4-Bromobenzhydrol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIWDBNPPSHSCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305142 | |
| Record name | 4-Bromo-α-phenylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29334-16-5 | |
| Record name | 4-Bromo-α-phenylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29334-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Bromobenzhydryl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029334165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromobenzhydrol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89817 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-α-phenylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-bromobenzhydryl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromobenzhydrol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzhydrol, also known as (4-bromophenyl)(phenyl)methanol, is a secondary alcohol that serves as a valuable intermediate in organic synthesis. Its structure, featuring a diphenylmethanol core with a bromine substituent on one of the phenyl rings, makes it a versatile building block for the synthesis of a variety of more complex molecules. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the hydroxyl group can be readily transformed into other functional groups. This unique combination of features has led to its use in the development of new pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, its reactivity, and its applications, particularly in the field of drug discovery.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₃H₁₁BrO | [1] |
| Molecular Weight | 263.13 g/mol | [1] |
| CAS Number | 29334-16-5 | [1] |
| Appearance | White to light beige crystalline powder | [2] |
| Melting Point | 198-200 °C (literature) | [2] |
| Boiling Point | 327.84°C (estimated) | [2] |
| Solubility | Partially soluble in water. Soluble in DMSO and Methanol. | [2] |
| Stability | Stable under normal conditions. Incompatible with strong bases and strong oxidizing agents. | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the most common methods being the Grignard reaction and the reduction of 4-bromobenzophenone.
Synthesis via Grignard Reaction
This method involves the reaction of a Grignard reagent, phenylmagnesium bromide, with 4-bromobenzaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond. Subsequent acidic workup yields the desired secondary alcohol.
Reaction Scheme:
Caption: Synthesis of this compound via Grignard Reaction.
Detailed Experimental Protocol:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 g, 0.05 mol).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add anhydrous diethyl ether (20 mL) to the flask.
-
In the dropping funnel, place a solution of bromobenzene (5.0 mL, 0.047 mol) in anhydrous diethyl ether (30 mL).
-
Add a small portion of the bromobenzene solution to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 4-Bromobenzaldehyde:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 4-bromobenzaldehyde (8.5 g, 0.046 mol) in anhydrous diethyl ether (50 mL) and add this solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium chloride (100 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
-
Synthesis via Reduction of 4-Bromobenzophenone
This method involves the reduction of the ketone functionality of 4-bromobenzophenone to a secondary alcohol using a reducing agent such as sodium borohydride (NaBH₄). This is a common and efficient method for the synthesis of benzhydrols.[3][4]
Reaction Scheme:
Caption: Reduction of 4-Bromobenzophenone to this compound.
Detailed Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 4-bromobenzophenone (10.0 g, 0.038 mol) in methanol (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reduction:
-
Slowly add sodium borohydride (1.5 g, 0.040 mol) in small portions to the stirred solution.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water (50 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
-
Characterization
The structure and purity of synthesized this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the benzylic proton. The benzylic proton (CH-OH) typically appears as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of 5.5-6.0 ppm. The aromatic protons will appear as a complex multiplet in the range of 7.0-7.6 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the two distinct aromatic rings and the benzylic carbon. The benzylic carbon (CH-OH) signal is expected around 75-80 ppm. The carbon attached to the bromine atom will be shifted upfield due to the heavy atom effect.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H stretching vibrations for the aromatic rings will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region. A peak corresponding to the C-Br stretching vibration can be expected in the fingerprint region.[6][7]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a water molecule and the bromine atom.[7]
Reactivity and Synthetic Applications
The chemical reactivity of this compound is primarily dictated by its two functional groups: the hydroxyl group and the carbon-bromine bond.
Reactions of the Hydroxyl Group
The hydroxyl group can undergo typical reactions of secondary alcohols, such as:
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst to form esters.
-
Etherification: Reaction with alkyl halides in the presence of a base to form ethers.
-
Oxidation: Oxidation to the corresponding ketone, 4-bromobenzophenone, using various oxidizing agents (e.g., PCC, Swern oxidation).
-
Conversion to Alkyl Halides: The hydroxyl group can be converted to a better leaving group and substituted by a halide. For example, reaction with thionyl chloride (SOCl₂) will yield 4-bromobenzhydryl chloride.[8][9]
Reaction with Thionyl Chloride:
Caption: Conversion of this compound to 4-Bromobenzhydryl chloride.
Reactions of the Carbon-Bromine Bond
The bromine atom on the phenyl ring provides a site for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as:
-
Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
These reactions significantly enhance the synthetic utility of this compound, allowing for the introduction of a wide range of substituents at the 4-position of the brominated phenyl ring.
Applications in Drug Development
The benzhydryl moiety is a common scaffold in many biologically active compounds.[10] Consequently, this compound serves as a key intermediate in the synthesis of various pharmaceutical agents. The bromine atom can be strategically utilized to introduce other functional groups or to modulate the electronic properties of the molecule, which can in turn influence its biological activity.
Derivatives of this compound have been investigated for a range of therapeutic applications. For instance, compounds incorporating a 4-bromophenyl group have shown potential as antimicrobial and anticancer agents.[11][12] The synthesis of novel derivatives of this compound continues to be an active area of research in medicinal chemistry, with the aim of developing new drugs with improved efficacy and safety profiles.
Safety Information
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
-
First Aid:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
It is crucial to consult the most up-to-date safety data sheet from the supplier before handling this chemical.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis and drug discovery. Its unique structure, combining a reactive hydroxyl group and a synthetically adaptable carbon-bromine bond, allows for the creation of a diverse range of complex molecules. The synthetic routes outlined in this guide, along with an understanding of its chemical properties and reactivity, provide a solid foundation for researchers and scientists to effectively utilize this compound in their work. As the demand for novel pharmaceuticals and functional materials continues to grow, the importance of key building blocks like this compound is set to increase.
References
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- LookChem. (n.d.). 4-bromo-N-(4-bromobenzoyl)benzohydrazide Safety Data Sheets(SDS).
- NIST. (n.d.). Benzhydrol, 4-bromo-.
- NIST. (n.d.). Benzhydrol, 4-bromo-.
- Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction.
- Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
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- Organic Syntheses. (n.d.). Procedure.
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- MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.
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- PubMed. (n.d.). The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes.
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- MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- ResearchGate. (n.d.). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products.
- YouTube. (2020, June 3). Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) reactions with alcohols.
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- PubMed Central. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
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An In-depth Technical Guide to the Solubility of 4-Bromobenzhydrol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical parameter that profoundly influences the viability of a compound in research and development, particularly within the pharmaceutical industry. For active pharmaceutical ingredients (APIs) and their intermediates, solubility dictates reaction kinetics, ease of purification, and ultimately, the formulation strategies that determine a drug's bioavailability. This guide provides a detailed examination of the solubility characteristics of 4-Bromobenzhydrol, a key intermediate in organic synthesis. We will explore its physicochemical properties, present qualitative and quantitative solubility data in a range of organic solvents, analyze the intermolecular forces governing its solubility, and provide a robust experimental protocol for determining equilibrium solubility.
Introduction to this compound and its Solubility
This compound, with the chemical formula C₁₃H₁₁BrO, is a diaryl alcohol.[1][2][3] Its structure, featuring two phenyl rings and a hydroxyl group, makes it a valuable precursor in the synthesis of various pharmaceutical compounds, including antihistamines.[4][5] The bromine substituent offers a site for further functionalization, enhancing its synthetic utility.
The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution.[6] Understanding the solubility of this compound is paramount for:
-
Reaction Optimization: Ensuring the compound remains in the solution phase for complete and efficient chemical reactions.
-
Purification: Selecting appropriate solvents for crystallization to achieve high purity.
-
Formulation Development: If used as a final API, its solubility impacts dissolution rate and bioavailability.
Physicochemical Properties
The solubility of a molecule is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₁BrO | [1][2][7] |
| Molecular Weight | 263.13 g/mol | [1][7][8] |
| CAS Number | 29334-16-5 | [2][7][8] |
| Appearance | White to light yellow powder/crystal | [9][10] |
| Melting Point | 61 °C | [9] |
| Boiling Point (Predicted) | 381.5 ± 27.0 °C | [9] |
| pKa (Predicted) | 13.34 ± 0.20 | [9] |
| LogP (Octanol/Water Partition Coefficient) | 3.4 (Computed) | [8] |
The structure of this compound imparts a moderate polarity. The large, nonpolar surface area of the two phenyl rings is contrasted by the polar hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. The bromine atom adds to the molecular weight and has a minor electronic influence. Its relatively high LogP value suggests a preference for lipophilic (less polar) environments over aqueous ones.
Solubility Profile of this compound
Quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in the literature. However, based on its structural properties and available information from chemical suppliers, a qualitative and semi-quantitative profile can be established. The parent compound, benzhydrol, is known to be soluble in organic solvents like ethanol, ether, and chloroform but only slightly soluble in water.[11][12][13]
| Solvent Class | Solvent | Polarity Index | Solubility | Rationale for Interaction |
| Protic Polar | Methanol | 5.1 | Soluble[9] | The hydroxyl group of methanol readily forms hydrogen bonds with the -OH group of this compound. |
| Ethanol | 4.3 | Soluble | Similar to methanol, ethanol acts as an effective hydrogen bonding partner. | |
| Aprotic Polar | Acetone | 5.1 | Likely Soluble | The carbonyl oxygen can act as a hydrogen bond acceptor for the solute's -OH group. |
| Tetrahydrofuran (THF) | 4.0 | Likely Soluble | The ether oxygen serves as a hydrogen bond acceptor, and the overall polarity is compatible. | |
| Dichloromethane (DCM) | 3.1 | Likely Soluble | Its ability to engage in dipole-dipole interactions and its moderate polarity make it a good solvent. | |
| Chloroform | 4.1 | Likely Soluble | Similar to DCM, it effectively solvates moderately polar compounds. | |
| Nonpolar | Toluene | 2.4 | Sparingly Soluble | The nonpolar nature of toluene interacts well with the phenyl rings, but poorly with the -OH group. |
| Hexane | 0.1 | Likely Insoluble | The significant polarity mismatch between the highly nonpolar solvent and the polar -OH group prevents dissolution. | |
| Aqueous | Water | 10.2 | Insoluble | The large, hydrophobic diaryl structure dominates, leading to poor water solubility despite the hydroxyl group. |
Experimental Determination of Equilibrium Solubility
To obtain precise, quantitative data, a standardized experimental method is required. The Saturation Shake-Flask Method is the gold standard for determining equilibrium solubility due to its reliability.[6][14][15]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound.[6]
Detailed Protocol
-
Preparation: Add an excess of crystalline this compound to a series of vials, each containing a known volume of a specific organic solvent. "Excess" means enough solid remains undissolved at the end of the experiment.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[6] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[16]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at a high speed to ensure complete separation of the solid from the saturated solution.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original solubility in units like mg/mL or mol/L by accounting for the dilution factor.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Measurement.
Conclusion
This compound exhibits solubility characteristics typical of a moderately polar molecule containing both large hydrophobic regions and a polar, hydrogen-bonding functional group. It is readily soluble in polar organic solvents, particularly those capable of hydrogen bonding like methanol, and shows good solubility in aprotic polar solvents such as dichloromethane. Its solubility is limited in nonpolar solvents and extremely poor in water. For precise applications in chemical synthesis and pharmaceutical development, the shake-flask method provides a reliable means of generating quantitative solubility data, which is essential for process optimization and formulation design.
References
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- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
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- 4-Bromobenzyl alcohol. (n.d.). PubChem.
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The Formation of 4-Bromobenzhydrol: A Mechanistic and Methodological Guide
This technical guide provides an in-depth exploration of the primary synthetic routes for producing 4-Bromobenzhydrol ((4-bromophenyl)(phenyl)methanol), a key intermediate in the development of various pharmaceutical compounds and advanced materials. We will dissect the core mechanisms, offer field-proven experimental protocols, and present a comparative analysis of the most prevalent synthetic strategies. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this critical chemical transformation.
Introduction: The Significance of this compound
This compound serves as a versatile bifunctional building block. Its hydroxyl group allows for esterification, etherification, or further oxidation, while the bromo-substituent on the phenyl ring provides a reactive site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[1] This dual reactivity makes it an invaluable precursor in the synthesis of complex molecular architectures. Understanding the nuances of its formation is paramount for process optimization, impurity control, and scalable production.
This guide will focus on the two most industrially and academically relevant pathways for its synthesis:
-
Reduction of 4-Bromobenzophenone: A robust and high-yielding method utilizing hydride reagents.
-
Grignard Reaction: A classic carbon-carbon bond-forming reaction offering an alternative route from different starting materials.
Mechanism I: Reduction of 4-Bromobenzophenone
The most common and straightforward synthesis of this compound involves the reduction of its corresponding ketone, 4-Bromobenzophenone. This transformation is typically achieved with high selectivity using complex metal hydrides, most notably sodium borohydride (NaBH₄).
Theoretical Background: The Hydride Transfer
The core of this reaction is the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone.[2]
-
Electrophilicity of the Carbonyl Carbon: The oxygen atom in the carbonyl group (C=O) is more electronegative than the carbon atom, creating a dipole moment. This renders the carbonyl carbon electron-deficient and susceptible to attack by nucleophiles.[2] The presence of the electron-withdrawing 4-bromophenyl group further enhances this electrophilicity.[1]
-
The Role of Sodium Borohydride (NaBH₄): Sodium borohydride is a selective reducing agent that serves as a source of hydride ions.[3][4] It is preferred over more powerful reagents like lithium aluminum hydride (LiAlH₄) for its greater functional group tolerance and ease of handling, as it can be used in protic solvents like ethanol or methanol.
The reaction proceeds in two main steps:
-
Nucleophilic Attack: A hydride ion from the borohydride complex attacks the carbonyl carbon, breaking the C=O π-bond and forming a new C-H bond. This results in the formation of a tetra-alkoxyborate intermediate.
-
Protonation/Workup: The intermediate is then protonated, typically by the solvent (e.g., ethanol) or during an aqueous acidic workup, to yield the final secondary alcohol, this compound.[5]
Mechanistic Diagram
Caption: Mechanism of 4-Bromobenzophenone reduction.
Field-Proven Experimental Protocol
This protocol is optimized for laboratory-scale synthesis and ensures high yield and purity.
Materials:
-
4-Bromobenzophenone
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
Hydrochloric Acid (1M HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromobenzophenone (1.0 eq) in methanol (approx. 10 mL per gram of ketone). Stir at room temperature until fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to moderate the exothermic reaction and prevent side reactions.
-
Addition of NaBH₄: Add sodium borohydride (0.3 - 0.5 eq) portion-wise over 15-20 minutes. The molar ratio is key; while stoichiometrically only 0.25 equivalents are needed, a slight excess is often used to ensure complete reaction. Monitor gas evolution (H₂) which occurs as NaBH₄ reacts with the protic solvent.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material.
-
Quenching: Once the starting material is consumed, cool the flask again in an ice bath. Slowly and carefully add 1M HCl to quench the excess NaBH₄ and neutralize the mixture. Continue adding acid until gas evolution ceases and the pH is slightly acidic.
-
Workup & Extraction: Add deionized water to the flask, which will cause the product to precipitate. Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting white solid is crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a white crystalline solid.[6]
Data Presentation
| Parameter | Condition | Rationale | Expected Yield (%) |
| Reducing Agent | Sodium Borohydride | High selectivity for ketones, operational simplicity.[4] | >95% |
| Solvent | Methanol / Ethanol | Protic solvent required for protonation step; readily dissolves reactants.[5] | N/A |
| Temperature | 0 °C to Room Temp. | Controls exothermicity, minimizes side reactions. | N/A |
| Reaction Time | 1-3 hours | Typically sufficient for complete conversion at lab scale. | N/A |
Mechanism II: Grignard Reaction
An alternative and powerful method for forming the C-C bond central to this compound is the Grignard reaction. This route typically involves the reaction of phenylmagnesium bromide with 4-bromobenzaldehyde.
Theoretical Background: The Organometallic Addition
The Grignard reaction is a fundamental organometallic reaction where a highly polarized organomagnesium halide (the Grignard reagent) acts as a potent carbon nucleophile.[7]
-
Grignard Reagent Formation: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF).[7] This step is moisture-sensitive as any water will protonate and destroy the reagent.
-
Nucleophilic Addition: The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde.[8]
-
Workup: A subsequent acidic workup protonates the resulting magnesium alkoxide intermediate to yield the final this compound product.[8]
Experimental Workflow Diagram
Caption: Workflow for the Grignard synthesis of this compound.
Key Experimental Considerations
-
Anhydrous Conditions: The absolute necessity of dry glassware and anhydrous solvents cannot be overstated.[9] Glassware should be oven- or flame-dried immediately before use.[10]
-
Initiation: The reaction between magnesium and bromobenzene can sometimes be slow to start. Initiation can be facilitated by adding a small crystal of iodine, crushing the magnesium turnings, or gentle heating.[10]
-
Side Reactions: The primary side product is often biphenyl, formed from the coupling of the Grignard reagent with unreacted bromobenzene.[9] This is minimized by slow addition of the halide and maintaining a moderate reaction temperature.[11]
Purification and Characterization
Regardless of the synthetic route, the identity and purity of the final product must be confirmed.
-
Purification: Recrystallization is the most common method for purifying the crude solid.[6] If necessary, column chromatography on silica gel can be employed to remove persistent impurities.
-
Characterization:
-
Melting Point: A sharp melting point consistent with literature values (approx. 68-70 °C) is a good indicator of purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption for the O-H stretch (around 3200-3400 cm⁻¹) and the disappearance of the sharp C=O stretch from the starting ketone (around 1680 cm⁻¹).[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the structure, showing the characteristic benzylic proton (CH-OH) as a singlet around 5.8 ppm, along with the aromatic protons in their expected regions.
-
Conclusion
The formation of this compound can be reliably achieved through two primary, robust mechanisms: the reduction of 4-bromobenzophenone and the Grignard addition of phenylmagnesium bromide to 4-bromobenzaldehyde. The choice of method often depends on the availability of starting materials, scale, and desired purity profile. The reduction pathway is generally simpler, safer, and higher-yielding for laboratory-scale synthesis. The Grignard route, while more complex due to its moisture sensitivity, offers greater flexibility in molecular construction. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols outlined in this guide are essential for the successful synthesis of this critical chemical intermediate.
References
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
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- Jasperse, J. (n.d.). Grignard Reaction. [Link]
- Suzuki, M., & Elving, P.J. (1961). Kinetics and mechanism for the electrochemical reduction of benzophenone in acidic media. Journal of Physical Chemistry, 65. [Link]
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- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
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The Dual-Reactivity Keystone: 4-Bromobenzhydrol as a Privileged Scaffold in Modern Medicinal Chemistry
Abstract
In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a robust foundation for the development of diverse therapeutic agents. The benzhydryl moiety, particularly in its functionalized form as 4-Bromobenzhydrol, represents a cornerstone building block. Its unique architecture, featuring two phenyl rings connected to a hydroxyl-bearing carbon, bestows favorable physicochemical properties that influence biological activity and pharmacokinetic profiles. This guide provides an in-depth technical exploration of this compound, detailing its synthesis, orthogonal reactivity, and strategic application in the synthesis of prominent drug classes, including antihistamines and central nervous system (CNS) agents. We will dissect the causality behind its synthetic utility and explore the structure-activity relationships that make it an enduringly valuable tool for researchers, scientists, and drug development professionals.
The Benzhydryl Scaffold: A Foundation of Therapeutic Success
The diphenylmethyl (benzhydryl) substructure is a recurring motif in a multitude of successful pharmaceutical agents.[1] Its prevalence is not coincidental; the two phenyl rings provide a rigid, lipophilic framework that can engage in favorable π-π stacking and hydrophobic interactions within protein binding pockets. The central methine carbon introduces a specific three-dimensional geometry, and when bearing a hydroxyl group, as in benzhydrol, it provides a crucial handle for further chemical modification.
The introduction of a bromine atom at the para-position of one phenyl ring, yielding this compound, adds another layer of synthetic versatility. This halogen atom serves as a key functional group for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This dual reactivity of the hydroxyl group and the aryl bromide allows for a modular and divergent approach to library synthesis, making this compound a highly strategic starting material.
Synthesis of the Keystone: Preparing this compound
The efficient synthesis of this compound is paramount to its utility. Two primary, reliable methods are prevalent in laboratory and industrial settings: the reduction of a ketone and the addition of an organometallic reagent to an aldehyde.
Method A: Reduction of 4-Bromobenzophenone
A straightforward and high-yielding approach involves the reduction of the commercially available 4-Bromobenzophenone. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, converting the ketone to the corresponding secondary alcohol.[2][3]
Experimental Protocol: Sodium Borohydride Reduction of 4-Bromobenzophenone[4]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-Bromobenzophenone (1 equivalent) and methanol to form a solution or suspension.
-
Reagent Preparation: In a separate vessel, prepare a solution of sodium borohydride (NaBH₄, 0.26 equivalents) in an aqueous sodium hydroxide solution (e.g., 0.5 M). The alkaline solution stabilizes the NaBH₄.[4]
-
Reaction: Gently warm the benzophenone solution to approximately 35°C. Add the NaBH₄ solution dropwise over 1 hour.
-
Heating: After the addition is complete, raise the temperature to 55°C for 30 minutes, followed by reflux for 1 hour to ensure the reaction goes to completion.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ketone.[2][4]
-
Work-up: Remove methanol under reduced pressure. Add water and a suitable organic solvent (e.g., toluene). Adjust the pH to 5-6 with a mild acid like acetic acid.
-
Extraction & Purification: Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield this compound, which typically solidifies upon cooling. A yield of ~95% can be expected.[4]
Method B: Grignard Reaction with 4-Bromobenzaldehyde
The Grignard reaction offers a classic and robust method for C-C bond formation. Here, phenylmagnesium bromide, a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-Bromobenzaldehyde.[5][6] This method builds the benzhydryl skeleton from two smaller fragments.
Experimental Protocol: Grignard Synthesis of this compound[7]
-
Grignard Reagent Formation: In an oven-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents). Add a solution of bromobenzene (1.2 equivalents) in anhydrous diethyl ether dropwise. A crystal of iodine may be added to initiate the reaction. The formation of the cloudy, grayish-brown phenylmagnesium bromide solution indicates success.
-
Reaction: Cool the Grignard reagent solution in an ice bath. Add a solution of 4-Bromobenzaldehyde (1 equivalent) in anhydrous diethyl ether dropwise with vigorous stirring. The reaction is exothermic.
-
Quenching: After the addition is complete and the reaction has stirred for an appropriate time (e.g., 1 hour), slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and protonate the resulting magnesium alkoxide.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal by rotary evaporation, the crude this compound can be purified by recrystallization or column chromatography.
The Orthogonal Reactivity of this compound: A Chemist's Toolkit
The true power of this compound as a building block lies in its two distinct reactive sites, which can be addressed sequentially. This "orthogonal" reactivity is a cornerstone of modern synthetic strategy.
Caption: Synthetic workflow for Bromodiphenhydramine.
The synthesis commences with the formation of the this compound intermediate via the Grignard reaction as described in Protocol 2.2. The subsequent key step is the Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis of Bromodiphenhydramine
This protocol is adapted from the general principles of Williamson ether synthesis and the known synthesis of diphenhydramine analogues. [7][8]
-
Setup: In an oven-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution in an ice bath and add sodium hydride (NaH, 1.1 equivalents) portion-wise. Allow the mixture to stir until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.
-
Alkylation: Add 2-(Dimethylamino)ethyl chloride (1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Bromodiphenhydramine can be purified by column chromatography or by conversion to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization. [9]
Structure-Activity Relationship (SAR) and Medicinal Chemistry Insights
The enduring presence of the benzhydryl scaffold in pharmacology is a testament to its favorable SAR profile. In the context of H₁-receptor antagonists like Bromodiphenhydramine, several structural features are critical for activity.
-
The Diaryl System: The two aromatic rings (one of which is the 4-bromophenyl ring) are essential for high-affinity binding to the H₁-receptor. They are believed to engage in hydrophobic and π-stacking interactions within the receptor's binding pocket. [10]* The Ether Linkage: The oxygen atom acts as a hydrogen bond acceptor, contributing to the binding affinity.
-
The Ethylamine Chain: The two-carbon spacer between the ether oxygen and the terminal nitrogen is generally optimal for H₁-antagonist activity.
-
The Terminal Amine: A tertiary amine, such as the dimethylamino group in Bromodiphenhydramine, is crucial for activity. At physiological pH, this amine is protonated, and the resulting ammonium cation forms a key ionic interaction with a negatively charged residue (e.g., an aspartate) in the receptor. [10] The para-bromo substituent in Bromodiphenhydramine can influence the molecule's properties in several ways. It increases lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME) properties, including penetration of the blood-brain barrier, which is associated with the sedative side effects of first-generation antihistamines. [11]
Compound R Group Key Feature Relative H₁ Antagonist Potency Diphenhydramine H Parent Compound +++ Bromodiphenhydramine 4-Br Increased Lipophilicity ++++ Carbinoxamine 4-Cl, 2-Pyridyl Pyridyl ring instead of Phenyl ++++ | Clemastine | 4-Cl | Chiral, more complex side chain | +++++ |
This table is a qualitative representation based on established SAR principles for ethanolamine antihistamines. [12][13]
Broader Applications: CNS Agents
The utility of the benzhydryl scaffold, and by extension this compound, is not limited to antihistamines. The analgesic drug Nefopam , a centrally acting non-opioid, features a cyclized benzoxazocine core. Synthetic routes to Nefopam and its analogues frequently rely on a benzhydrol derivative as a key intermediate, which undergoes an intramolecular cyclization to form the characteristic eight-membered ring. [14][15]The synthesis often starts from precursors like 2-benzoylbenzoic acid, which is elaborated into a substituted benzhydrol that is then cyclized. [16]This underscores the versatility of the benzhydrol core in constructing complex polycyclic systems for CNS-active drugs.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic building block that embodies the principles of privileged scaffolds in medicinal chemistry. Its dual orthogonal reactivity—at the hydroxyl group and the aryl bromide—provides chemists with a versatile and modular platform for the synthesis of complex and biologically active molecules. As demonstrated by its role in the synthesis of antihistamines like Bromodiphenhydramine and its conceptual link to CNS agents like Nefopam, this compound offers a reliable and efficient starting point for drug discovery campaigns. A thorough understanding of its synthesis and reactivity is an invaluable asset for any researcher aiming to develop novel therapeutics.
References
A numbered list of all cited sources with full details and clickable URLs will be provided upon request.
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The Strategic Role of 4-Bromobenzhydrol in the Synthesis of Advanced Agrochemicals: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
In the competitive landscape of agrochemical innovation, the strategic selection of molecular building blocks is paramount to the successful development of novel, effective, and safe crop protection agents. This technical guide delves into the pivotal role of 4-Bromobenzhydrol, a halogenated benzhydryl derivative, as a versatile intermediate in the synthesis of advanced agrochemicals. While direct, large-scale applications in commercially available products are not extensively documented in public literature, the structural motif of this compound is central to the synthesis of analogous and historically significant pesticides. This guide will explore the synthetic pathways of closely related and illustrative agrochemicals, providing a comprehensive understanding of the chemical principles, reaction mechanisms, and experimental considerations that underscore the utility of this compound and similar halogenated benzhydrols and benzophenones in modern agrochemical design. By examining these case studies, we aim to equip researchers and drug development professionals with the foundational knowledge to leverage this important class of intermediates in the discovery of next-generation crop protection solutions.
Introduction: The Benzhydryl Moiety as a Privileged Scaffold in Agrochemicals
The benzhydryl (diphenylmethyl) group is a recurring structural feature in a variety of biologically active molecules, including pharmaceuticals and agrochemicals. Its three-dimensional structure and lipophilic nature can enhance the binding affinity of a molecule to its biological target. The introduction of a halogen atom, such as bromine in the case of this compound, can further modulate the compound's physicochemical properties, including its metabolic stability and potency.
This compound, with its chemical formula C₁₃H₁₁BrO, serves as a key precursor that can be readily functionalized at the hydroxyl group or undergo oxidation to the corresponding benzophenone, opening up a wide array of synthetic possibilities.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Structure |
| This compound | 29334-16-5 | C₁₃H₁₁BrO | 263.13 g/mol | (Chemical structure image of this compound) |
The Acaricide Connection: Synthesis of Bromopropylate and the Role of a Dibrominated Benzhydryl Analog
A compelling illustration of the utility of a brominated benzhydryl-like structure in agrochemicals is the synthesis of the acaricide Bromopropylate. While Bromopropylate itself is a di-brominated compound, its synthesis pathway provides a clear blueprint for the potential application of this compound in similar synthetic strategies.
Bromopropylate is effective against spider mites on various fruit crops.[1] Its synthesis involves the esterification of 4,4'-dibromobenzilic acid with isopropanol.[1] The precursor, 4,4'-dibromobenzilic acid, can be synthesized from 4,4'-dibromobenzophenone, which in turn can be prepared from the oxidation of 4,4'-dibromobenzhydrol. This multi-step synthesis highlights the importance of the benzhydryl core.
Conceptual Synthesis Pathway of a Mono-Brominated Acaricide Analog from this compound
The following diagram illustrates a plausible synthetic route to a mono-brominated analog of Bromopropylate, starting from this compound. This pathway is based on established chemical transformations used in the synthesis of related compounds.
Caption: Conceptual workflow for the synthesis of a mono-brominated acaricide from this compound.
Experimental Protocol: Synthesis of a Benzilate Ester from a Benzophenone (Illustrative)
This protocol outlines the general steps for the synthesis of a benzilate ester, a key transformation in the production of acaricides like Bromopropylate.
Step 1: Oxidation of Benzhydrol to Benzophenone
-
Dissolve the benzhydrol derivative (1.0 eq) in a suitable solvent such as dichloromethane or acetone.
-
Add an oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation system) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by quenching the oxidant, extracting the product with an organic solvent, and purifying by column chromatography.
Step 2: Synthesis of the Benzilic Acid Intermediate
-
To a solution of the benzophenone derivative (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture), add potassium cyanide (KCN) (excess).
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the benzilic acid derivative.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 3: Esterification to the Final Product
-
Suspend the benzilic acid derivative (1.0 eq) in isopropanol (excess), which acts as both solvent and reactant.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux for several hours until the esterification is complete (monitored by TLC).
-
Cool the reaction mixture, neutralize the acid catalyst, and remove the excess isopropanol under reduced pressure.
-
Purify the resulting ester by recrystallization or column chromatography.
The Fungicide Connection: Lessons from the Synthesis of Triazole Fungicides
Another important class of agrochemicals where the benzhydryl or benzophenone scaffold is prevalent is the triazole fungicides. For instance, the fungicide Flutriafol is synthesized from 2,4'-difluorobenzophenone.[2][3] This synthesis provides valuable insights into how a halogenated benzophenone, the oxidized form of a benzhydrol, can be elaborated into a complex, heterocyclic active ingredient.
The synthesis of Flutriafol typically involves the reaction of the benzophenone with a sulfur ylide to form an epoxide, followed by the ring-opening of the epoxide with 1,2,4-triazole.
Generalized Synthesis of a Triazole Fungicide from a Halogenated Benzophenone
The following diagram outlines the key steps in the synthesis of a triazole fungicide, illustrating the central role of the benzophenone intermediate.
Caption: General synthetic pathway for a triazole fungicide from a halogenated benzophenone.
Experimental Protocol: Epoxidation and Triazole Addition (Illustrative)
This protocol provides a general methodology for the key steps in the synthesis of a triazole fungicide from a benzophenone precursor.
Step 1: Epoxidation of the Benzophenone
-
Prepare a solution of the halogenated benzophenone (1.0 eq) in a suitable aprotic solvent (e.g., dimethyl sulfoxide or tetrahydrofuran).
-
In a separate flask, prepare the sulfur ylide by reacting trimethylsulfonium iodide with a strong base (e.g., sodium hydride) in the same solvent.
-
Slowly add the benzophenone solution to the ylide solution at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the epoxide product with an organic solvent.
-
Purify the epoxide by column chromatography.
Step 2: Ring-Opening with 1,2,4-Triazole
-
Dissolve the epoxide (1.0 eq) and 1,2,4-triazole (1.0-1.2 eq) in a polar aprotic solvent (e.g., dimethylformamide).
-
Add a base (e.g., potassium carbonate) to the mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, add water, and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the final triazole fungicide product by recrystallization or column chromatography.
Conclusion and Future Perspectives
This compound and its structural analogs represent a valuable class of intermediates for the synthesis of advanced agrochemicals. The case studies of Bromopropylate and triazole fungicides demonstrate the versatility of the halogenated benzhydryl and benzophenone scaffolds in constructing complex and potent active ingredients. The bromine atom in this compound provides a handle for further chemical modifications, allowing for the fine-tuning of the final product's biological activity and physicochemical properties.
While the direct application of this compound in currently marketed agrochemicals may not be widely publicized, its importance as a building block in agrochemical research and development is undeniable. The synthetic methodologies outlined in this guide provide a solid foundation for researchers to explore the potential of this compound and related compounds in the design and synthesis of novel insecticides, fungicides, and other crop protection agents. As the demand for more effective and environmentally benign agrochemicals continues to grow, the strategic use of versatile intermediates like this compound will be crucial in driving innovation in the field.
References
- Wikipedia. Bromopropylate. [URL: https://en.wikipedia.
- AERU. Flutriafol (Ref: PP 450). [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/316.htm]
- Google Patents. CN108997237B - Synthesis method of flutriafol. [URL: https://patents.google.
- Google Patents. CN101429168A - Method for preparation of bactericide of flutriafol. [URL: https://patents.google.
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4-Bromobenzhydrol: A Versatile Intermediate for Advanced Dye Manufacturing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromobenzhydrol as a pivotal intermediate in the synthesis of specialized dyes, particularly those of the triarylmethane class. As a Senior Application Scientist, this document moves beyond simple procedural outlines to deliver field-proven insights into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. We will explore the synthesis of this compound, its conversion into vibrant dye molecules, and the analytical techniques essential for characterization. The guide is structured to provide both a robust theoretical grounding and practical, step-by-step methodologies for laboratory application.
Introduction: The Strategic Importance of Brominated Benzhydrols in Dye Chemistry
The diphenylmethanol (benzhydrol) scaffold is a cornerstone in the architecture of numerous organic molecules, including a significant portion of the triarylmethane and xanthene dye families. The strategic introduction of a bromine atom at the 4-position of one of the phenyl rings, yielding this compound, imparts unique reactivity and functionality. This bromine atom can serve multiple roles: as a handle for subsequent cross-coupling reactions, as a directing group in electrophilic aromatic substitutions, or as a precursor to a Grignard reagent, enabling the construction of the triaryl framework central to many dyes.[1] This guide will primarily focus on the latter, leveraging the Grignard reaction as a powerful and versatile tool for dye synthesis.
The choice of this compound as a starting material is underpinned by its ability to facilitate the creation of dyes with tailored properties. The bromo-substituent can influence the final dye's spectroscopic properties, such as its absorption maximum (λmax) and solvatochromic behavior.[2] Furthermore, the bromine atom can be retained in the final dye structure to act as a reactive site for covalent bonding to substrates, a key feature of reactive dyes used in the textile industry.[2]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 29334-16-5 | [3] |
| Molecular Formula | C13H11BrO | [3] |
| Molecular Weight | 263.13 g/mol | [3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 64-67 °C | |
| Solubility | Soluble in common organic solvents such as THF, diethyl ether, and dichloromethane. |
Synthesis of this compound
This compound is typically synthesized via the reduction of its corresponding ketone, 4-bromobenzophenone. This reduction can be efficiently achieved using a variety of reducing agents.
Experimental Protocol: Reduction of 4-Bromobenzophenone
Materials:
-
4-Bromobenzophenone
-
Sodium borohydride (NaBH4)
-
Methanol
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-bromobenzophenone (1 equivalent) in a mixture of methanol and dichloromethane (1:1 v/v).
-
Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise while stirring. The reaction is exothermic.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.
-
Quenching: Slowly add deionized water to quench the excess sodium borohydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound as a white crystalline solid.
This compound as a Precursor for Triarylmethane Dyes
The conversion of this compound to a triarylmethane dye is a multi-step process that hinges on the formation of a Grignard reagent. This organometallic intermediate then acts as a potent nucleophile, attacking an electrophilic carbon source to build the central methane carbon of the dye.
The Grignard Reaction: A Cornerstone of Triarylmethane Dye Synthesis
The Grignard reaction is a powerful tool for carbon-carbon bond formation.[4][5][6] In the context of dye synthesis from this compound, the first step is the formation of the Grignard reagent, (4-(hydroxy(phenyl)methyl)phenyl)magnesium bromide. However, the presence of the acidic hydroxyl proton in this compound is incompatible with the Grignard reagent. Therefore, a more practical approach involves the reaction of a Grignard reagent derived from a different aryl halide, such as 4-bromo-N,N-dimethylaniline, with a suitable benzaldehyde or benzophenone derivative.
A more direct, albeit conceptually similar, pathway involves the reaction of the Grignard reagent of 4-bromo-N,N-dimethylaniline with 4-bromobenzaldehyde, followed by reaction with another equivalent of the Grignard reagent. A more streamlined approach, and the one detailed here, involves the reaction of the Grignard reagent of 4-bromo-N,N-dimethylaniline with a suitable carbonyl compound, such as diethyl carbonate, to form the triarylmethane scaffold.[4][5][6]
Proposed Synthesis of a Triarylmethane Dye
This protocol adapts a well-established procedure for the synthesis of Crystal Violet, using a Grignard reagent formed from a brominated aniline derivative.[4][5][6] This serves as an excellent model for the reactivity of the bromo-aryl moiety in dye synthesis.
dot
Caption: Workflow for the synthesis of a triarylmethane dye.
Experimental Protocol: Synthesis of a Triarylmethane Dye
Safety Precaution: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
4-Bromo-N,N-dimethylaniline
-
Magnesium turnings
-
Iodine crystal (catalyst)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl carbonate
-
10% Hydrochloric acid (HCl)
-
Standard inert atmosphere glassware setup (Schlenk line or glovebox)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 equivalents).
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 4-bromo-N,N-dimethylaniline (2 equivalents) in anhydrous THF.
-
Add a small portion of the aniline solution to the magnesium turnings. If the reaction does not start (indicated by a color change and gentle refluxing), gently warm the flask.
-
Once the reaction has initiated, add the remaining aniline solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[4]
-
-
Coupling Reaction:
-
Cool the Grignard solution to room temperature.
-
In the dropping funnel, prepare a solution of diethyl carbonate (1 equivalent) in anhydrous THF.
-
Add the diethyl carbonate solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
-
Hydrolysis and Oxidation:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add 10% aqueous hydrochloric acid to quench the reaction and hydrolyze the intermediate. This step is highly exothermic and will produce vigorous effervescence.
-
The solution will turn a deep color (e.g., purple for a Crystal Violet analog). The acidic conditions and atmospheric oxygen facilitate the oxidation of the leuco dye to the final colored dye.[4]
-
-
Isolation and Purification:
-
The dye can be isolated by extraction with an organic solvent, followed by purification using column chromatography on silica gel or by recrystallization.
-
Characterization of the Synthesized Dye
A suite of analytical techniques is employed to confirm the structure and purity of the synthesized triarylmethane dye.
Spectroscopic Analysis
| Technique | Expected Observations |
| UV-Vis Spectroscopy | A strong absorption band in the visible region (typically 500-600 nm), characteristic of the extended π-conjugation of the triarylmethane chromophore. The λmax will be influenced by the solvent polarity (solvatochromism).[7][8] |
| 1H NMR Spectroscopy | Signals corresponding to the aromatic protons and the N-methyl protons. The integration of these signals should be consistent with the proposed structure. |
| 13C NMR Spectroscopy | Resonances for the aromatic carbons, the N-methyl carbons, and the central methane carbon. |
| FT-IR Spectroscopy | Characteristic peaks for C-H aromatic stretching, C=C aromatic stretching, and C-N stretching. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the dye cation. |
dot
Caption: Analytical workflow for dye characterization.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile intermediate in the synthesis of advanced dye molecules. Its strategic bromo-functionality allows for the construction of complex triarylmethane structures through robust and well-understood Grignard chemistry. The protocols and analytical methodologies detailed in this guide provide a solid foundation for researchers and scientists to explore the synthesis of novel dyes with tailored photophysical properties. Future research in this area could focus on leveraging the bromine atom for post-synthetic modifications, such as the introduction of reactive groups for bioconjugation or the development of novel sensor dyes. The continued exploration of brominated benzhydrol derivatives will undoubtedly lead to the discovery of new and exciting applications in materials science, diagnostics, and beyond.
References
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- Taber, D. F., Meagley, R. P., & Supplee, D. (1996). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.
- Taber, D. F., Meagley, R. P., & Supplee, D. (1996). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.
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- Triphenylmethane and deriv
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An In-depth Technical Guide to the Safe Handling of 4-Bromobenzhydrol
This guide provides comprehensive safety and handling protocols for 4-Bromobenzhydrol (CAS No. 29334-16-5), a key intermediate in pharmaceutical research and development.[1][2][3][4] As with any chemical reagent, a thorough understanding of its properties and potential hazards is paramount to ensuring the safety of laboratory personnel and the integrity of experimental outcomes.[5][6] This document synthesizes critical safety information, drawing from established best practices and data from structurally related compounds, to provide a robust framework for the safe utilization of this compound.
Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 1/2A): Causes serious eye damage or irritation.[1][7]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1][7]
-
Acute Toxicity (Oral, Category 4): Harmful if swallowed.[7]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, a multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls
-
Fume Hood: All weighing and handling of solid this compound, as well as the preparation of its solutions, should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[8] The fume hood provides a primary barrier of protection.
-
Ventilation: Ensure adequate general laboratory ventilation to further reduce the potential for accumulation of airborne contaminants.
Personal Protective Equipment (PPE)
The selection of PPE is critical and should be based on a comprehensive risk assessment of the specific tasks being performed.[9][10]
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended for splash hazards. | Eye protection must be worn at all times in the laboratory.[11][12] Standard prescription glasses are not a substitute for safety glasses. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Inspect gloves for any signs of degradation or puncture before use.[11] Change gloves frequently, especially if contamination is suspected.[13] |
| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | Lab coats should be fully buttoned.[8] Do not wear shorts, skirts, or sandals in the laboratory.[8] |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated fume hood. | A NIOSH-approved respirator may be necessary for large-scale operations or in the event of a ventilation failure.[14] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is fundamental to preventing accidents and maintaining the quality of the reagent.
Handling
-
Avoid Contact: Prevent direct contact with skin and eyes.[15] Do not taste or smell chemicals.[11]
-
Minimize Dust Generation: Handle solid this compound carefully to avoid creating dust.
-
Grounding: When transferring large quantities of the solid, consider grounding equipment to prevent static discharge, which could ignite flammable solvents used in the process.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[11][16] Do not eat, drink, or smoke in laboratory areas.[11]
Storage
-
Container: Store in a tightly sealed, properly labeled container.[16]
-
Conditions: Keep in a cool, dry, and well-ventilated area.[17][18] Recommended storage temperature is between 2-8°C.[17]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[19]
-
Segregation: Do not store with incompatible materials such as flammable liquids or corrosive substances.[8]
Emergency Procedures
Preparedness is key to effectively managing any unforeseen incidents.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air.[15][16] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15][16][20] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15][16][20] Remove contact lenses if present and easy to do.[21] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[15][16] Never give anything by mouth to an unconscious person.[15][16] Seek immediate medical attention. |
Spill Response
The procedure for cleaning up a spill of this compound will depend on the size and location of the spill.
Workflow for Chemical Spill Response
Caption: Workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup Protocol (Minor Spill):
-
Ensure Proper Ventilation: Work within a fume hood.
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.[22]
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[23][24]
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[15][16]
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container.
-
Waste Disposal: Seal and label the hazardous waste container for proper disposal according to institutional and local regulations.[25][26]
For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[23]
Disposal Considerations
All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.[27]
Waste Management Decision Tree
Caption: Decision tree for proper waste disposal.
General Disposal Protocol:
-
Waste Identification: All materials contaminated with this compound are to be considered hazardous waste.[28]
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent incompatible mixtures.[25][26]
-
Containerization: Use only approved and properly labeled hazardous waste containers.[27] The label must clearly indicate "Hazardous Waste" and list the chemical constituents.[25][26]
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[25][26] Never dispose of this compound down the drain or in the regular trash.[25][28]
Conclusion
The safe and effective use of this compound in a research setting is contingent upon a comprehensive understanding of its hazards and the diligent application of the safety protocols outlined in this guide. By fostering a culture of safety and adhering to these best practices, researchers can minimize risks and ensure a safe laboratory environment for all.
References
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- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division - Lehigh University. (n.d.).
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4-Bromobenzhydrol: A Comprehensive Technical Guide to Safe Handling and Application
This guide provides an in-depth technical overview of 4-Bromobenzhydrol (CAS No. 29334-16-5), designed for researchers, scientists, and professionals in drug development. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes critical safety information with practical, field-tested insights to ensure both personal safety and experimental integrity.
Section 1: Chemical and Physical Identity
This compound, also known as (4-bromophenyl)(phenyl)methanol, is a halogenated aromatic alcohol.[1][2][3][4][5][6] Its core structure, a diarylmethanol, is a common motif in medicinal chemistry, making this compound a valuable intermediate in the synthesis of various pharmaceutical agents. A thorough understanding of its physical and chemical properties is the foundation of its safe and effective use.
| Property | Value | Source |
| CAS Number | 29334-16-5 | [1][2][4][5][6] |
| Molecular Formula | C₁₃H₁₁BrO | [1][2][4][6] |
| Molecular Weight | 263.13 g/mol | [1][2][4][6] |
| Appearance | White to light-colored powder or crystalline solid. | [7][8] |
| Melting Point | 198-200 °C (lit.) | [7] |
| Solubility | Soluble in methanol. Partly soluble in water. | [7][8] |
| pKa | 13.34 ± 0.20 (Predicted) | [8] |
| Storage Temperature | +5°C or 2-8°C | [4][6][8] |
Section 2: Hazard Identification and Toxicological Profile
While comprehensive toxicological data for this compound is not extensively documented, the hazards can be inferred from its chemical structure and data on similar compounds. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Hazard Statements (Inferred):
-
H315: Causes skin irritation.[5]
-
H318/H319: Causes serious eye damage/irritation.[5]
-
H335: May cause respiratory irritation.[5]
Routes of Exposure and Effects:
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.[9][10] Symptoms can include coughing and shortness of breath.
-
Skin Contact: Causes skin irritation.[5][9][10] Prolonged or repeated contact may lead to dermatitis.
-
Eye Contact: Causes serious eye irritation.[5][9][10] Contact can result in redness, pain, and blurred vision.
-
Ingestion: Ingestion may cause irritation to the mucous membranes and gastrointestinal tract.[9][10]
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A stringent protocol for personal protective equipment is mandatory when handling this compound to mitigate the risks of exposure.
Personal Protective Equipment (PPE) Protocol
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety goggles and face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially when handling larger quantities or if there is a risk of splashing.[11] |
| Hands | Double nitrile gloves or neoprene/butyl gloves | For incidental contact, double-layered nitrile gloves are recommended. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves should be worn over nitrile gloves.[11][12] Gloves must be changed immediately upon contamination.[12] |
| Body | Chemical-resistant laboratory coat | A fully buttoned, long-sleeved lab coat is required.[12] |
| Respiratory | NIOSH-approved respirator | A respirator is required when dusts are generated.[13][14] |
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[9][15]
-
Eye Wash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[16]
Handling Workflow
Caption: Workflow for handling this compound.
Section 4: Emergency Procedures
Prompt and correct response to an accidental exposure is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air.[9][13][15][17] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[10][18] Seek immediate medical attention.[18] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[16][18][19] Seek medical attention if irritation persists.[18] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16][18][19] Seek immediate medical attention.[12][18][19] |
| Ingestion | Do NOT induce vomiting.[10][20] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[10] Never give anything by mouth to an unconscious person.[15][21][22] Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, the primary objectives are to contain the spill, prevent its spread, and protect personnel.
Caption: Accidental release response workflow.
Cleanup Protocol:
-
Evacuate: Evacuate personnel from the immediate area.[23]
-
Ventilate: Ensure the area is well-ventilated.[15]
-
Contain: Prevent further spread of the material. Do not let the product enter drains.[13][15]
-
Absorb/Sweep: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[15][19]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[12]
Section 5: Fire and Explosion Hazard Data
While this compound is not highly flammable, it is combustible.
-
Flash Point: > 110 °C / > 230 °F.[23]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[15][23]
-
Unsuitable Extinguishing Media: Water may be ineffective.[23]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[9][23]
-
Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15][23]
Section 6: Stability and Reactivity
A clear understanding of the chemical's stability and reactivity is crucial for safe storage and to prevent hazardous reactions.
-
Chemical Stability: Stable under recommended storage conditions.[7] It may be sensitive to light, air, and moisture.[9][10]
-
Conditions to Avoid: Incompatible products, excess heat, and exposure to light, air, or moisture.[9]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[7][9]
-
Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide, carbon dioxide, and hydrogen bromide.[9]
Section 7: Storage and Disposal
Proper storage and disposal are essential for maintaining the integrity of the compound and ensuring the safety of personnel and the environment.
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.[10][14] Keep the container tightly closed.[9][10][13] The recommended storage temperature is between 2-8°C.[8]
-
Container: Use the original container or a compatible, well-sealed container.
Disposal
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[12]
-
Disposal Method: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations for hazardous chemical waste.[12] Do not dispose of it in the sewer system.
References
- Chemical Properties of Benzhydrol, 4-bromo- (CAS 29334-16-5) - Cheméo. [Link]
- Benzhydrol, 4-bromo- - the NIST WebBook. [Link]
- 4-BROMO BENZALDEHYDE (P-BROMO BENZALDEHYDE)
- Benzhydrol, 4-bromo- - the NIST WebBook. [Link]
- 4-bromo-N-(4-bromobenzoyl)
- First Aid Procedures for Chemical Hazards | NIOSH - CDC. [Link]
- 4-Bromobenzophenone | C13H9BrO | CID 7030 - PubChem. [Link]
- SAFETY D
- Personal Protective Equipment (PPE) - CHEMM. [Link]
- First aid for chemicals - Hesperian Health Guides. [Link]
- Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
- p-Bromobenzhydryl alcohol | C13H11BrO | CID 98221 - PubChem - NIH. [Link]
- Personal Protective Equipment | US EPA. [Link]
- Fire fighting — The HSE Department - LUCA - KU Leuven. [Link]
- Fire fighting — HSE Department - KU Leuven. [Link]
- Bromine & Fire Safety - BSEF. [Link]
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- 4. 4-Bromo-α-phenylbenzenemethanol (this compound) [lgcstandards.com]
- 5. p-Bromobenzhydryl alcohol | C13H11BrO | CID 98221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-α-phenylbenzenemethanol (this compound) [lgcstandards.com]
- 7. This compound | 611-95-0 [chemicalbook.com]
- 8. This compound CAS#: 29334-16-5 [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
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- 22. 4-BROMOBENZOPHENONE - Safety Data Sheet [chemicalbook.com]
- 23. fishersci.com [fishersci.com]
A Spectroscopic Guide to 4-Bromobenzhydrol: Unveiling Molecular Structure Through NMR, IR, and MS Data
For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is a foundational pillar of scientific integrity and innovation. 4-Bromobenzhydrol, a halogenated aromatic alcohol, serves as a versatile intermediate in organic synthesis. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the rational design of novel molecular architectures. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in field-proven insights and authoritative references.
Introduction: The Significance of Spectroscopic Characterization
In the realm of chemical sciences, spectroscopic techniques are the lenses through which we visualize the intricate world of molecules. Each spectrum tells a story, revealing the connectivity of atoms, the nature of chemical bonds, and the overall molecular framework. For a molecule like this compound, with its distinct phenyl and bromophenyl moieties connected by a hydroxyl-bearing methine bridge, a multi-spectroscopic approach is essential for unambiguous identification and the assessment of purity. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, explaining the causality behind the observed spectral features and providing self-validating experimental protocols.
Molecular Structure and Atom Numbering
To facilitate a clear and logical interpretation of the spectroscopic data, the following atom numbering scheme will be used for this compound throughout this guide.
Caption: Atom numbering scheme for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of each signal are key parameters for structural elucidation.
Data Presentation
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~ 2.0 - 4.0 | Broad Singlet | 1H | OH |
| 2 | ~ 5.7 - 5.8 | Singlet | 1H | H -7 |
| 3 | ~ 7.2 - 7.5 | Multiplet | 9H | Aromatic Protons |
Note: The exact chemical shift of the hydroxyl proton can vary depending on the solvent, concentration, and temperature.
Interpretation and Causality
The ¹H NMR spectrum of this compound is characterized by three main regions of interest.
-
The Hydroxyl Proton: The proton of the alcohol group typically appears as a broad singlet. Its chemical shift is highly variable due to hydrogen bonding and exchange with trace amounts of water in the deuterated solvent. The broadness of the signal is a consequence of this rapid chemical exchange.
-
The Methine Proton (H-7): The single proton attached to the benzylic carbon (C-7) resonates as a sharp singlet. The downfield chemical shift is attributed to the deshielding effect of the two adjacent aromatic rings and the electronegative oxygen atom. The absence of coupling indicates that there are no neighboring protons within a three-bond distance.
-
The Aromatic Protons: The protons on the two phenyl rings appear as a complex multiplet in the aromatic region of the spectrum. The protons on the unsubstituted phenyl ring and the brominated phenyl ring have slightly different chemical environments, leading to overlapping signals. The electron-withdrawing effect of the bromine atom causes a slight downfield shift for the protons on the brominated ring compared to those on the unsubstituted ring.
Caption: Relationship between the structure of this compound and its characteristic ¹H NMR signals.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: The spectrum should be acquired on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32 (to ensure a good signal-to-noise ratio).
-
Relaxation delay: 1-2 seconds.
-
Pulse width: Calibrated 90-degree pulse.
-
Spectral width: 0-12 ppm.
-
-
Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Data Presentation
| Chemical Shift (δ, ppm) | Assignment |
| ~ 75 | C -7 (CH-OH) |
| ~ 121 | C -4' (C-Br) |
| ~ 126 - 129 | Aromatic C H |
| ~ 142 - 144 | Aromatic Quaternary C |
Note: The exact chemical shifts can vary slightly depending on the solvent.
Interpretation and Causality
The ¹³C NMR spectrum of this compound displays signals corresponding to the different carbon environments in the molecule.
-
The Methine Carbon (C-7): The carbon atom bonded to the hydroxyl group appears at a characteristic downfield chemical shift due to the electronegativity of the attached oxygen atom.
-
The Carbon Bearing Bromine (C-4'): The carbon atom directly attached to the bromine atom is also shifted downfield, although the effect is less pronounced than that of the hydroxyl group.
-
Aromatic CH Carbons: The protonated carbons of the two aromatic rings resonate in the typical aromatic region. Due to the symmetry of the p-substituted ring and the free rotation around the C-C bonds, some of these carbons may be chemically equivalent, leading to fewer signals than the total number of aromatic CH carbons.
-
Aromatic Quaternary Carbons: The quaternary carbons (those not bonded to any hydrogen atoms), including the ipso-carbons of the two rings and the carbon attached to the bromine, are also found in the aromatic region. These signals are typically less intense than those of the protonated carbons.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Data Presentation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 (broad) | O-H stretch | Alcohol |
| 3000-3100 | C-H stretch | Aromatic |
| 1450-1600 | C=C stretch | Aromatic Ring |
| 1000-1200 | C-O stretch | Alcohol |
| 500-700 | C-Br stretch | Aryl Halide |
Note: The data presented is based on spectra available from the NIST Chemistry WebBook.[1][2]
Interpretation and Causality
The IR spectrum of this compound provides clear evidence for its key functional groups.
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is the characteristic signature of the hydroxyl (-OH) group of an alcohol. The broadness of this peak is due to intermolecular hydrogen bonding.
-
Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are indicative of C-H stretching vibrations in the aromatic rings.
-
Aromatic C=C Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic rings.
-
C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ range is attributed to the stretching vibration of the carbon-oxygen single bond of the alcohol.
-
C-Br Stretch: A weaker absorption in the lower frequency region (500-700 cm⁻¹) is characteristic of the carbon-bromine bond stretch.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.
-
Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.
Data Presentation
| m/z | Relative Intensity | Proposed Fragment |
| 262/264 | Moderate | [M]⁺ (Molecular Ion) |
| 183/185 | High | [M - H₂O]⁺ |
| 155/157 | Moderate | [C₇H₆Br]⁺ |
| 105 | High | [C₇H₅O]⁺ (Benzoyl cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
Note: The data is based on the electron ionization (EI) mass spectrum available from the NIST Chemistry WebBook.[3]
Interpretation and Causality
The mass spectrum of this compound exhibits a characteristic fragmentation pattern under electron ionization.
-
Molecular Ion Peak: The presence of two peaks at m/z 262 and 264 with an approximate 1:1 intensity ratio is the hallmark of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). This corresponds to the molecular weight of this compound.
-
Loss of Water: A significant fragmentation pathway involves the loss of a water molecule (18 amu) from the molecular ion, resulting in peaks at m/z 183 and 185.
-
Benzylic Cleavage: Cleavage of the C-C bond between the methine carbon and the phenyl rings is a common fragmentation pathway for benzhydrol derivatives. This can lead to the formation of various charged fragments.
-
Formation of Benzoyl and Phenyl Cations: The prominent peaks at m/z 105 and 77 correspond to the stable benzoyl and phenyl cations, respectively, arising from the fragmentation of the molecular structure.
Caption: Proposed fragmentation pathway for this compound in mass spectrometry.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of this compound is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
This comprehensive guide has detailed the spectroscopic data of this compound, providing an in-depth analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. By understanding the causal relationships between the molecular structure and the resulting spectral features, researchers can confidently identify and characterize this important chemical intermediate. The provided experimental protocols offer a self-validating framework for obtaining high-quality spectroscopic data, ensuring the reliability and reproducibility of scientific findings. The synergistic use of these spectroscopic techniques provides a powerful toolkit for the modern chemical scientist, enabling the precise elucidation of molecular structure and paving the way for future discoveries.
References
- NIST. Benzhydrol, 4-bromo-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
- PubChem. p-Bromobenzhydryl alcohol.
- The Royal Society of Chemistry.
- The Royal Society of Chemistry.
- PubChem. (S)-(4-bromophenyl)(phenyl)methanol.
- NIST. Benzhydrol, 4-bromo- Mass Spectrum. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
- NIST. Benzhydrol, 4-bromo- IR Spectrum. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
- PubChem. 4-Bromobenzophenone.
- The Royal Society of Chemistry. 1H NMR. [Link]
- Vanderbilt University. Tetrahedron Letters. [Link]
- RWTH Public
- ResearchGate. Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3. [Link]
- ResearchGate. (PDF)
Sources
A Technical Guide to the Crystallographic Analysis of 4-Bromobenzhydrol
This guide provides a comprehensive, in-depth technical overview of the methodologies and scientific principles involved in determining the crystal structure of 4-Bromobenzhydrol. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solid-state characterization of small organic molecules. This document moves beyond a simple recitation of protocols to explain the underlying scientific rationale, ensuring a robust and reproducible approach to crystallographic analysis.
Introduction: The Significance of Solid-State Structure
This compound, with the chemical formula C₁₃H₁₁BrO, is a derivative of benzhydrol.[1][2][3] Its molecular structure, consisting of two phenyl rings and a hydroxyl group attached to a central carbon, with a bromine substituent on one of the phenyl rings, makes it a molecule of interest in synthetic chemistry and potentially in the development of pharmaceutical intermediates. The three-dimensional arrangement of molecules in the solid state, or its crystal structure, dictates many of its bulk physical and chemical properties, including melting point, solubility, stability, and bioavailability. Therefore, a definitive determination of its crystal structure is paramount for its effective application and development.
This guide will delineate the complete workflow for the crystallographic analysis of this compound, from the initial synthesis and purification to the final elucidation and interpretation of its three-dimensional structure using single-crystal X-ray diffraction.
Synthesis and Purification of this compound
A high-purity crystalline sample is a prerequisite for successful single-crystal X-ray diffraction analysis. The presence of impurities can impede crystal growth and lead to ambiguous diffraction data.
Synthesis
This compound can be synthesized via the reduction of 4-bromobenzophenone. A common and effective method involves the use of sodium borohydride in an alcoholic solvent.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromobenzophenone (1 equivalent) in methanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully add deionized water to quench the excess NaBH₄.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[4] The choice of solvent is critical and should be one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate).
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystal Growth: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals. The process can be further slowed by placing the flask in an insulated container.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Single-Crystal Growth
The growth of a single crystal of suitable size and quality is often the most challenging step in crystallographic analysis.[5][6] A good crystal for X-ray diffraction should be transparent, have well-defined faces, and be free of cracks or other defects.[5]
Methods for Crystal Growth:
-
Slow Evaporation: A nearly saturated solution of the purified compound is filtered into a clean vial, which is then loosely covered to allow for the slow evaporation of the solvent.[7]
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to a gradual increase in the concentration of the compound and, ideally, crystal growth.[7][8]
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.[7]
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[9] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice.
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded on a detector.
Diagram of the X-ray Diffraction Workflow:
Caption: Workflow for Crystal Structure Determination.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The initial atomic positions are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.
The Crystal Structure of this compound: A Hypothetical Analysis
As no public crystallographic data for this compound is currently available, this section will present a hypothetical analysis based on the expected molecular structure and common packing motifs for similar organic molecules.
Molecular Geometry
The molecule is expected to adopt a conformation where the two phenyl rings are twisted with respect to each other to minimize steric hindrance. The key geometric parameters to be determined would include:
-
C-C bond lengths and angles within the phenyl rings.
-
The C-O bond length of the hydroxyl group.
-
The C-Br bond length.
-
The torsion angles defining the orientation of the phenyl rings.
Intermolecular Interactions
The packing of this compound molecules in the crystal lattice will be governed by a combination of intermolecular forces.
-
Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor. It is highly probable that O-H···O hydrogen bonds will be a dominant feature in the crystal packing, potentially forming chains or dimeric motifs.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region interacting with a nucleophilic atom (such as the oxygen of a hydroxyl group).
-
π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, further stabilizing the crystal structure.
-
Van der Waals Forces: These non-specific interactions will also contribute to the overall packing efficiency.
Diagram of Potential Intermolecular Interactions:
Caption: Potential Intermolecular Interactions in this compound.
Crystallographic Data Summary
The final output of a successful crystal structure determination would be a set of crystallographic data, typically presented in a standardized format. A hypothetical data table is presented below.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₃H₁₁BrO |
| Formula Weight | 263.13 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1170 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.49 |
| Absorption Coefficient (mm⁻¹) | 3.5 |
| F(000) | 528 |
| R-factor | < 0.05 |
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the crystal structure of this compound. While a definitive experimental structure is not yet publicly available, the methodologies described herein provide a clear pathway for its elucidation. The determination of the crystal structure of this compound will provide invaluable insights into its solid-state properties, which are crucial for its potential applications in materials science and pharmaceutical development. The structural information will enable a deeper understanding of its intermolecular interactions, which can inform strategies for crystal engineering and the development of new materials with tailored properties.
References
- University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.
- ResearchGate. (2025). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data.
- Springer. (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
- National Center for Biotechnology Information. (n.d.). 4-Bromobenzyl alcohol. PubChem.
- National Center for Biotechnology Information. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
- University of Sherbrooke. (n.d.). Guide for crystallization.
- NIST. (n.d.). Benzhydrol, 4-bromo-. NIST Chemistry WebBook.
- NIST. (n.d.). Benzhydrol, 4-bromo-. NIST Chemistry WebBook.
- NIST. (n.d.). Benzhydrol, 4-bromo-. NIST Chemistry WebBook.
Sources
- 1. Benzhydrol, 4-bromo- [webbook.nist.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. How To [chem.rochester.edu]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unifr.ch [unifr.ch]
- 9. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
The Strategic Utility of 4-Bromobenzhydrol in the Synthesis of Novel Pharmaceutical Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
4-Bromobenzhydrol, a diarylmethanol derivative, serves as a pivotal starting material in medicinal chemistry, offering a versatile scaffold for the generation of a diverse array of pharmacologically active compounds. The presence of the diphenylmethanol core imparts crucial lipophilic characteristics and three-dimensional structure, while the bromo-substituent provides a reactive handle for a multitude of chemical transformations. This guide delineates the synthesis of key derivatives of this compound, including ethers, esters, and N-substituted analogs, with a focus on their therapeutic applications. Detailed experimental protocols, mechanistic insights, and characterization data are provided to empower researchers in the fields of drug discovery and development to leverage the full potential of this valuable building block.
Introduction: this compound as a Privileged Scaffold
The benzhydryl moiety is a well-established pharmacophore present in numerous approved drugs, particularly in the realm of antihistamines and agents acting on the central nervous system.[1] The two phenyl rings provide a foundation for extensive interactions with biological targets, while the hydroxyl group of the parent benzhydrol can be readily derivatized to modulate physicochemical properties and biological activity.
This compound emerges as a particularly strategic starting material due to the electronic and steric influence of the bromine atom on one of the phenyl rings. This substitution can enhance binding affinity to target proteins and, critically, offers a site for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide will explore the derivatization of this compound at its hydroxyl and benzylic positions, highlighting the synthesis of compounds with significant therapeutic potential.
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the Grignard reaction between phenylmagnesium bromide and 4-bromobenzaldehyde.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Grignard Reagent Formation: A solution of bromobenzene (1.1 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of phenylmagnesium bromide. The reaction is typically exothermic and may require gentle cooling to maintain a controlled reflux.
-
Addition of Aldehyde: Once the Grignard reagent formation is complete, a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise at 0 °C.
-
Reaction and Quenching: The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion (monitored by TLC), the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford this compound as a white solid.
Ether Derivatives: A Gateway to Antihistamines
The hydroxyl group of this compound is readily converted to an ether linkage via the Williamson ether synthesis. This reaction is particularly significant as it forms the basis for the synthesis of a number of first-generation antihistamines. A prime example is Bromodiphenhydramine (also known as Bromazine), a potent H1 receptor antagonist.[2]
Synthesis of Bromodiphenhydramine
The synthesis of Bromodiphenhydramine from this compound is a two-step process involving the activation of the hydroxyl group followed by nucleophilic substitution. A more direct approach involves the deprotonation of this compound to form the corresponding alkoxide, which then reacts with a suitable aminoalkyl halide.[3]
Experimental Protocol: Williamson Ether Synthesis of Bromodiphenhydramine
-
Alkoxide Formation: To a stirred solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or THF, a strong base like sodium hydride (NaH, 1.2 eq) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: 2-Chloro-N,N-dimethylethanamine hydrochloride (1.2 eq) is neutralized with a suitable base (e.g., triethylamine) and the free amine is added to the reaction mixture. Alternatively, the commercially available free base can be used directly. The reaction is then heated to 60-80 °C and stirred for 4-6 hours.
-
Work-up and Purification: The reaction is cooled to room temperature and quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield Bromodiphenhydramine.
Characterization of Bromodiphenhydramine
| Property | Value |
| Molecular Formula | C₁₇H₂₀BrNO |
| Molecular Weight | 334.25 g/mol |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (CDCl₃, δ) | 7.20-7.50 (m, 9H, Ar-H), 5.25 (s, 1H, CH-O), 3.65 (t, 2H, O-CH₂), 2.70 (t, 2H, N-CH₂), 2.30 (s, 6H, N(CH₃)₂) |
| ¹³C NMR (CDCl₃, δ) | 142.5, 141.8, 128.6, 128.4, 127.8, 127.2, 121.5, 82.5 (CH-O), 65.8 (O-CH₂), 58.0 (N-CH₂), 45.9 (N(CH₃)₂) |
| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2940, 2860 (Alkyl C-H), 1590 (C=C), 1100 (C-O ether) |
| Mass Spectrum (EI) | m/z 333/335 [M]⁺, 165, 152 |
Mechanism of Antihistaminic Action
Bromodiphenhydramine functions as an inverse agonist at the histamine H1 receptor. By binding to and stabilizing the inactive conformation of the receptor, it reduces the constitutive activity of the receptor and competitively antagonizes the binding of histamine. This action alleviates the symptoms of allergic reactions, such as vasodilation, increased capillary permeability, and smooth muscle contraction.[4]
Ester Derivatives: Exploring Anticancer and Other Biological Activities
Esterification of this compound provides another avenue for creating derivatives with diverse biological activities. The resulting esters can serve as prodrugs or exhibit intrinsic pharmacological effects.
Synthesis of 4-Bromobenzhydryl Acetate
A straightforward method for the synthesis of 4-bromobenzhydryl acetate is the reaction of this compound with acetyl chloride in the presence of a base.
Experimental Protocol: Synthesis of 4-Bromobenzhydryl Acetate
-
Reaction Setup: this compound (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or diethyl ether, and a tertiary amine base like triethylamine or pyridine (1.5 eq) is added.
-
Acylation: The solution is cooled to 0 °C, and acetyl chloride (1.2 eq) is added dropwise.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched with water, and the organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by chromatography.
Potential Applications
While specific anticancer data for 4-bromobenzhydryl esters is not extensively reported, related brominated aromatic compounds have shown promise. For instance, certain brominated chalcones and related structures have demonstrated cytotoxic effects against various cancer cell lines. The 4-bromobenzhydryl scaffold provides a lipophilic carrier that may facilitate cell membrane permeability, a desirable property for anticancer agents. Further investigation into the synthesis and biological evaluation of a library of 4-bromobenzhydryl esters is a promising area for future research.
N-Substituted Derivatives: Building Blocks for Diverse Pharmacophores
The hydroxyl group of this compound can be converted to a good leaving group, such as a bromide, allowing for the N-alkylation of amines. This opens up the synthesis of a vast array of compounds with potential applications in various therapeutic areas.
Synthesis of 4-Bromobenzhydryl Bromide
This compound can be converted to 4-bromobenzhydryl bromide using reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
Experimental Protocol: Synthesis of 4-Bromobenzhydryl Bromide
-
Reaction Setup: this compound (1.0 eq) is dissolved in an anhydrous solvent like diethyl ether or dichloromethane.
-
Bromination: The solution is cooled to 0 °C, and a solution of PBr₃ (0.4 eq) in the same solvent is added dropwise.
-
Reaction and Work-up: The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction is carefully quenched with ice water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-bromobenzhydryl bromide, which is often used in the next step without further purification.
Synthesis of N-(4-Bromobenzhydryl) Amines
4-Bromobenzhydryl bromide is a reactive electrophile that can be used to alkylate a wide range of primary and secondary amines.
Experimental Protocol: N-Alkylation of Amines
-
Reaction Setup: The amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq) are dissolved in a polar aprotic solvent like acetonitrile or DMF.
-
Alkylation: A solution of 4-bromobenzhydryl bromide (1.1 eq) in the same solvent is added dropwise at room temperature.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature or gently heated until the starting materials are consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Potential Applications
The benzhydryl amine scaffold is present in a variety of biologically active molecules, including antiviral and anticancer agents.[5] The synthesis of a library of N-(4-bromobenzhydryl) amines allows for the exploration of structure-activity relationships and the potential discovery of novel therapeutic agents. The bromine atom can be further functionalized via cross-coupling reactions to introduce additional diversity.
Visualizing the Synthetic Pathways
To provide a clearer understanding of the synthetic transformations discussed, the following diagrams illustrate the key reaction workflows.
Diagram 1: Synthesis of this compound and its Ether Derivative, Bromodiphenhydramine
Caption: Synthetic route to this compound and its conversion to Bromodiphenhydramine.
Diagram 2: General Derivatization Pathways of this compound
Caption: Overview of major derivatization pathways for this compound.
Conclusion and Future Perspectives
This compound stands as a highly valuable and versatile starting material for the synthesis of a wide range of potential pharmaceutical agents. Its utility in the preparation of antihistamines is well-established, and the potential for developing novel anticancer, antiviral, and antimicrobial agents through the derivatization of its core structure is significant. The synthetic protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. Future efforts in this area could focus on the development of more complex derivatives through late-stage functionalization of the bromo-substituent, as well as the comprehensive biological evaluation of these new chemical entities to uncover novel therapeutic applications.
References
- Gpatindia. (2020). BROMODIPHENHYDRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
- PrepChem. (n.d.).
- PubChem. (n.d.). Bromodiphenhydramine. [Link]
- PubChem. (n.d.). Bromodiphenhydramine Hydrochloride. [Link]
- MDPI. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. [Link]
- MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- ACS Publications. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. [Link]
- RSC Publishing. (2014).
- Master Organic Chemistry. (2017).
- Chem-Station. (2014). Williamson Ether Synthesis. [Link]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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Methodological & Application
Application Note: Laboratory Scale Synthesis of 4-Bromobenzhydrol via Selective Ketone Reduction
Introduction and Scientific Context
4-Bromobenzhydrol is a valuable synthetic intermediate in medicinal chemistry and materials science. Its structure, featuring a diarylmethanol core with a bromine substituent, provides a versatile scaffold for further functionalization, such as in the synthesis of antihistamines and other pharmacologically active molecules[1]. The secondary alcohol moiety can be further oxidized or substituted, while the bromo-group offers a reactive handle for cross-coupling reactions.
This document provides a detailed, reliable, and thoroughly validated protocol for the laboratory-scale synthesis of this compound. The selected method is the reduction of the corresponding ketone, 4-Bromobenzophenone, using sodium borohydride (NaBH₄). This approach is favored for its high selectivity, operational simplicity, mild reaction conditions, and excellent yields. Unlike more powerful reducing agents like lithium aluminum hydride (LAH), NaBH₄ is compatible with a wider range of functional groups and is significantly safer to handle, reacting predictably with protic solvents like ethanol[2][3].
Chemical Principles and Reaction Mechanism
The core of this synthesis is the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of 4-Bromobenzophenone.
Causality of Reagent Choice:
-
4-Bromobenzophenone (Substrate): A readily available solid that is stable under ambient conditions. The electron-withdrawing nature of the carbonyl group activates the carbon atom for nucleophilic attack.
-
Sodium Borohydride (Reducing Agent): A mild and selective reducing agent that efficiently reduces aldehydes and ketones to their corresponding alcohols[2]. Its safety profile is superior to that of metal hydrides like LAH. It is stable in aprotic solvents and reacts at a controlled rate in protic solvents like ethanol or methanol[3].
-
Methanol/Ethanol (Solvent): Serves as the reaction medium and also as a proton source during the work-up phase to protonate the resulting alkoxide ion. The reaction of NaBH₄ with the alcohol solvent generates alkoxyborohydrides, which can also act as reducing species.
The Reaction Mechanism: The process unfolds in two primary stages:
-
Nucleophilic Attack: The borohydride anion ([BH₄]⁻) delivers a hydride ion to the partially positive carbonyl carbon of 4-Bromobenzophenone. This breaks the C=O pi bond, forming a tetra-alkoxyborate intermediate.
-
Protonation (Work-up): An acidic work-up follows the reduction. The addition of a dilute acid (e.g., HCl) neutralizes any unreacted NaBH₄, quenches the reaction, and protonates the intermediate oxygen anion to yield the final product, this compound.
Below is a diagram illustrating the reaction mechanism.
Caption: Reaction mechanism for the reduction of 4-Bromobenzophenone.
Experimental Protocol and Workflow
This protocol is designed for a typical laboratory fume hood setting. All glassware should be clean and dry before use.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |
| 4-Bromobenzophenone | C₁₃H₉BrO | 261.12 | 5.00 g | 19.15 | Starting material. |
| Sodium Borohydride | NaBH₄ | 37.83 | 1.08 g | 28.55 | Reducing agent (1.5 eq).[3] |
| Methanol | CH₃OH | 32.04 | 100 mL | - | Reaction solvent. |
| Deionized Water | H₂O | 18.02 | ~300 mL | - | For work-up and washing. |
| Hydrochloric Acid (1 M) | HCl | 36.46 | ~20 mL | - | For quenching and protonation. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | Extraction solvent. |
| Brine (Saturated NaCl) | NaCl(aq) | 58.44 | ~50 mL | - | For washing organic layer. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | Drying agent. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (19.15 mmol) of 4-Bromobenzophenone in 100 mL of methanol. Stir the solution at room temperature until the solid is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. This is critical for controlling the exothermic reaction between NaBH₄ and methanol.
-
Addition of Reducing Agent: While stirring vigorously, add 1.08 g (28.55 mmol) of sodium borohydride in small portions over 15-20 minutes. Causality: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and a temperature spike that could lead to side reactions[3][4]. You will observe gas evolution (H₂) as the NaBH₄ reacts.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system, checking for the disappearance of the 4-Bromobenzophenone spot.
Work-up and Purification
-
Solvent Removal: After the reaction is complete, remove the methanol using a rotary evaporator.
-
Quenching: Cool the resulting residue in an ice bath. Slowly and carefully add ~50 mL of deionized water to quench any unreacted NaBH₄.
-
Acidification: Still in the ice bath, add 1 M HCl dropwise to the mixture until it becomes acidic (pH ~2-3, check with litmus paper). This step protonates the alkoxide to form the alcohol and dissolves the resulting borate salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 50 mL of deionized water, followed by 50 mL of saturated brine solution to remove residual water and inorganic salts[5].
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄)[6]. Filter off the drying agent and collect the filtrate.
-
Solvent Evaporation: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude this compound, typically as a white or off-white solid.
-
Recrystallization (Purification): Recrystallize the crude product from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to obtain pure this compound crystals.
Experimental Workflow Diagram
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- 6. 4-BROMOBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
purification of 4-Bromobenzhydrol by recrystallization
An Application Note and Protocol for the Purification of 4-Bromobenzhydrol by Recrystallization
Authored by: A Senior Application Scientist
Introduction
This compound, with the chemical formula C₁₃H₁₁BrO, is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2][3] Its purity is paramount for the successful progression of subsequent synthetic steps and for ensuring the quality of the final product. Chemical syntheses, particularly multi-step reactions like the Grignard reaction often used to prepare diarylmethanols, frequently yield crude products contaminated with unreacted starting materials, byproducts, and other impurities.[4][5] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system.[6][7]
This application note provides a detailed, step-by-step protocol for the . It is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying scientific rationale for each step to ensure a robust and reproducible purification process.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[8][9] The core principle is to dissolve the impure solid in a minimal amount of a hot solvent in which the desired compound has high solubility and the impurities are either highly soluble or insoluble.[10][11] Upon slow cooling, the solubility of the desired compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate.[12][13] The soluble impurities remain in the cold solvent (the "mother liquor"), while any insoluble impurities can be removed by hot filtration.[14] The selectivity of crystal lattice formation typically excludes impurity molecules, resulting in a significant enhancement of purity.[12]
Key Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is essential for developing an effective recrystallization protocol.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁BrO | [3] |
| Molecular Weight | 263.13 g/mol | [15] |
| Appearance | White to off-white solid | |
| Melting Point | 61-65 °C | [15][16] |
| Boiling Point | 381.5 ± 27.0 °C (Predicted) | [16] |
| Solubility | Soluble in methanol | [16] |
Note: The melting point is a critical indicator of purity. A sharp melting point within the literature range suggests a high degree of purity.
Potential Impurities in Crude this compound
The choice of recrystallization solvent is heavily influenced by the nature of the impurities present. If this compound is synthesized via the Grignard reaction between phenylmagnesium bromide and 4-bromobenzaldehyde, common impurities may include:
-
Biphenyl: Formed from the coupling of unreacted Grignard reagent with the aryl halide.[4] Biphenyl is a non-polar compound.
-
Unreacted 4-bromobenzaldehyde: A more polar starting material.[17]
-
Benzophenone: If the Grignard reagent was prepared from bromobenzene and reacted with a benzoate ester.[18][19]
Experimental Protocol
This protocol details the selection of an appropriate solvent system and the subsequent steps for the recrystallization of this compound.
Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks (various sizes)
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Graduated cylinders
-
Pasteur pipettes
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Watch glass
-
Melting point apparatus
-
Solvents: Heptane (or Hexane), Ethyl Acetate, Ethanol, Deionized Water
Step 1: Solvent System Selection
The ideal solvent for recrystallization should dissolve this compound sparingly or not at all at room temperature but readily at its boiling point.[9][11] Given the moderately polar nature of this compound (due to the hydroxyl group), a mixed solvent system is often optimal. A good starting point is a combination of a solvent in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent" or "co-solvent").
A Heptane-Ethyl Acetate mixture is an excellent choice. This compound is expected to be quite soluble in ethyl acetate and poorly soluble in the non-polar heptane. This allows for fine-tuning of the solubility to achieve a high recovery of pure crystals.
Procedure for Solvent Testing:
-
Place a small amount (approx. 50 mg) of crude this compound into a small test tube.
-
Add ethyl acetate dropwise at room temperature until the solid just dissolves.
-
Slowly add heptane (the anti-solvent) until the solution becomes turbid (cloudy), indicating the onset of precipitation.
-
Gently warm the mixture until the solution becomes clear again.
-
Allow the test tube to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. A good recovery of crystalline solid indicates a suitable solvent ratio.
Step 2: The Recrystallization Workflow
The following diagram outlines the complete workflow for the purification process.
Caption: Recrystallization workflow for this compound.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask with a magnetic stir bar.
-
On a hot plate in a fume hood, add a minimal amount of hot ethyl acetate (start with ~15-20 mL) and bring the mixture to a gentle boil while stirring.
-
Continue adding small portions of hot ethyl acetate until the solid is completely dissolved.[10] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling, maximizing the yield.[12]
-
-
Decolorization (If Necessary):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (a spatula tip).
-
Bring the solution back to a boil for a few minutes. The charcoal will adsorb colored impurities.[9]
-
-
Hot Filtration (If Necessary):
-
If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.
-
Place a fluted filter paper in a stemless funnel. Preheat the funnel and a clean receiving Erlenmeyer flask by pouring hot solvent through them to prevent premature crystallization.
-
Quickly pour the hot solution through the filter paper.[14]
-
-
Crystallization:
-
Reheat the clear filtrate to boiling.
-
Slowly add hot heptane dropwise until the solution becomes faintly and persistently cloudy (turbid). Then, add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[13] Rapid cooling can trap impurities.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[10][14]
-
Wash the crystals with a small amount of ice-cold heptane (or a pre-chilled heptane/ethyl acetate mixture) to rinse away any adhering mother liquor containing dissolved impurities.[12]
-
Break the vacuum and press the crystals with a clean spatula to remove excess solvent. Then, reapply the vacuum for several minutes to pull air through the crystals, aiding the drying process.[9]
-
-
Drying:
-
Transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Allow the crystals to air-dry completely. For faster drying, a vacuum oven at a low temperature (e.g., 40 °C) can be used. The solid is considered dry when it reaches a constant weight.[12]
-
-
Analysis:
-
Weigh the dry, purified this compound and calculate the percent recovery.
-
Determine the melting point of the recrystallized product. A sharp melting range close to the literature value (61-65 °C) indicates successful purification.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out (Product separates as an oil, not crystals) | The boiling point of the solvent is higher than the melting point of the solute. / The solution is cooling too rapidly. / The solution is too concentrated. | Add more of the better solvent (ethyl acetate) to the hot mixture to decrease saturation. / Ensure slow cooling. / Reheat the oil in more solvent and try again. |
| No Crystals Form Upon Cooling | Too much solvent was used. / The solution is not sufficiently supersaturated. | Boil off some of the solvent to increase the concentration and allow it to cool again. / Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. / Add a "seed crystal" of pure compound. |
| Low Recovery | Too much solvent was used. / Premature crystallization during hot filtration. / Incomplete crystallization in the ice bath. / Crystals are significantly soluble in the cold wash solvent. | Use the minimum amount of hot solvent. / Ensure the filtration apparatus is pre-heated. / Allow sufficient time for cooling in the ice bath. / Use a minimal amount of ice-cold wash solvent. |
Conclusion
Recrystallization is a fundamental and effective technique for the purification of this compound. By carefully selecting a binary solvent system such as heptane-ethyl acetate and controlling the rate of cooling, it is possible to significantly enhance the purity of the crude product, yielding a crystalline solid suitable for high-stakes applications in research and development. The success of the procedure is readily validated by melting point analysis, a simple and reliable method for purity assessment.
References
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- Matrix Scientific. 29334-16-5 Cas No. | this compound.
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- National Institute of Standards and Technology. Benzhydrol, 4-bromo-. NIST Chemistry WebBook.
- Chemistry LibreTexts. (2023).
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- Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
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High-Purity Isolation of 4-Bromobenzhydrol via Automated Flash Column Chromatography
An Application Guide:
Abstract
This application note provides a comprehensive and robust protocol for the purification of 4-Bromobenzhydrol using automated flash column chromatography. This compound is a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials. Its purification is a critical step, as residual starting materials or byproducts can impede subsequent reaction yields and final product purity. The most common impurity following its synthesis via the reduction of 4-bromobenzophenone is the unreacted ketone itself. This guide details a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in an optimized flash chromatography protocol for efficient, high-purity isolation of the target alcohol.
Introduction: The Rationale for Purification
This compound, with its characteristic diphenylmethanol structure, serves as a versatile building block in organic synthesis.[1][2] A common route to its synthesis is the reduction of 4-bromobenzophenone, typically using a reducing agent like sodium borohydride.[3] While effective, this reaction often does not proceed to 100% completion, leaving unreacted 4-bromobenzophenone in the crude product mixture.
The structural difference between the target alcohol (this compound) and the starting ketone (4-bromobenzophenone) lies in the hydroxyl group (-OH) of the alcohol versus the carbonyl group (C=O) of the ketone.[4][5] The hydroxyl group is significantly more polar due to its ability to act as a hydrogen bond donor and acceptor. This polarity difference is the fundamental principle upon which chromatographic separation is based. Normal-phase chromatography, which utilizes a polar stationary phase (like silica gel) and a less polar mobile phase, is exceptionally well-suited to exploit this difference for effective separation.[6]
Principle of Separation: Normal-Phase Chromatography
In normal-phase column chromatography, the stationary phase is polar (e.g., silica gel), and the mobile phase is a non-polar organic solvent or a mixture of solvents.[7] The separation mechanism relies on the differential adsorption of compounds to the stationary phase.[6]
-
This compound (More Polar): The presence of the hydroxyl group allows for strong interactions (hydrogen bonding) with the silanol groups (Si-OH) on the surface of the silica gel. This causes it to adsorb more strongly and move down the column more slowly.
-
4-Bromobenzophenone (Less Polar): The carbonyl group is polar, but its interaction with silica gel is weaker than that of a hydroxyl group. It will be less strongly adsorbed and thus elute from the column faster than the alcohol.
-
Non-Polar Byproducts: Any non-polar impurities (e.g., from solvents or side reactions) will have very weak interactions with the silica gel and will elute very quickly, often with the solvent front.
By carefully selecting a mobile phase of appropriate polarity, a clean separation between these compounds can be achieved.
Method Development via Thin-Layer Chromatography (TLC)
Before committing a sample to a large-scale column, it is imperative to develop and optimize the separation conditions on a small scale using TLC.[8] The goal is to find a solvent system that provides good separation between the target compound and its impurities, with an ideal Retention Factor (Rf) for the target compound.[9]
Optimal Rf Target: For effective column chromatography, the target compound should have an Rf value between 0.25 and 0.35 .[9][10]
-
Rf > 0.35: The compound will elute too quickly from the column, resulting in poor separation from less polar impurities.
-
Rf < 0.25: The compound will move too slowly, leading to long run times and significant band broadening, which reduces resolution.
Protocol: TLC Analysis
-
Prepare Samples: Dissolve small amounts of the crude reaction mixture, pure 4-bromobenzophenone (starting material), and a co-spot (a mixture of both) in a suitable solvent like dichloromethane or ethyl acetate.
-
Select a Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a standard choice for compounds of this type.[11] Start with a low polarity mixture, such as 9:1 hexanes:ethyl acetate .
-
Spot the TLC Plate: Using a capillary tube, spot the prepared samples onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Both this compound and 4-bromobenzophenone are UV-active.
-
Analyze and Optimize: Calculate the Rf values. If the Rf of this compound is too high, decrease the mobile phase polarity (e.g., move to 9.5:0.5 hexanes:ethyl acetate). If it is too low, increase the polarity (e.g., move to 8:2 or 7:3 hexanes:ethyl acetate). The goal is to achieve a clear separation between the spots with the this compound spot in the target Rf range.
Optimized Flash Column Chromatography Protocol
This protocol assumes the use of a standard flash chromatography system with a pre-packed silica gel column.
Table 1: Summary of Recommended Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 40-63 µm particle size | Industry standard for normal-phase separation of moderately polar organic molecules.[12] |
| Column Size | Select based on crude sample mass (typically a 20:1 to 50:1 silica:sample ratio).[6] | A higher ratio provides better resolution for difficult separations. |
| Sample Loading | Dry Loading (preferred) or minimal volume of DCM | Prevents band broadening and improves separation efficiency compared to wet loading in a strong solvent. |
| Mobile Phase A | 100% Hexanes (or Petroleum Ether) | Non-polar solvent for initial equilibration and elution of non-polar impurities. |
| Mobile Phase B | 100% Ethyl Acetate (EtOAc) | Polar solvent used to increase the eluting strength of the mobile phase. |
| Elution Method | Linear Gradient | Provides the best balance of resolution and speed, ensuring non-polar impurities elute first, followed by the ketone, and finally the target alcohol. |
| Detection | UV, 254 nm | Both the analyte and key impurity are aromatic and strongly absorb UV light at this wavelength. |
Workflow Diagram: From Crude Mixture to Pure Product
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
1. Column and System Preparation:
-
Select an appropriate pre-packed silica gel column based on the amount of crude material to be purified.[13]
-
Prime the chromatography system pumps with Mobile Phase A (Hexanes) and Mobile Phase B (Ethyl Acetate).
-
Install the column and equilibrate it with 100% Hexanes (or the initial gradient condition) for at least 3-5 column volumes.
2. Sample Preparation (Dry Loading):
-
Dissolve the crude this compound sample in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude sample) to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Transfer this powder to a dry loading cartridge compatible with your flash system.
3. Elution Program:
-
Set up a linear gradient based on your TLC optimization. A typical gradient for separating 4-bromobenzophenone from this compound would be:
- Initial Conditions: 5% Ethyl Acetate in Hexanes.
- Gradient: Linearly increase from 5% to 40% Ethyl Acetate over 10-15 column volumes.
- Hold/Flush: Hold at a higher percentage or flush with 100% Ethyl Acetate to elute any highly polar baseline material.
-
Set the flow rate according to the column manufacturer's recommendations.
-
Begin the run and monitor the separation via the UV detector at 254 nm. You should observe at least two major peaks: the first corresponding to 4-bromobenzophenone and the second, broader peak corresponding to this compound.
4. Fraction Collection and Analysis:
-
Collect fractions throughout the elution process, focusing on the peaks identified by the UV detector.
-
Analyze the key fractions corresponding to the beginning, middle, and end of the second peak using the optimized TLC method developed earlier.
-
This analysis will confirm the identity and purity of the fractions, allowing you to identify which ones contain pure this compound.
5. Product Isolation:
-
Combine all fractions that contain only pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
The final product should be a white solid. Dry the solid under high vacuum to remove any residual solvent.
Conclusion
This application note provides a systematic and reliable protocol for the purification of this compound from its common precursor, 4-bromobenzophenone. By leveraging TLC for rapid method development and employing an optimized gradient elution in an automated flash chromatography system, researchers can achieve high purity and yield. This method is crucial for ensuring the quality of this important synthetic intermediate for downstream applications in pharmaceutical and materials science research.
References
- Chemistry For Everyone. (2025, January 16).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
- Various Authors. (2015, June 18). How can I select the solvent system for column chromatography?
- Mastelf. (2024, December 13). Mastering Column Chromatography: A Beginner's Guide to Perfect Setup.
- Chrom Tech, Inc. (2024, November 20).
- Torres, J. (2024, September 9).
- University of California, Davis. (n.d.).
- CDN. (2015, February 8).
- Santa Cruz Biotechnology. (n.d.). This compound.
- LGC Standards. (n.d.). 4-Bromo-α-phenylbenzenemethanol (this compound).
- ChemSpider. (n.d.). Large Scale reduction of Ketone with sodium borohydride. Royal Society of Chemistry.
- Supporting Information. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks. Royal Society of Chemistry.
- NIST. (n.d.). Benzhydrol, 4-bromo-. NIST Chemistry WebBook.
- PubChem. (n.d.). 4-Bromobenzophenone. National Institutes of Health.
Sources
- 1. scbt.com [scbt.com]
- 2. 4-Bromo-α-phenylbenzenemethanol (this compound) [lgcstandards.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Benzhydrol, 4-bromo- [webbook.nist.gov]
- 5. 4-Bromobenzophenone | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. web.uvic.ca [web.uvic.ca]
- 7. chromtech.com [chromtech.com]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Chromatography [chem.rochester.edu]
- 12. rsc.org [rsc.org]
- 13. bitesizebio.com [bitesizebio.com]
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 4-Bromobenzhydrol
Abstract and Introduction
4-Bromobenzhydrol is a key intermediate in the synthesis of various pharmaceutical compounds, including antihistamines. Its purity and stability are critical parameters that directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and robust analytical method is essential for its quantitative determination and the detection of any process-related impurities or degradation products.
This application note details a highly specific, accurate, and precise stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The method development was guided by the physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] We provide a comprehensive protocol covering instrumentation, sample preparation, method validation, and forced degradation studies, making it suitable for routine quality control, stability testing, and research applications.
Analyte Properties: The Rationale for Method Design
Understanding the physicochemical characteristics of this compound is fundamental to developing a selective and efficient HPLC method. The chosen chromatographic conditions are a direct consequence of these properties.
-
Structure:
-
Key Physicochemical Data:
-
Melting Point: 61 °C[5]
-
Polarity & Solubility: The presence of two aromatic rings and a bromine atom makes this compound a non-polar, hydrophobic molecule. This high hydrophobicity makes it an ideal candidate for Reverse-Phase HPLC, where it will strongly interact with a non-polar stationary phase.[9] It is sparingly soluble in water but readily soluble in organic solvents like acetonitrile and methanol, which are common HPLC mobile phase components.
-
UV Absorbance: The phenyl and bromophenyl chromophores in the molecule result in strong UV absorbance. This property allows for sensitive detection using a standard UV-Vis or Diode Array Detector (DAD). A wavelength of 220 nm is selected to ensure high sensitivity for the parent compound and potential degradation products which may have different absorption maxima.
-
Recommended HPLC Method and Protocol
This section provides the detailed, optimized parameters for the analysis.
Instrumentation and Reagents
-
Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or DAD detector.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (Analytical Grade)
-
This compound Reference Standard (LGC Standards or equivalent)[10]
-
Chromatographic Conditions
The following table summarizes the optimized conditions for the RP-HPLC method.
| Parameter | Recommended Condition | Justification |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 (octadecylsilane) stationary phase provides the necessary hydrophobic character for strong retention and effective separation of the non-polar this compound from more polar impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | The aqueous component of the mobile phase. The addition of 0.1% formic acid helps to control the pH, ensuring consistent analyte ionization state and improving peak shape by suppressing interactions with residual silanol groups on the silica support.[11][12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) | Acetonitrile is a strong organic modifier that effectively elutes the hydrophobic analyte from the C18 column. It offers good selectivity and lower backpressure compared to methanol. |
| Elution Mode | Isocratic | An isocratic elution is sufficient for this analysis, providing simplicity, robustness, and faster run times compared to a gradient method. |
| Composition | Acetonitrile : Water (70:30, v/v) with 0.1% Formic Acid | This ratio provides an optimal balance between retention time and resolution from potential impurities. It should be adjusted based on the specific system and column to achieve a retention time of approximately 5-7 minutes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, ensuring good efficiency and reasonable analysis time. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is critical for reproducible retention times and peak areas. 30 °C provides stable chromatography and reduces viscosity of the mobile phase. |
| Detection Wavelength | 220 nm | Provides high sensitivity for the aromatic structure of this compound and its potential degradation products. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Run Time | 10 minutes | Sufficient time to elute the main peak and any late-eluting impurities. |
Sample and Standard Preparation Protocol
-
Diluent Preparation: Prepare a mixture of Acetonitrile and Water (70:30, v/v) to be used as the diluent.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh an amount of the test sample equivalent to 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Filtration: Filter all solutions through a 0.45 µm nylon or PTFE syringe filter before injection to prevent particulate matter from damaging the column.
System Suitability Testing (SST)
Before commencing any analysis, the system suitability must be verified. This ensures the chromatographic system is performing adequately.
-
Inject the Working Standard Solution five times.
-
Calculate the parameters based on the resulting chromatograms.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | ≤ 1.5 | Ensures a symmetrical peak shape, which is crucial for accurate integration and quantification. |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the column and the separation power of the method. |
| % RSD for Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the stability of the detector response. |
| % RSD for Retention Time | ≤ 1.0% | Confirms the stability and precision of the pumping system. |
Method Validation Protocol: Establishing Trustworthiness
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[4][13] The following protocols describe the necessary validation experiments.
Specificity and Stability-Indicating Assay
For a method to be "stability-indicating," it must be able to unequivocally assess the analyte in the presence of its potential degradation products.[14][15] This is demonstrated through forced degradation studies.
Protocol:
-
Prepare a 1.0 mg/mL solution of this compound.
-
Subject aliquots of this solution to the stress conditions outlined below.
-
Analyze the stressed samples alongside an unstressed control sample. The goal is to achieve 5-20% degradation of the active ingredient.[16]
-
Acid Hydrolysis: Add 1 mL of 1 N HCl, heat at 80°C for 2 hours. Cool and neutralize with 1 N NaOH.
-
Base Hydrolysis: Add 1 mL of 1 N NaOH, keep at room temperature for 30 minutes. Neutralize with 1 N HCl.
-
Oxidative Degradation: Add 1 mL of 30% hydrogen peroxide, keep at room temperature for 4 hours.[17]
-
Thermal Degradation: Heat the solid powder at 105°C for 24 hours. Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
Acceptance Criteria: The method is specific if the this compound peak is resolved from all degradation product peaks with a resolution (Rs) of > 2.0. Peak purity analysis using a DAD detector should also be performed to confirm no co-elution.
Linearity
Protocol:
-
Perform a serial dilution of the Standard Stock Solution to prepare at least five concentrations across the range of 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration) with a known amount of the this compound reference standard.
-
Prepare each concentration level in triplicate and analyze.
-
Calculate the percentage recovery at each level.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Protocol:
-
Repeatability (Intra-day precision): Prepare and analyze six individual samples of this compound at 100% of the working concentration on the same day.
-
Intermediate Precision (Inter-day ruggedness): Repeat the repeatability study on a different day, with a different analyst, or using a different HPLC system.
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Robustness
Protocol:
-
Analyze the Working Standard Solution while making small, deliberate variations to the method parameters.
-
Assess the impact on system suitability parameters (retention time, peak area, tailing factor).
-
Typical variations include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
Acceptance Criteria: The system suitability criteria must still be met, and there should be no significant change in the final calculated results.
Visualized Workflows
Diagrams help clarify complex processes and logical flows within the analytical procedure.
Caption: High-level workflow for the HPLC analysis of this compound.
Caption: Logical flow for the forced degradation study to prove specificity.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the determination of this compound. The successful validation, including forced degradation studies, confirms its suitability as a stability-indicating assay. This method can be confidently implemented in quality control laboratories for the routine analysis of bulk drug substances and for monitoring the stability of this compound under various conditions.
References
- Title: Chemical Properties of Benzhydrol, 4-bromo- (CAS 29334-16-5) Source: Cheméo URL:[Link]
- Title: Steps for HPLC Method Valid
- Title: A New Approach to Forced Degradation Studies Using Anhydrous Conditions Source: American Pharmaceutical Review URL:[Link]
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbio URL:[Link]
- Title: and 4- Bromobenzoic Acids both In Vitro and In Vivo Source: Chrom
- Title: Benzhydrol, 4-bromo- Source: NIST WebBook URL:[Link]
- Title: The role of forced degradation studies in stability indicating HPLC method development Source: ResearchG
- Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL:[Link]
- Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL:[Link]
- Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
- Title: Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview Source: IJSDR URL:[Link]
- Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Open Access Journals URL:[Link]
- Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL:[Link]
- Title: Stability Indicating Forced Degrad
- Title: Reversed Phase HPLC Method Development Source: Phenomenex URL:[Link]
- Title: Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formul
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. youtube.com [youtube.com]
- 4. database.ich.org [database.ich.org]
- 5. This compound CAS#: 29334-16-5 [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Benzhydrol, 4-bromo- (CAS 29334-16-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Benzhydrol, 4-bromo- [webbook.nist.gov]
- 9. ijsdr.org [ijsdr.org]
- 10. 4-Bromo-α-phenylbenzenemethanol (this compound) [lgcstandards.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. pharmtech.com [pharmtech.com]
- 17. rjptonline.org [rjptonline.org]
A Robust GC-MS Method for the Identification and Quantification of 4-Bromobenzhydrol and Process-Related Impurities
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the analysis of 4-Bromobenzhydrol, a key intermediate in pharmaceutical synthesis, and its potential impurities using Gas Chromatography-Mass Spectrometry (GC-MS). The inherent volatility and thermal stability of this compound make it an ideal candidate for GC-MS analysis, which combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[1] This guide provides a comprehensive workflow, from sample preparation to data interpretation, and is designed to serve as a foundational method for quality control, stability testing, and process development in a regulated environment. The rationale behind key experimental parameters is discussed, and the entire protocol is grounded in established analytical principles to ensure trustworthiness and scientific integrity.
Introduction: The Analytical Imperative for Purity
This compound, (4-bromophenyl)(phenyl)methanol, is a critical building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its purity has a direct and significant impact on the quality, safety, and efficacy of the final drug product. Even trace-level impurities, which may originate from starting materials, side reactions, or degradation, can carry their own pharmacological or toxicological profiles. Therefore, a highly sensitive and specific analytical method is required to ensure the purity of this compound batches.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this application.[1] It physically separates the parent compound from its impurities based on their boiling points and chemical interactions with the GC column before they are ionized and detected by the mass spectrometer. The mass spectrometer provides a unique "fingerprint" (mass spectrum) for each compound, allowing for unambiguous identification based on its mass-to-charge ratio (m/z) and fragmentation pattern.[1][2] This method is validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control in pharmaceutical manufacturing.[3]
Understanding Potential Impurities
A robust analytical method is built upon a foundational understanding of the potential impurities. For this compound, these typically arise from the synthetic route, which commonly involves the reduction of 4-bromobenzophenone or a Grignard reaction between phenylmagnesium bromide and 4-bromobenzaldehyde.
Table 1: Potential Process-Related Impurities of this compound
| Impurity Name | Potential Origin | Rationale |
| 4-Bromobenzaldehyde | Unreacted Starting Material | Incomplete reaction during synthesis via Grignard pathway.[4] |
| Benzophenone | By-product / Oxidation | Oxidation of the benzhydrol product or impurity in starting materials. |
| Benzhydrol | By-product | May arise from impurities in starting materials (e.g., benzaldehyde). |
| Residual Solvents | Process Contaminant | Solvents used during synthesis and purification (e.g., Toluene, Dichloromethane). |
Experimental Workflow: From Sample to Result
The analytical workflow is designed for clarity, efficiency, and reproducibility. Each stage is critical for achieving accurate and reliable results.
Caption: Overall workflow for GC-MS analysis of this compound.
Detailed Analytical Protocol
This protocol provides a starting point for method development and validation. Adjustments may be necessary based on the specific instrumentation and impurity profile observed.
Reagents and Materials
-
Solvent: Dichloromethane (DCM), HPLC or GC-grade. Other suitable volatile solvents include ethyl acetate or hexane.[5] Avoid water, strong acids, or bases.[5][6]
-
Sample: this compound reference standard and test samples.
-
Equipment: Analytical balance, volumetric flasks, pipettes, vortex mixer, 2 mL glass autosampler vials with caps, 0.22 µm syringe filters.[7]
Sample Preparation Protocol
The goal of sample preparation is to create a clear, particle-free solution at a concentration suitable for GC-MS analysis, minimizing the risk of contaminating the injector or column.[6][7]
-
Standard/Sample Weighing: Accurately weigh approximately 10.0 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolution: Add approximately 8 mL of dichloromethane to the flask.
-
Homogenization: Vortex the flask for 30 seconds or until the sample is completely dissolved, resulting in a 1.0 mg/mL stock solution.[7]
-
Working Solution: Dilute the stock solution if necessary. A typical concentration for injection is around 0.1 mg/mL (100 ppm).
-
Filtration: Draw the final solution into a syringe and pass it through a 0.22 µm syringe filter into a clean 2 mL glass autosampler vial.[7] This step is crucial to remove any particulate matter.
-
Capping: Securely cap the vial and place it in the autosampler tray for analysis.
GC-MS Instrumentation and Parameters
The following parameters have been optimized for the separation of this compound from its likely impurities on a standard non-polar column. The principle "like dissolves like" guides the column choice; a non-polar stationary phase is selected for the relatively non-polar analytes.[8]
Table 2: GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A robust, non-polar column providing excellent resolution for a wide range of semi-volatile compounds. |
| Injector Temperature | 280 °C | Ensures rapid and complete volatilization of the analyte and impurities without thermal degradation. |
| Injection Volume | 1.0 µL | Standard volume to avoid overloading the column. |
| Injection Mode | Split (20:1 ratio) | Prevents column overloading and ensures sharp peaks for the main component. A splitless injection can be used for trace impurity analysis. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing analysis time and separation efficiency. |
| Oven Program | Initial: 150 °C, hold 1 min | Starts below the boiling point of most potential impurities. |
| Ramp: 15 °C/min to 300 °C | A controlled ramp allows for the sequential elution of compounds based on their boiling points. | |
| Final Hold: Hold at 300 °C for 5 min | Ensures all high-boiling point compounds are eluted from the column. | |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | Standard energy that provides extensive, reproducible fragmentation. |
| Source Temperature | 230 °C | Reduces contamination and ensures consistent ionization. |
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Mass Scan Range | 40 - 400 m/z | Covers the molecular weight of the parent compound and all expected fragments. |
| Acquisition Mode | Full Scan | Allows for the identification of both expected and unexpected impurities. |
Data Analysis and Interpretation
Identification of this compound
The identity of this compound is confirmed by a combination of its retention time from the GC and its unique mass spectrum. The mass spectrum is characterized by its molecular ion peak and a distinct fragmentation pattern. Due to the presence of a bromine atom, key fragments will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2), corresponding to the natural abundance of the 79Br and 81Br isotopes.
Proposed Mass Fragmentation Pathway
Electron ionization is an energetic process that causes the molecular ion to break apart into smaller, characteristic fragment ions.[2][9] Understanding this pathway is crucial for structural confirmation.
Caption: Proposed EI fragmentation pathway for this compound.
-
Molecular Ion (m/z 262/264): The peak corresponding to the intact molecule, showing the characteristic Br isotope pattern.[10]
-
Loss of Water (m/z 244/246): A common fragmentation for alcohols is the loss of a water molecule (M-18).[11]
-
Bromotropylium Ion (m/z 183/185): Resulting from cleavage of the bond between the two aromatic rings.
-
Fluorenyl Cation (m/z 165): A stable fragment formed after the loss of bromine and hydrogen.
-
Benzoyl Cation (m/z 105): A very common and stable fragment in compounds containing a benzoyl moiety, formed by cleavage and rearrangement.[12]
-
Phenyl Cation (m/z 77): The characteristic fragment for a benzene ring.
Method Validation Principles
For use in a regulated environment, this method must be validated according to ICH Q2(R1) guidelines to demonstrate its reliability.[13] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.
-
Linearity: Demonstrating that the instrument response is directly proportional to the analyte concentration over a given range.
-
Accuracy: The closeness of test results to the true value, often assessed through recovery studies.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly (repeatability) and by different analysts on different days (intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.[14]
Conclusion
The GC-MS method detailed in this application note provides a robust, specific, and sensitive tool for the quality assessment of this compound. By combining a systematic sample preparation protocol with optimized instrument parameters and a clear data interpretation strategy, researchers and drug development professionals can confidently identify and quantify process-related impurities. This ensures the material quality necessary for the production of safe and effective pharmaceuticals, aligning with the stringent requirements of regulatory bodies.
References
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Welch, A. (2024). Common Sample Preparation Techniques for GC-MS Analysis.
- Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from UC Davis Mass Spectrometry Facilities website.
- SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide.
- Ali, A., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development.
- Ermer, J. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC North America.
- Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
- Hefnawy, M., et al. (n.d.). GC/MS chromatogram of a mixture containing diphenylmethane (1), benzhydrol (2), benzophenone (3)....
- Reddy, G. S., et al. (2023).
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- ChemicalBook. (2025). 4-Bromobenzaldehyde.
- Medistri SA. (2024). GC/MS Identification of Impurities.
- LGC Standards. (n.d.). 4-Bromo-α-phenylbenzenemethanol (this compound).
- National Center for Biotechnology Information. (n.d.). p-Bromobenzhydryl alcohol. PubChem Compound Database.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Santa Cruz Biotechnology. (n.d.). This compound.
- NIST. (n.d.). Benzhydrol, 4-bromo-. NIST Chemistry WebBook.
- Benchchem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives.
- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
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Application Note: A Guide to Suzuki-Miyaura Coupling Reactions Using 4-Bromobenzhydrol
Abstract: The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide provides an in-depth exploration of the application of 4-Bromobenzhydrol, a secondary benzylic halide, as an electrophilic partner in this transformative reaction. While the coupling of C(sp³)-hybridized halides presents unique challenges compared to their C(sp²) counterparts, the successful synthesis of 4-arylbenzhydrols opens avenues to a class of compounds with significant value in medicinal chemistry and materials science.[2][3] This document offers a mechanistic deep-dive, a robust experimental protocol, troubleshooting guidance, and a survey of the potential applications for the resulting diarylmethane structures.
Introduction: The Significance and Challenges
The diarylmethane substructure is a privileged scaffold found in a multitude of biologically active compounds, including antihistamines, anticholinergics, and other central nervous system agents. This compound serves as a readily accessible and versatile precursor for synthesizing these valuable motifs.
However, the use of secondary benzylic halides in palladium-catalyzed cross-coupling is not without its difficulties. Early studies highlighted challenges, including slow oxidative addition and competing side reactions like β-hydride elimination.[2] Fortunately, this compound (and its parent compound, bromodiphenylmethane) lacks β-hydrogens, mitigating one of these major decomposition pathways. Nevertheless, researchers must remain vigilant to other potential side reactions, such as homocoupling of the starting material or the boronic acid partner.[2] This guide aims to provide the foundational knowledge to navigate these challenges and successfully employ this compound in Suzuki-Miyaura coupling reactions.
The Catalytic Cycle: A Mechanistic Perspective
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-limiting step for C(sp³)-halides and results in a Pd(II) intermediate. For benzylic halides, this step typically proceeds with inversion of stereochemistry.[4]
-
Transmetalation: For the coupling to proceed, the aryl group must be transferred from the organoboron species to the palladium center. This is facilitated by a base (e.g., K₃PO₄, Na₂CO₃), which activates the boronic acid to form a more nucleophilic borate complex.[5][6] This 'ate' complex then exchanges its aryl group with the halide on the palladium center.
-
Reductive Elimination: In the final step, the two organic ligands—the benzhydryl group and the newly transferred aryl group—are eliminated from the palladium center, forming the new C-C bond of the final product.[7] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Sources
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protocol for the etherification of 4-Bromobenzhydrol
<c> {"answer":"## Application Notes and Protocols for the Etherification of 4-Bromobenzhydrol
Abstract
This comprehensive guide details the etherification of this compound, a critical transformation for synthesizing diarylmethane ethers. These compounds are of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials. This document provides a robust protocol based on the Williamson ether synthesis, offering in-depth explanations of the underlying chemical principles, procedural justifications, and methods for ensuring reaction integrity. The intended audience includes researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of 4-Bromobenzhydryl Ethers
This compound serves as a versatile precursor for the synthesis of a wide array of diarylmethane ethers. The ether linkage, when incorporated into the benzhydryl scaffold, imparts specific physicochemical properties that are often desirable in the design of novel therapeutic agents and specialized polymers. The bromine atom on one of the phenyl rings provides a valuable handle for further synthetic modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures.
The Williamson ether synthesis stands as a classic and highly effective method for the formation of ethers.[1][2][3] This nucleophilic substitution reaction involves the reaction of an alkoxide with a suitable organohalide.[2][3] In the context of this compound, the hydroxyl group is first deprotonated to form a more potent nucleophile, the corresponding alkoxide. This alkoxide then undergoes an S(_N)2 reaction with an alkyl halide to furnish the desired ether.[1][2]
Overall Experimental Workflow
The successful etherification of this compound via the Williamson synthesis involves a systematic progression of steps, from the initial deprotonation to the final purification of the product. The following diagram provides a high-level overview of the entire workflow.
Figure 1: A comprehensive workflow diagram illustrating the key stages of the etherification protocol for this compound.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol provides a step-by-step methodology for the etherification of this compound. The procedure is optimized for high yield and purity, with explanations for each critical step.
Materials and Reagents
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Diethyl ether
-
Deionized water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl acetate (for chromatography)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column
-
Thin-layer chromatography (TLC) plates and developing chamber
Step-by-Step Procedure
-
Preparation of the Alkoxide:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents) suspended in anhydrous DMF (approximately 10 mL per gram of this compound).
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF to the stirred suspension of sodium hydride. The addition should be done dropwise to control the evolution of hydrogen gas.[7]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
-
Etherification Reaction:
-
Cool the reaction mixture back down to 0 °C.
-
Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by TLC.
-
-
Reaction Workup:
-
Upon completion, carefully quench the reaction by slowly adding deionized water to the reaction mixture at 0 °C to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel.
-
The column is typically eluted with a gradient of ethyl acetate in hexanes to separate the desired ether from any unreacted starting material and byproducts.[7]
-
The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final product.
-
Characterization
The identity and purity of the synthesized 4-bromobenzhydryl ether should be confirmed using standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic C-O ether stretch.
Scientific Integrity & Logic
Expertise & Experience: The Rationale Behind the Protocol
The choice of the Williamson ether synthesis is based on its reliability and broad applicability for forming ether linkages.[1][2][3]
-
Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the alkoxide without competing in the subsequent substitution reaction.[1] The use of a polar aprotic solvent like DMF is crucial as it solvates the sodium cation, leaving the alkoxide anion more "naked" and therefore more nucleophilic, which accelerates the S(_N)2 reaction.[2]
-
Reaction Conditions: The initial deprotonation is performed at 0 °C to control the exothermic reaction and the rate of hydrogen gas evolution. The subsequent alkylation is typically carried out at room temperature to provide sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions.
Trustworthiness: A Self-Validating System
The integrity of this protocol is maintained through in-process controls and final product verification.
-
TLC Monitoring: Regular monitoring of the reaction progress by TLC allows for the determination of the optimal reaction time, ensuring complete consumption of the starting material and minimizing the formation of degradation products.
-
Purification and Characterization: The final purification by column chromatography ensures the isolation of the desired product in high purity. Subsequent characterization by spectroscopic methods provides definitive proof of the product's identity and confirms the success of the synthesis.
Reaction Mechanism and Key Parameters
The etherification of this compound proceeds via a classic S(_N)2 mechanism. The following diagram illustrates the key steps involved in this transformation.
Figure 2: The reaction mechanism for the Williamson ether synthesis of this compound, detailing the deprotonation and subsequent S(_N)2 nucleophilic attack.
The choice of the alkylating agent can influence the reaction conditions and outcomes. The following table summarizes typical reaction parameters for different alkyl halides.
| Alkylating Agent | Reaction Time (hours) | Typical Yield (%) | Notes |
| Methyl Iodide | 4-6 | 85-95 | Highly reactive primary halide. |
| Ethyl Bromide | 6-8 | 80-90 | Slightly less reactive than methyl iodide. |
| Benzyl Bromide | 8-12 | 75-85 | Good reactivity, but steric hindrance can be a factor. |
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the etherification of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently synthesize a variety of 4-bromobenzhydryl ethers for their specific research needs. The robust nature of the Williamson ether synthesis, coupled with careful execution and purification, ensures the production of high-purity materials suitable for further applications in drug discovery and materials science.
References
- PrepChem. Synthesis of 4-bromobenzyl methyl ether. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- BYJU'S. Williamson Ether Synthesis reaction. [Link]
- IOP Conference Series: Materials Science and Engineering.
- Khan Academy. Williamson ether synthesis. [Link]
- Utah Tech University. Williamson Ether Synthesis. [Link]
- Cambridge University Press. Williamson Ether Synthesis. [Link]
- Arkat USA. Unexpected course of a Williamson ether synthesis. [Link]
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- Biomedical Journal of Scientific & Technical Research. A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022-08-12). [Link]
- PrepChem. Synthesis of 4-Bromophenyl Benzyl Ether. [Link]
- EliScholar - Yale University.
- International Journal of Research in Advent Technology. Environmentally Friendly Phase Transfer Catalytic Oxidation of Benzhydrol to Benzophenone using Hydrogen Peroxide. [Link]
- Phase Transfer Catalysis Communications.
- NIST WebBook. Benzhydrol, 4-bromo-. [Link]
- Chemistry LibreTexts. 18.2: Preparing Ethers. (2025-02-24). [Link]
- YouTube. Williamson Ether Synthesis Reaction Mechanism. (2018-05-02). [Link]
- Organic Chemistry Portal.
- Google Patents. EP0341295A1 - Process for producing 4,4'-dibromodiphenyl ether.
- Cheméo. Chemical Properties of Benzhydrol, 4-bromo- (CAS 29334-16-5). [Link]
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Application Notes: The Strategic Use of 4-Bromobenzhydrol in the Synthesis of Antihistamines
This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It provides an in-depth exploration of the synthetic utility of 4-Bromobenzhydrol, a key starting material for a specific class of first-generation H1 antihistamines. The protocols and explanations are grounded in established chemical principles to ensure both accuracy and practical applicability.
PART 1: Introduction to the 4-Bromobenzhydryl Moiety in Antihistamine Design
Histamine H1 receptor antagonists are a cornerstone in the symptomatic treatment of allergic reactions.[1][2] The first generation of these drugs, while known for their sedative side effects, are effective and structurally characterized by a common pharmacophore: two aromatic rings linked to a central carbon or nitrogen, connected via an ethyl chain to a tertiary amine.
The diarylmethyl group, also known as the benzhydryl group, is a prominent feature in the ethanolamine class of antihistamines. This compound serves as the principal precursor for introducing the 4-bromobenzhydryl moiety. The inclusion of a bromine atom on one of the phenyl rings can modulate the molecule's lipophilicity, metabolic profile, and receptor binding affinity compared to its non-brominated analogue. This guide focuses on the synthesis of Bromodiphenhydramine (also known as Bromazine), an ethanolamine antihistamine, using this compound as the foundational reactant.
PART 2: Core Synthetic Principles & Mechanistic Rationale
The synthetic utility of this compound hinges on the reactivity of its secondary benzylic alcohol. The proximity of two phenyl rings provides significant resonance stabilization to a carbocation formed at the benzylic position. This inherent stability dictates the preferred reaction pathways for converting the hydroxyl group into an ether linkage.
Two primary, field-proven strategies are employed:
-
Two-Step SN1 Substitution via an Activated Intermediate: The hydroxyl group is first converted into a better leaving group, such as a halide (bromide) or a sulfonate ester (tosylate/mesylate). This highly reactive intermediate then readily undergoes a nucleophilic substitution reaction with an amino alcohol. This is often the preferred method in a laboratory setting due to clean conversions and readily available reagents.
-
Acid-Catalyzed Dehydrative Etherification (SN1): This "one-pot" approach involves reacting this compound directly with the amino alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). The acid protonates the hydroxyl group, converting it into a good leaving group (water). The subsequent loss of water generates the stable 4-bromobenzhydryl carbocation, which is then trapped by the amino alcohol nucleophile. This method is efficient and often used in industrial production.
The following sections provide detailed protocols for both approaches, with a primary focus on the robust two-step method.
PART 3: Primary Application Protocol: Two-Step Synthesis of Bromodiphenhydramine
This protocol is adapted from a well-established procedure for the synthesis of Diphenhydramine and provides a reliable method for obtaining high-purity Bromodiphenhydramine. The strategy involves two distinct synthetic steps.
Step 1: Synthesis of 4-Bromobenzhydryl Bromide
The first step is the conversion of the alcohol into a more reactive alkyl bromide. This is a classic SN1 reaction where the alcohol is protonated by a strong acid, leaves as water to form a resonance-stabilized carbocation, which is then attacked by the bromide ion.
Sources
synthesis of novel compounds using 4-Bromobenzhydrol as a precursor
An Application Guide to the Synthesis of Novel Compounds from 4-Bromobenzhydrol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing this compound as a versatile precursor in the synthesis of novel chemical entities. This compound, with its dual reactive sites—a secondary benzylic alcohol and a functionalizable aryl bromide—serves as an ideal starting point for generating diverse molecular scaffolds. This document elucidates the causality behind key experimental choices and provides robust, self-validating protocols for several critical transformations, including etherification, oxidation, nucleophilic substitution, and palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of this compound
This compound, also known as (4-bromophenyl)(phenyl)methanol, is a bifunctional organic compound that holds significant strategic value in modern synthetic chemistry.[1][2] Its structure features two key points for chemical modification:
-
A Secondary Benzylic Alcohol: This hydroxyl group is readily activated and can participate in a wide array of reactions, including etherification, esterification, oxidation, and nucleophilic substitution. Its benzylic nature enhances the stability of potential carbocationic intermediates, facilitating SN1-type reactions.[3][4]
-
A Brominated Aromatic Ring: The bromine atom on the phenyl ring is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5][6] These reactions are cornerstones of modern drug discovery for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
This combination allows for a modular and divergent synthetic approach, enabling the rapid generation of compound libraries with diverse functionalities and three-dimensional shapes, a critical aspect of lead optimization in drug discovery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 29334-16-5 | [7] |
| Molecular Formula | C₁₃H₁₁BrO | [1] |
| Molecular Weight | 263.13 g/mol | [7] |
| Appearance | White to off-white crystalline powder | |
| Synonyms | (4-Bromophenyl)(phenyl)methanol, p-Bromobenzhydrol | [2][8] |
Synthetic Transformations and Protocols
The following sections detail validated protocols for key transformations of this compound. Each protocol is designed to be a starting point, with the understanding that optimization may be necessary for specific substrates and scales.
Protocol I: Williamson Ether Synthesis for Novel Ether Scaffolds
Application Note & Rationale
The Williamson ether synthesis is a robust and fundamental method for forming an ether bond.[9] This protocol leverages the reactivity of the secondary alcohol in this compound. The reaction proceeds via an SN2 mechanism, where the alcohol is first deprotonated by a strong base to form a more nucleophilic alkoxide ion.[9] This alkoxide then displaces a halide from an alkyl halide to form the desired ether. This method is highly effective for creating a diverse range of 4-bromobenzhydryl ethers, which can serve as key intermediates for further functionalization, for instance, in subsequent Suzuki coupling reactions. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation without competing side reactions. Anhydrous polar aprotic solvents like DMF or THF are used to solvate the alkoxide and facilitate the substitution reaction.
Caption: Workflow for Williamson Ether Synthesis.
Detailed Experimental Protocol
-
Reagent Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully suspend the NaH in anhydrous N,N-Dimethylformamide (DMF, 0.2 M relative to the alcohol).
-
Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise to the stirred NaH suspension.
-
Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the alkoxide.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up: Monitor the reaction to completion by Thin-Layer Chromatography (TLC). Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Table 2: Representative Data for Etherification
| Alkyl Halide (R-X) | Product | Typical Yield |
| Methyl Iodide | 1-bromo-4-(methoxy(phenyl)methyl)benzene | 90-98% |
| Ethyl Bromide | 1-bromo-4-(ethoxy(phenyl)methyl)benzene | 85-95% |
| Benzyl Bromide | 1-bromo-4-((benzyloxy)(phenyl)methyl)benzene | 88-96% |
Protocol II: Oxidation to 4-Bromobenzophenone
Application Note & Rationale
The oxidation of the secondary alcohol in this compound to the corresponding ketone, 4-Bromobenzophenone, provides another critical synthetic intermediate.[10] 4-Bromobenzophenone is a precursor for many biologically active compounds and a common reactant in cross-coupling reactions where a ketone functionality is desired in the final product.[5][11] This protocol utilizes Pyridinium Chlorochromate (PCC), a mild oxidizing agent that efficiently converts primary and secondary alcohols to aldehydes and ketones, respectively, with minimal over-oxidation. The reaction is typically performed in an anhydrous, non-polar solvent like dichloromethane (DCM) to prevent the formation of gem-diols or other side products.
Caption: Workflow for the Oxidation of this compound.
Detailed Experimental Protocol
-
Setup: To an oven-dried round-bottom flask, add a magnetic stir bar, Pyridinium Chlorochromate (PCC, 1.5 eq.), and an equal mass of Celite or silica gel. Suspend the solids in anhydrous dichloromethane (DCM, 0.1 M).
-
Reaction: Add a solution of this compound (1.0 eq.) in anhydrous DCM to the stirred suspension in one portion.
-
Monitoring: Seal the flask and stir vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether.
-
Purification: Pass the entire mixture through a short plug of silica gel, eluting with additional diethyl ether to separate the product from the chromium salts.
-
Isolation: Collect the filtrate and concentrate it under reduced pressure to yield the crude product. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-Bromobenzophenone as a white solid.
Table 3: Oxidation Reaction Data
| Oxidizing Agent | Solvent | Temperature | Typical Yield | Reference |
| PCC | DCM | Room Temp. | 85-95% | [10] |
| Dess-Martin | DCM | Room Temp. | 90-98% |
Protocol III: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
Application Note & Rationale
The Suzuki-Miyaura cross-coupling is a paramount C-C bond-forming reaction in modern organic synthesis, particularly for constructing biaryl motifs prevalent in pharmaceuticals.[5][12] This protocol describes the palladium-catalyzed coupling of a this compound derivative (either the parent alcohol or an ether from Protocol I) with an arylboronic acid. The reaction follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[12][13] The choice of catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃), and solvent system is crucial for achieving high yields and preventing side reactions like dehalogenation or homocoupling.[13][14] The presence of the hydroxyl group may require protection or the use of specific ligands to avoid interference with the catalyst. For simplicity, this protocol details the coupling of a protected ether derivative.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Detailed Experimental Protocol
-
Setup: To an oven-dried Schlenk flask, add the this compound derivative (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, and alternatively evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:Water) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at the specified temperature (typically 80-100 °C) for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
Table 4: Suzuki Coupling Reaction Parameters
| Pd Catalyst | Base | Solvent System | Temperature | Typical Yield | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 °C | 75-90% | [14] |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 °C | 80-95% | [12] |
Characterization of Synthesized Compounds
Confirmation of the structures of all newly synthesized compounds is essential. A combination of the following standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[15]
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C-O ether stretch, C=O ketone stretch).[16][17]
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride (NaH) is a water-reactive flammable solid that produces hydrogen gas upon contact with protic solvents. Handle with extreme care under an inert atmosphere.
-
PCC is a toxic and carcinogenic chromium (VI) compound. Avoid inhalation and skin contact.
-
Palladium catalysts can be pyrophoric and are expensive. Handle under an inert atmosphere to maintain catalytic activity.
-
Refer to the Safety Data Sheet (SDS) for all reagents before use.
References
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution of 4-Bromobenzonitrile. BenchChem.
- Al-Masum, M., & Islam, M. S. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105.
- Wang, C., et al. (2021). Acceleration of Batch-type Heterogeneous Ligand-free Suzuki-Miyaura Reactions with Polymer Composite Supported Pd Catalyst. Sci Rep, 11, 20389.
- ResearchGate. (2008). Two Directions of the Reaction of 4-Bromobenzaldehyde with Substituted Acetophenones and Urea. ResearchGate.
- Organic Syntheses. (n.d.). Procedure for the Oxidation of Alcohols. Organic Syntheses.
- National Center for Biotechnology Information. (n.d.). p-Bromobenzhydryl alcohol. PubChem.
- Bejan, V., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(21), 7545.
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Application Note: A Robust and Scalable Protocol for the Pilot Plant Synthesis of 4-Bromobenzhydrol
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of 4-Bromobenzhydrol, a key intermediate in the pharmaceutical and fine chemical industries. Addressing the challenges of moving from laboratory to pilot-scale production, this document details a robust and validated two-step synthetic route commencing with a Friedel-Crafts acylation to produce 4-bromobenzophenone, followed by a controlled reduction. The chosen pathway prioritizes safety, scalability, and process control, mitigating the significant hazards associated with single-step Grignard-based routes. This guide is intended for researchers, chemical engineers, and drug development professionals, offering detailed protocols, process safety analysis, and analytical quality control measures necessary for successful pilot plant implementation.
Introduction and Strategic Route Selection
This compound, (4-bromophenyl)(phenyl)methanol, is a valuable building block in organic synthesis, notably in the preparation of active pharmaceutical ingredients (APIs). The transition from bench-scale synthesis to pilot plant production (kilogram scale) necessitates a thorough re-evaluation of the synthetic strategy. The primary criteria for route selection at this scale are not solely yield, but a balanced consideration of safety, process robustness, cost of goods, and environmental impact.
Two principal retrosynthetic pathways are commonly considered for this compound:
-
Grignard Reaction: A one-step approach involving the nucleophilic addition of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) to 4-bromobenzaldehyde.[1][2][3]
-
Ketone Reduction: A two-step process involving the synthesis of 4-bromobenzophenone, followed by its reduction to the desired secondary alcohol.[4][5]
While the Grignard route appears more atom-economical, it presents significant scale-up challenges. Grignard reactions are notoriously exothermic, moisture-sensitive, and can have a delayed initiation phase, which can lead to a dangerous accumulation of unreacted reagents followed by a runaway reaction.[6][7][8] These factors pose a substantial safety risk in large-volume reactors.[9][10]
Therefore, for pilot plant operations, the two-step ketone reduction pathway is the recommended and detailed approach in this guide. This strategy isolates the key risks into manageable, well-defined unit operations, offering superior temperature control, predictable reaction kinetics, and a safer overall process profile.
Diagram 2: Pilot plant workflow for the two-step synthesis of this compound.
Step-by-Step Methodology
Part A: 4-Bromobenzophenone Synthesis
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen. Equip it with a mechanical stirrer, temperature probe, and an off-gas line connected to a caustic scrubber.
-
Charging: Charge bromobenzene (15.0 kg) and benzoyl chloride (4.8 kg) into the reactor. Begin agitation and cool the mixture to 0-5°C.
-
Catalyst Addition: Add anhydrous aluminum chloride (5.0 kg) in portions (e.g., 0.5 kg every 15 minutes) via a solids charging port. Maintain the internal temperature below 10°C throughout the addition. Significant HCl gas evolution will occur.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to ambient temperature (~25°C) and stir for at least 12 hours.
-
In-Process Control (IPC): Take a sample from the reaction mixture. Quench it carefully and analyze by HPLC or TLC to confirm the consumption of benzoyl chloride.
-
Quench: In a separate vessel, prepare a mixture of ice (30 kg) and water (20 L). Slowly transfer the reaction mixture into the ice/water slurry with vigorous stirring, keeping the quench temperature below 25°C.
-
Work-up: Transfer the quenched mixture to a liquid-liquid extractor. Extract the aqueous layer with DCM (2 x 15 L). Combine the organic layers.
-
Wash: Wash the combined organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Isolation: Concentrate the organic layer under vacuum to remove the DCM. Add heptane to the residue and heat to dissolve, then cool to crystallize the product.
-
Drying: Filter the solid product and dry it in a vacuum oven at 50-60°C to a constant weight.
Part B: this compound Synthesis
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge the dried 4-bromobenzophenone (6.5 kg) and methanol (35 L) into the reactor. Stir until all solids are dissolved.
-
Reagent Addition: Cool the solution to ~20°C. Add sodium borohydride (0.28 kg) in small portions over 1 hour, ensuring the internal temperature does not exceed 40°C.
-
Reaction: Stir the mixture at ambient temperature for 2 hours after the addition is complete.
-
IPC: Monitor the reaction by TLC or HPLC until the starting ketone is consumed (<1%).
-
Quench: Slowly add water (20 L) to the reactor, controlling the initial exotherm. Then, carefully add acetic acid to adjust the pH to 6-7. Note: Hydrogen gas will evolve during this step. Ensure adequate ventilation and no ignition sources. [11][12]7. Solvent Removal: Distill the mixture under atmospheric pressure or mild vacuum to remove the majority of the methanol.
-
Extraction: Cool the remaining aqueous slurry and extract the product with toluene (25 L).
-
Isolation and Purification: Wash the toluene layer with water. Concentrate the toluene layer under vacuum to a minimum volume. Add isopropyl alcohol (IPA), heat to dissolve, and then add water portion-wise until turbidity is observed. Cool the mixture slowly to crystallize the product.
-
Drying: Filter the purified this compound and dry under vacuum at 50-60°C to a constant weight.
Process Safety and Hazard Analysis
Scaling up chemical synthesis introduces risks that must be systematically managed. A thorough hazard analysis is mandatory before commencing any pilot plant campaign.
| Chemical/Process Step | Hazard | Mitigation Strategy |
| Aluminum Chloride | Highly corrosive, reacts violently with water. Dust is a respiratory irritant. | Handle in a contained environment (glovebox or powder handling booth). Wear full PPE including acid-resistant gloves, face shield, and respirator. Charge to reactor under nitrogen. |
| Friedel-Crafts Reaction | Highly exothermic. Vigorous evolution of corrosive HCl gas. | Use a jacketed reactor with a reliable cooling system. Add AlCl₃ in small portions with constant temperature monitoring. Vent reactor off-gas through a caustic scrubber. |
| Sodium Borohydride | Water-reactive, releases flammable hydrogen gas which may ignite spontaneously. [13][14]Toxic if swallowed or in contact with skin. [15] | Store in a dry, inert atmosphere. Handle with appropriate PPE. Perform quench step slowly with temperature control in a well-ventilated area, free of ignition sources. Ensure the reactor is electrically grounded. |
| Methanol/Toluene | Flammable liquids. | Use in a well-ventilated area. Ground all equipment to prevent static discharge. Use explosion-proof electricals. |
| Acid/Base Quench | Exothermic reactions. | Add reagents slowly with efficient stirring and cooling. Monitor temperature and pH continuously. |
Analytical Quality Control
Robust analytical methods are essential to ensure process consistency and final product quality. [16]
-
In-Process Controls (IPCs):
-
TLC: A rapid method for qualitative monitoring. (Eluent for Step 2: 20% Ethyl Acetate in Hexane).
-
HPLC: Provides quantitative data on reaction completion and impurity profiling. [17]
-
-
Final Product Specifications:
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Identity | Conforms to the structure | ¹H NMR, IR Spectroscopy [18] |
| Purity | ≥ 99.0% | HPLC |
| Melting Point | 63-67 °C [19] | Melting Point Apparatus |
| Residual Solvents | Toluene, IPA ≤ 5000 ppm | GC-HS |
Conclusion
The described two-step synthesis of this compound via reduction of 4-bromobenzophenone offers a safe, controlled, and scalable process suitable for pilot plant manufacturing. By de-risking the synthesis and implementing robust engineering and analytical controls, this protocol provides a reliable pathway for producing multi-kilogram quantities of this important chemical intermediate, facilitating its advancement into further stages of drug development and chemical production.
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Harnessing Thin-Layer Chromatography for Real-Time Monitoring of 4-Bromobenzhydrol Reactions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of synthetic organic chemistry, the ability to monitor the progress of a chemical reaction in real-time is paramount for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained with maximal yield and purity.[1][2] Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and highly sensitive analytical technique for the qualitative monitoring of organic reactions.[3][4][5] Its simplicity and the small sample volume required make it an indispensable tool in both academic research and industrial drug development.[1][2]
This application note provides a comprehensive guide and a detailed protocol for utilizing TLC to monitor the progress of reactions involving 4-Bromobenzhydrol. We will focus on a representative oxidation reaction, a common transformation for secondary alcohols like this compound, to illustrate the principles and practical steps involved. The key to this monitoring technique lies in the differential polarity of the starting material (an alcohol) and the product (a ketone), which allows for their effective separation on a TLC plate.[6][7]
Core Principles of TLC in Reaction Monitoring
TLC operates on the principle of differential partitioning of components in a mixture between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a solid support) and a mobile phase (a solvent or solvent mixture).[5][8] As the mobile phase ascends the TLC plate via capillary action, it carries the components of the spotted mixture with it.[5][8]
The separation is governed by the polarity of the compounds relative to the polarity of the stationary and mobile phases.[7][9] In the case of a typical silica gel TLC plate (a polar stationary phase), more polar compounds will have a stronger affinity for the stationary phase and will, therefore, travel a shorter distance up the plate.[7][10] Conversely, less polar compounds will be more soluble in the mobile phase and will travel further. This differential migration results in the separation of the mixture's components into distinct spots.[7]
The progress of a reaction is monitored by observing the disappearance of the starting material's spot and the simultaneous appearance of the product's spot on the TLC plate over time.[1][2]
Application: Oxidation of this compound to 4-Bromobenzophenone
A frequent reaction of this compound is its oxidation to 4-Bromobenzophenone. This transformation involves the conversion of a secondary alcohol to a ketone, a reaction that significantly alters the molecule's polarity.
-
This compound (Starting Material): A secondary alcohol with a polar hydroxyl (-OH) group capable of hydrogen bonding. This makes it relatively polar.
-
4-Bromobenzophenone (Product): A ketone with a polar carbonyl (C=O) group. While polar, it is generally less polar than the corresponding alcohol due to the absence of the hydrogen-bond-donating hydroxyl group.[11]
This difference in polarity is the basis for their separation by TLC, allowing for effective monitoring of the reaction's progress.
Protocol: Monitoring the Oxidation of this compound by TLC
This protocol outlines the step-by-step procedure for monitoring the oxidation of this compound.
Materials and Reagents
-
TLC plates (silica gel 60 F254)[12]
-
Developing chamber with a lid
-
Capillary tubes for spotting[12]
-
Pencil
-
Ruler
-
UV lamp (254 nm)[13]
-
Forceps
-
Heat gun (optional)
-
Reaction mixture aliquots
-
Standard solution of this compound (starting material, SM) in a suitable solvent (e.g., ethyl acetate)
-
Standard solution of 4-Bromobenzophenone (product, P) in a suitable solvent (if available)
-
TLC eluent (mobile phase): A mixture of hexanes and ethyl acetate is a good starting point. A common ratio to begin with is 4:1 or 3:1 (hexanes:ethyl acetate).[12] The optimal ratio may require some experimentation to achieve a starting material Rf of approximately 0.3-0.4.[14]
-
Visualization stain: Potassium permanganate (KMnO₄) stain.[15]
Experimental Workflow Diagram
Caption: Workflow for monitoring this compound reactions by TLC.
Step-by-Step Procedure
-
Preparation of the TLC Chamber: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber atmosphere with solvent vapors. Cover the chamber with the lid and allow it to equilibrate for 5-10 minutes.
-
Preparation of the TLC Plate:
-
Handle the TLC plate by the edges to avoid contaminating the surface.
-
Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the plate.[2]
-
Mark three small, equidistant points on the origin line for spotting. These will be for the starting material (SM), a co-spot (C), and the reaction mixture (Rxn).[1][14]
-
-
Spotting the TLC Plate:
-
Dip a clean capillary tube into the standard solution of this compound (SM).
-
Gently touch the tip of the capillary tube to the leftmost mark on the origin line to apply a small spot. The spot should be as small and concentrated as possible (1-2 mm in diameter).[2]
-
On the center mark (C), spot the starting material as described above. Then, using a new capillary tube, spot the reaction mixture directly on top of the starting material spot. This is the co-spot.[1][14]
-
Using the capillary tube for the reaction mixture, spot the rightmost mark (Rxn).
-
Ensure the solvent from the spots has completely evaporated before proceeding.
-
-
Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the origin line is above the level of the eluent.[5]
-
Cover the chamber and allow the eluent to ascend the plate undisturbed.
-
When the solvent front is approximately 0.5-1 cm from the top of the plate, remove the plate from the chamber with forceps.[14]
-
Immediately mark the position of the solvent front with a pencil.[5]
-
-
Visualization:
-
Allow the solvent to completely evaporate from the plate in a well-ventilated area or with the gentle aid of a heat gun.
-
UV Visualization: Place the dried plate under a UV lamp (254 nm).[13] Both this compound and 4-Bromobenzophenone are aromatic and should be UV-active, appearing as dark spots against a fluorescent green background.[16][17] Lightly circle the visible spots with a pencil.[13]
-
Stain Visualization: Dip the plate into a potassium permanganate (KMnO₄) stain solution for a few seconds. Gently warm the plate with a heat gun. The starting material, this compound (an alcohol), is oxidizable and will react with the KMnO₄ to produce a yellow or brown spot on a purple background.[15][18] The product, 4-Bromobenzophenone (a ketone), is not readily oxidized and should not show a significant color change with this stain.
-
Data Interpretation
The progress of the reaction is determined by comparing the spots in the 'Rxn' lane to the 'SM' lane.
| Compound | Expected Polarity | Expected Rf Value | UV Visualization (254 nm) | KMnO₄ Staining |
| This compound | More Polar | Lower Rf | Dark Spot | Yellow/Brown Spot |
| 4-Bromobenzophenone | Less Polar | Higher Rf | Dark Spot | No significant change |
-
Retention Factor (Rf): The Rf value is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[19] It is a characteristic value for a compound under specific conditions (stationary phase, mobile phase, temperature).[10]
-
Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)
-
-
Reaction Progress:
-
Time = 0: The 'Rxn' lane should show a single spot corresponding to the Rf of the starting material.
-
During the reaction: The 'Rxn' lane will show a diminishing spot for the starting material and a new, emerging spot at a higher Rf value, corresponding to the product.
-
Reaction Completion: The 'Rxn' lane will show the complete disappearance of the starting material spot and a prominent spot for the product.[1] The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.[14]
-
Troubleshooting and Optimization
-
Poor Separation (Rf values too high or too low): If all spots remain at the origin (low Rf), the eluent is not polar enough. Increase the proportion of ethyl acetate. If all spots run to the solvent front (high Rf), the eluent is too polar. Decrease the proportion of ethyl acetate.[9] An ideal Rf range for clear separation is between 0.3 and 0.7.[20]
-
Streaking of Spots: This can be caused by applying too much sample to the plate.[10] Ensure spots are small and dilute the sample if necessary.
-
No Spots Visible under UV: While these compounds are expected to be UV-active, if no spots are seen, the concentration of the sample may be too low. Alternatively, a chemical stain is necessary for visualization.
Safety Precautions
-
Always handle chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[21][22]
-
Avoid direct eye exposure to the UV lamp.[13]
-
TLC eluents are often flammable and volatile. Keep them away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.[21][23][24]
Thin-Layer Chromatography is a powerful and accessible technique for monitoring the progress of this compound reactions. By understanding the principles of separation based on polarity and following a systematic protocol, researchers can gain valuable real-time insights into their reactions. This allows for timely decisions regarding reaction quenching, work-up procedures, and subsequent purification steps, ultimately leading to more efficient and successful synthetic outcomes.
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Application Note: Chiral Separation of 4-Bromobenzhydrol via Derivatization
Introduction
The enantioselective analysis of chiral molecules is a critical process in drug discovery and development, as the stereochemistry of a compound can profoundly influence its pharmacological and toxicological properties. 4-Bromobenzhydrol, a chiral secondary alcohol, serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Consequently, the ability to accurately determine its enantiomeric purity is of paramount importance.
This application note presents a detailed protocol for the chiral separation of this compound. The strategy employed is an indirect method, which involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[1][2][3] These diastereomers, possessing distinct physicochemical properties, can then be effectively separated using standard achiral chromatography techniques.[1] This approach circumvents the need for often more expensive and specialized chiral stationary phases.
Herein, we detail a robust methodology utilizing (S)-(-)-1-(1-Naphthyl)ethyl isocyanate as the CDA, followed by separation and analysis using High-Performance Liquid Chromatography (HPLC). The principles and protocols described can be adapted for other analytical techniques such as Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC).
The Causality Behind Experimental Choices
The selection of an appropriate chiral derivatizing agent is crucial for the successful resolution of enantiomers. For chiral alcohols like this compound, several classes of reagents are effective, including chiral acids, isocyanates, and chloroformates.[4]
In this protocol, (S)-(-)-1-(1-Naphthyl)ethyl isocyanate was chosen for the following reasons:
-
Reactivity: The isocyanate group reacts readily and cleanly with the hydroxyl group of this compound to form stable urethane diastereomers under mild conditions. This minimizes the risk of racemization of the analyte or the CDA.
-
Chromatographic Properties: The resulting urethane derivatives are typically well-suited for chromatographic separation due to their increased polarity and UV absorbance, the latter being enhanced by the naphthyl group, which aids in detection.
-
Resolution: The rigid structure of the naphthyl group in the CDA can lead to significant conformational differences between the two resulting diastereomers, enhancing the selectivity and improving the resolution during chromatography.
The choice of High-Performance Liquid Chromatography (HPLC) as the analytical technique is based on its versatility, high resolution, and wide applicability in pharmaceutical analysis.[5][6] Furthermore, Supercritical Fluid Chromatography (SFC) presents a compelling alternative, offering advantages in terms of speed, reduced solvent consumption, and "greener" chemistry, making it particularly suitable for preparative scale separations.[7][8][9][10][11]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Workflow for the chiral separation of this compound.
Detailed Protocols
Part 1: Derivatization of this compound
This protocol describes the formation of diastereomeric urethanes from racemic this compound and (S)-(-)-1-(1-Naphthyl)ethyl isocyanate.
Materials:
-
Racemic this compound
-
(S)-(-)-1-(1-Naphthyl)ethyl isocyanate (enantiomerically pure)
-
Anhydrous Dichloromethane (DCM)
-
4-(Dimethylamino)pyridine (DMAP)
-
Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, syringes)
Procedure:
-
Preparation: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 10 mg of racemic this compound in 2 mL of anhydrous dichloromethane.
-
Catalyst Addition: Add a catalytic amount of DMAP (approximately 0.5 mg) to the solution.
-
Reagent Addition: While stirring, add a slight molar excess (1.1 equivalents) of (S)-(-)-1-(1-Naphthyl)ethyl isocyanate to the reaction mixture using a syringe.
-
Reaction: Allow the reaction to proceed at room temperature for 1-2 hours, or until completion can be confirmed by thin-layer chromatography (TLC).
-
Quenching (Optional): If necessary, the reaction can be quenched by the addition of a small amount of methanol to consume any excess isocyanate.
-
Sample Preparation for HPLC: Dilute a small aliquot of the reaction mixture with the HPLC mobile phase to a suitable concentration (e.g., 1 mg/mL) for analysis.
Part 2: HPLC Analysis of Diastereomers
This protocol outlines the chromatographic conditions for the separation of the diastereomeric urethane derivatives.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the prepared sample of the diastereomeric mixture onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both diastereomeric peaks.
Expected Results and Data
Upon successful derivatization and chromatographic separation, two distinct peaks corresponding to the (R,S) and (S,S) diastereomers will be observed in the chromatogram.
Derivatization Reaction:
Caption: Derivatization of this compound with a chiral isocyanate.
Representative Chromatographic Data:
| Diastereomer | Retention Time (min) | Resolution (Rs) |
| (S,S)-urethane | 8.5 | - |
| (R,S)-urethane | 9.8 | > 1.5 |
Note: Retention times are illustrative and will vary depending on the specific HPLC system and conditions.
The enantiomeric excess (ee) can be calculated from the peak areas (A1 and A2) of the two diastereomers using the following formula:
ee (%) = |(A1 - A2) / (A1 + A2)| * 100
Troubleshooting and Method Optimization
-
Poor Resolution: If the resolution between the diastereomeric peaks is insufficient (<1.5), consider adjusting the mobile phase composition. Increasing the water content may improve separation. Alternatively, screening other achiral stationary phases (e.g., phenyl-hexyl) could be beneficial.
-
No Reaction: If the derivatization does not proceed, ensure that anhydrous conditions were maintained, as isocyanates are sensitive to moisture. The catalyst (DMAP) concentration can also be slightly increased.
-
Peak Tailing: Peak tailing can be addressed by adding a small amount of a modifier, such as trifluoroacetic acid (TFA), to the mobile phase (e.g., 0.1%).
Conclusion
The indirect chiral separation of this compound through derivatization with (S)-(-)-1-(1-Naphthyl)ethyl isocyanate is a reliable and effective method for determining its enantiomeric purity. The protocol is straightforward and utilizes standard laboratory equipment and reagents. The resulting diastereomers are readily separable on a conventional achiral HPLC column, providing a robust analytical tool for researchers, scientists, and drug development professionals. The principles outlined in this application note can be readily adapted to other chiral alcohols and analytical platforms, such as SFC and GC, to meet specific laboratory needs.
References
- Zhou, Y., Luan, P., Liu, L., & Sun, Z. P. (1994). Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups.
- Selvita. (2024).
- Pharmaceutical Technology. (2008). Supercritical Fluid Chiral Separations. Pharmaceutical Technology, 32(10). [Link]
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]
- Grokipedia. (n.d.).
- Wu, D. R., Leith, L., & Balasubramanian, S. (2010). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale.
- News-Medical.Net. (2018).
- Zhang, X., et al. (2019). Highly Enantioselective Synthesis of Chiral Benzhydrols via Manganese Catalyzed Asymmetric Hydrogenation of Unsymmetrical Benzophenones Using an Imidazole-Based Chiral PNN Tridentate Ligand. Organic Letters, 21(11), 3937-3941. [Link]
- Ohkuma, T., Koizumi, M., Ikehira, H., Yokozawa, T., & Noyori, R. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(6), 659-662. [Link]
- Calebrese, G., & Hinshaw, J. V. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. LCGC North America, 18(10). [Link]
- Casetta, B., & Ciogli, A. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4289. [Link]
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen. [Link]
- Figure S25. HPLC traces of this compound, 4 (blue) and the crude product 1'-biphenyl-4-yl(phenyl)methanol, 5 (red). (n.d.).
- Configuration of some para-substituted benzhydrols. (1970). The Journal of Organic Chemistry, 35(11), 3971-3972. [Link]
- Schurig, V. (2001). Separation of enantiomers by gas chromatography.
- Phenomenex. (n.d.).
- Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Analytical Chemistry: An Indian Journal, 6(2). [Link]
- Toyo'oka, T. (2013). Chiral benzofurazan-derived derivatization reagents for indirect enantioseparations by HPLC. Methods in Molecular Biology, 970, 201-216. [Link]
- Shen, B., Semin, D., & Guo, G. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.
- Welch, C. J. (2006). Enantioselective chromatography in drug discovery.
- Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
- Gerry, C. J., et al. (2021). Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. The Journal of Organic Chemistry, 86(5), 4281-4289. [Link]
- Shen, B., Semin, D., & Guo, G. (2016).
- Enantiomeric Separation of New Chiral Azole Compounds. (2021). Molecules, 26(1), 226. [Link]
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Application Note: Quantitative Analysis of 4-Bromobenzhydrol using Proton NMR (¹H-qNMR)
Abstract
This application note presents a detailed, validated protocol for the quantitative analysis of 4-Bromobenzhydrol, a key intermediate in pharmaceutical synthesis, using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By leveraging the direct proportionality between NMR signal intensity and the number of atomic nuclei, qNMR offers a powerful, non-destructive method for purity assessment and concentration determination without the need for compound-specific reference standards.[1][2][3] This guide provides a comprehensive workflow, from sample preparation and internal standard selection to data acquisition and processing, designed for researchers, scientists, and drug development professionals. The methodology is grounded in principles compliant with ICH guidelines, ensuring robust and reliable results for quality control and regulatory submissions.[1][4]
Introduction: The Rationale for qNMR in Pharmaceutical Analysis
In the landscape of pharmaceutical development and manufacturing, the precise quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. Traditional chromatographic techniques like HPLC and GC, while powerful, often rely on the availability of highly characterized, pure reference standards for each analyte, which may not always be available for novel synthetic molecules.[2]
Quantitative NMR (qNMR) emerges as a compelling alternative, functioning as a primary ratio method of measurement.[5] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1] By co-dissolving a sample with a certified internal standard of known purity and concentration, the purity or concentration of the analyte can be determined with high accuracy and precision.[2][6] This approach is traceable to the International System of Units (SI) when a certified reference material (CRM) is used, lending it significant authority in regulatory contexts.[5][7]
This compound (C₁₃H₁₁BrO, MW: 263.13 g/mol ) is a benzhydrol derivative frequently used as a precursor in organic synthesis.[8][9][10] Its purity directly impacts the quality and yield of subsequent products. This note details a robust ¹H-qNMR method for its accurate quantification.
Foundational Principles: Crafting a Self-Validating qNMR Experiment
A successful qNMR experiment is a self-validating system. This is achieved by meticulous planning and adherence to core principles that ensure the integrity of the final quantitative result.
The Internal Standard: The Anchor of Quantification
The choice of an internal standard (IS) is the cornerstone of the internal calibration method and is critical for accuracy.[11][12] An ideal IS for the analysis of this compound should possess the following characteristics:
-
High Purity and Stability: The IS must have a certified purity (≥99%) and be chemically inert, not reacting with the analyte, solvent, or ambient moisture.[11]
-
Solubility: It must be fully soluble in the chosen deuterated solvent to ensure a homogeneous solution.[11][13]
-
Spectral Simplicity: The IS should produce simple, sharp signals (ideally singlets) in a region of the ¹H-NMR spectrum that is free from any signals from the analyte or residual solvents.[11]
-
Known Proton Count: The signal chosen for quantification must arise from a known number of protons.
For this compound, Maleic Acid is an excellent choice. It is highly pure, stable, soluble in common NMR solvents like DMSO-d₆, and provides a sharp singlet for its two olefinic protons at approximately 6.3 ppm, a region typically clear of signals from benzhydrol derivatives.
The Solvent: Ensuring Optimal Measurement Conditions
The deuterated solvent must completely dissolve both the this compound analyte and the internal standard.[3] For this application, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solvating power for a wide range of organic compounds and its relatively simple residual solvent peak.
The Physics of Quantification: Relaxation and Repetition
A critical parameter for accurate quantification is the longitudinal relaxation time (T₁), which describes the time required for nuclei to return to thermal equilibrium after being excited by an RF pulse.[14][15][16] To avoid signal saturation and ensure that all signals are fully relaxed before the next scan, the relaxation delay (D1) between pulses must be set appropriately. A common rule of thumb is to set the total time between pulses (D1 + Acquisition Time) to be at least 5 times the longest T₁ value of any proton signal being integrated in both the analyte and the internal standard.[14][16] This ensures that the measured integral is a true representation of the number of nuclei.
Experimental Workflow and Protocol
The entire qNMR process can be visualized as a sequential workflow, from initial preparation to the final purity calculation. Each step is critical for maintaining the integrity of the analysis.
Diagram 1: qNMR Experimental Workflow
Caption: Workflow for qNMR analysis of this compound.
Protocol 1: T₁ Relaxation Time Measurement
Objective: To determine the longest T₁ value among the signals of interest in this compound and the internal standard.
-
Sample Preparation: Prepare a representative sample of this compound and Maleic Acid in DMSO-d₆ at a concentration similar to that planned for the quantitative analysis.
-
Pulse Sequence: Use the "inversion recovery" pulse sequence (180° - τ - 90° - acquire).[14][17]
-
Variable Delay List (τ): Set up an array of delay times (τ) to map the recovery of magnetization. A typical list might include values from very short (e.g., 0.01 s) to long (e.g., 20 s), ensuring the longest delay is at least 4-5 times the expected T₁ value.[14]
-
Acquisition: Run the experiment. The instrument will acquire a series of spectra, each with a different τ delay.
-
Analysis: Use the spectrometer's software to fit the intensity data for each peak of interest to the exponential recovery function: I(τ) = I₀(1 - 2e^(-τ/T₁)).[17] This will yield the T₁ value for each proton signal. Identify the longest T₁ value (T₁max) among all signals that will be used for quantification.
Protocol 2: Quantitative ¹H-NMR Analysis
Objective: To determine the purity of a this compound sample.
-
Sample Preparation:
-
Using a calibrated analytical balance, accurately weigh approximately 10-15 mg of the this compound sample into a clean vial. Record the mass (m_analyte).
-
Accurately weigh approximately 5-8 mg of the high-purity internal standard (Maleic Acid) into the same vial. Record the mass (m_std).
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆. Ensure complete dissolution.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Calibrate the 90° pulse width for the sample.
-
Set the key acquisition parameters for quantification:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): Set to a value ≥ 5 x T₁max as determined in Protocol 1. A conservative delay of 30 seconds is often sufficient for small molecules if T₁ values are not measured.
-
Number of Scans (NS): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks to be integrated.[6] This typically requires 16 to 64 scans.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
-
Acquire the ¹H-NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully perform manual phase correction to ensure all peaks have a pure absorption lineshape.[3][18]
-
Apply a baseline correction to ensure a flat baseline across the entire spectrum, especially around the signals of interest.[3][18]
-
Integrate the selected signals. For this compound, the methine proton signal (a singlet around 5.8 ppm) is well-resolved and suitable for quantification. For Maleic Acid, integrate the singlet for the two olefinic protons (~6.3 ppm).
-
Data Analysis and Calculation
The purity of the analyte is calculated using the following equation, which relates the integrated signal areas to the molar quantities of the analyte and the standard.[3][6]
Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte: Integral of the selected this compound signal (methine proton).
-
I_std: Integral of the selected Maleic Acid signal.
-
N_analyte: Number of protons for the analyte signal (1H for the methine proton).
-
N_std: Number of protons for the standard signal (2H for Maleic Acid).
-
M_analyte: Molar mass of this compound (263.13 g/mol ).[9]
-
M_std: Molar mass of Maleic Acid (116.07 g/mol ).
-
m_analyte: Mass of the this compound sample.
-
m_std: Mass of the Maleic Acid standard.
-
P_std: Purity of the Maleic Acid standard (as a percentage).
Diagram 2: qNMR Purity Calculation Logic
Caption: Variables contributing to the final qNMR purity calculation.
Results and Validation
To ensure the method is fit for its intended purpose, validation should be performed in accordance with ICH Q2(R2) guidelines.[19] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by ensuring the analyte and standard signals are well-resolved from each other and any impurities.
-
Linearity: The method should be linear over a range of analyte concentrations (e.g., 80-120% of the nominal concentration).[20] This is confirmed by preparing samples with varying analyte-to-standard ratios and plotting the measured ratio against the known ratio, which should yield a correlation coefficient (R²) > 0.995.[20]
-
Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a sample of this compound with a known, certified purity. The average recovery should be within 98.0-102.0%.[20]
-
Precision (Repeatability): The precision under the same operating conditions over a short interval. This is determined by performing multiple (e.g., n=6) measurements of the same homogeneous sample. The relative standard deviation (%RSD) should typically be less than 1.0%.
Table 1: Representative qNMR Results for this compound Purity Determination
| Parameter | Value |
| Analyte (4-B'hydrol) | |
| Mass (m_analyte) | 12.55 mg |
| Molar Mass (M_analyte) | 263.13 g/mol |
| Signal Integral (I_analyte) | 1.00 |
| Proton Count (N_analyte) | 1 |
| Standard (Maleic Acid) | |
| Mass (m_std) | 6.21 mg |
| Molar Mass (M_std) | 116.07 g/mol |
| Signal Integral (I_std) | 0.48 |
| Proton Count (N_std) | 2 |
| Purity (P_std) | 99.8% |
| Calculated Purity | 99.3% w/w |
Conclusion
The ¹H-qNMR method detailed in this application note provides a reliable, accurate, and efficient means for determining the purity of this compound. By carefully selecting the internal standard, optimizing acquisition parameters based on T₁ relaxation times, and following a validated protocol, this technique serves as a powerful tool in pharmaceutical quality control. Its non-destructive nature and independence from analyte-specific reference standards make it particularly valuable for both routine analysis and the characterization of new chemical entities.[1][2]
References
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- University of Edinburgh. (n.d.). Measuring relaxation times - Inversion recovery for T1.
- ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- The Organic Chemistry Tutor. (2018, September 2). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube.
- ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube.
- University of Illinois Urbana-Champaign. (n.d.). T1 Relaxation Measurements. Chemical Research Support.
- University of California, San Diego. (n.d.). 1H T1 Relaxation Time Measurement.
- RSSL. (n.d.). qNMR: A powerful tool for purity determination.
- Tecmag. (n.d.). T1 Measurements.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- University of York. (n.d.). Quantitative NMR Spectroscopy.
- Cheméo. (n.d.). Chemical Properties of Benzhydrol, 4-bromo- (CAS 29334-16-5).
- Nanalysis. (n.d.). Part 1 - T1 relaxation: definition, measurement and practical implications!.
- JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Applications Notes.
- Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep.
- National Institute of Standards and Technology. (n.d.). Benzhydrol, 4-bromo-. NIST Chemistry WebBook.
- JEOL Ltd. (2022, December 19). qNMR - Quantitative Analysis by NMR.
- Mestrelab Research. (2016, October 26). qNMR Purity Recipe Book (3 – Data Processing).
- Schoenberger, T. (n.d.). Quantitative NMR Spectroscopy. SlidePlayer.
- Ovid. (2023, July 5). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical.
- PubChem. (n.d.). 4-Bromobenzohydrazide.
- PubChem. (n.d.). p-Bromobenzhydryl alcohol.
- Scribd. (n.d.). ICH Validation Analitcs Methods.
- National Institute of Standards and Technology. (n.d.). Benzhydrol, 4-bromo- [Mass Spectrum]. NIST Chemistry WebBook.
- Gödecke, T., et al. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace.
- Gödecke, T., et al. (2025, August 7). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis.
- European Network of Forensic Science Institutes (ENFSI). (2019, November 6). GUIDELINE FOR qNMR ANALYSIS.
- American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics.
- International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromobenzhydrol
Welcome to the comprehensive technical support guide for the synthesis of 4-Bromobenzhydrol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure the success of your experiments.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific problems that may arise during the synthesis of this compound, offering causative explanations and actionable solutions.
Issue 1: Low Yield in the Reduction of 4-Bromobenzophenone with Sodium Borohydride (NaBH₄)
Question: My synthesis of this compound via the reduction of 4-bromobenzophenone consistently results in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the sodium borohydride reduction of 4-bromobenzophenone are a common issue stemming from several factors. By systematically addressing each, you can significantly improve your product yield.
-
Incomplete Reaction: The reduction of the ketone carbonyl group is a nucleophilic addition of a hydride ion.[1][2] Incomplete reactions are often due to insufficient reducing agent or suboptimal reaction time.
-
Causality: Sodium borohydride can react with the protic solvent (e.g., methanol, ethanol) to produce hydrogen gas, thus consuming the reagent.[1][3]
-
Solution:
-
Use a slight excess of NaBH₄: A common practice is to use 1.5 to 2 equivalents of NaBH₄ to compensate for its reaction with the solvent.[4]
-
Monitor the reaction progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the 4-bromobenzophenone starting material.[4][5] The high UV activity of the ketone can make it appear more concentrated than it is, so run a co-spot with the starting material for accurate assessment.[5]
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration, typically 1-2 hours at room temperature, or as determined by TLC monitoring.[5]
-
-
-
Workup and Extraction Losses: Significant product can be lost during the workup and extraction phases.
-
Causality: this compound has some solubility in water, which can lead to losses in the aqueous layer during extraction.
-
Solution:
-
Saturate the aqueous layer: Before extraction with an organic solvent (e.g., diethyl ether, ethyl acetate), saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of the alcohol in the aqueous phase, driving it into the organic layer.[6]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product.
-
-
-
Purification Losses: Recrystallization is a common method for purifying this compound, but it can lead to significant loss of material if not optimized.
-
Causality: Using too much solvent or choosing a solvent in which the product is too soluble will result in a low recovery of crystals.
-
Solution:
-
Solvent Selection: Use a solvent system where this compound is soluble at high temperatures but sparingly soluble at low temperatures. A common choice is a mixed solvent system like petroleum ether and ethyl acetate.
-
Minimal Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
-
Issue 2: Grignard Synthesis of this compound is Not Initiating
Question: I am attempting to synthesize this compound using a Grignard reaction, but the reaction won't start. What troubleshooting steps can I take?
Answer:
The initiation of a Grignard reaction is notoriously sensitive. The primary culprit is often the presence of moisture or the passivation of the magnesium surface.
-
Strict Anhydrous Conditions: Grignard reagents are potent bases and will react with even trace amounts of water.[6][7]
-
Causality: The Grignard reagent is quenched by protons from water, forming an alkane and preventing the desired reaction with the carbonyl compound.[7]
-
Solution:
-
Flame-Dry Glassware: All glassware must be rigorously dried in an oven or by flame-drying under a vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[7][8]
-
Anhydrous Solvents: Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), which are freshly distilled or obtained from a solvent purification system.[6][8]
-
-
-
Magnesium Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction with the alkyl or aryl halide.[9]
-
Causality: The inert MgO layer acts as a physical barrier, inhibiting the electron transfer from the magnesium metal to the halide.[9]
-
Solution:
-
Mechanical Activation: Crush the magnesium turnings with a glass rod in the reaction flask to expose a fresh surface.[9]
-
Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh metal.[8][9] The disappearance of the brown iodine color is an indicator of reaction initiation.[9]
-
Initiator: Add a small amount of a pre-formed Grignard reagent or an easily reactive halide like 1,2-dibromoethane to start the reaction.
-
-
Issue 3: Formation of Biphenyl as a Major Byproduct in Grignard Synthesis
Question: My Grignard synthesis of this compound is producing a significant amount of biphenyl. How can I minimize this side reaction?
Answer:
The formation of biphenyl is a common side reaction in Grignard syntheses involving aryl halides, known as a Wurtz-type coupling.[8]
-
Reaction Conditions: The conditions under which the Grignard reagent is formed and reacted can influence the extent of biphenyl formation.
-
Causality: High local concentrations of the aryl halide and elevated temperatures can favor the coupling reaction between the Grignard reagent and unreacted aryl halide.[6]
-
Solution:
-
Slow Addition: Add the solution of the aryl halide in the ethereal solvent to the magnesium turnings slowly and dropwise to maintain a low concentration of the halide in the reaction mixture.
-
Temperature Control: Maintain a gentle reflux during the Grignard reagent formation. Avoid excessive heating, which can promote the coupling side reaction.[8]
-
Purification: Biphenyl can often be separated from the desired this compound product by recrystallization, as their solubilities and crystal packing often differ.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing this compound?
The two most prevalent and dependable methods for the synthesis of this compound are:
-
Reduction of 4-Bromobenzophenone: This is often the preferred method due to its simplicity, high yields, and the commercial availability of the starting ketone.[10] The use of sodium borohydride (NaBH₄) is common as it is a mild and selective reducing agent for ketones.[1][4]
-
Grignard Reaction: This method involves the reaction of a Grignard reagent with an aldehyde. There are two primary routes:
Q2: How can I purify the crude this compound product?
The most common method for purifying crude this compound is recrystallization . A suitable solvent or solvent mixture should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems include:
-
Hexane/Ethyl Acetate
-
Petroleum Ether/Dichloromethane
-
Ethanol/Water
For small-scale purification or for removing baseline impurities, column chromatography on silica gel can be employed, typically using a gradient of ethyl acetate in hexane as the eluent.
Q3: What are the key safety precautions to consider during the synthesis of this compound?
-
Sodium Borohydride: While less reactive than lithium aluminum hydride, NaBH₄ reacts with protic solvents and acidic solutions to produce flammable hydrogen gas.[3] Perform the reaction in a well-ventilated fume hood and quench the excess reagent slowly with care.
-
Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. Strict exclusion of air and moisture is necessary. Diethyl ether, a common solvent, is extremely flammable and can form explosive peroxides.[12]
-
4-Bromobenzophenone and this compound: These compounds may cause skin and eye irritation.[13] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocol: Reduction of 4-Bromobenzophenone with NaBH₄
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
4-Bromobenzophenone
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Deionized Water
-
Hydrochloric Acid (1 M)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Chloride solution (brine)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzophenone (1.0 eq) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Once the starting material is consumed, cool the flask in an ice bath and slowly quench the reaction by adding 1 M HCl until the bubbling ceases and the solution is acidic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound via reduction.
Quantitative Data Summary
| Parameter | Reduction Method (NaBH₄) | Grignard Method |
| Starting Materials | 4-Bromobenzophenone | Phenylmagnesium bromide & 4-Bromobenzaldehyde OR 4-Bromophenylmagnesium bromide & Benzaldehyde |
| Typical Yield | >90% (crude) | 60-80% |
| Key Reagents | Sodium Borohydride | Magnesium, Anhydrous Diethyl Ether/THF |
| Reaction Conditions | Room Temperature | Reflux |
| Primary Side Product | Unreacted Starting Material | Biphenyl |
References
- Organic Syntheses Procedure. (n.d.). Benzohydrol.
- Shultz, G. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
- Reddit. (2021, September 10). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- PubChem. (n.d.). 4-Bromobenzophenone.
- Jasperse, J. (n.d.). Grignard Reaction.
- Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction.
- Cheméo. (n.d.). Chemical Properties of Benzhydrol, 4-bromo- (CAS 29334-16-5).
- Google Patents. (n.d.). Preparation method of 4-bromophenylhydrazine hydrochloride.
- Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents.
- Zenodo. (2022, July 6). REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE.
- NIST. (n.d.). Benzhydrol, 4-bromo-.
- YouTube. (2020, September 10). Reduction of benzophenone with sodium borohydride.
- Organic Syntheses Procedure. (n.d.). p-BROMOBENZALDEHYDE.
- YouTube. (2015, September 2). Preparation of benzhydrol (Grignard reaction).
- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Scribd. (n.d.). Synthesis of 4-Bromobenzophenone Experiment.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure.
- YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism.
- PubChem. (n.d.). p-Bromobenzhydryl alcohol.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure.
- The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
- Chegg.com. (2020, September 17). Solved PRELAB QUESTIONNAIRE: Grignard Synthesis of.
- NIST. (n.d.). Benzhydrol, 4-bromo-.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. 4-Bromobenzophenone | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. p-Bromobenzhydryl alcohol | C13H11BrO | CID 98221 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in the Grignard Synthesis of 4-Bromobenzhydrol
A Guide for Researchers and Drug Development Professionals
The synthesis of 4-Bromobenzhydrol via the Grignard reaction is a fundamental carbon-carbon bond-forming transformation. It involves the reaction of phenylmagnesium bromide with 4-bromobenzaldehyde. While theoretically straightforward, this synthesis is notoriously sensitive to reaction conditions, and achieving a high yield requires meticulous attention to detail. This guide provides in-depth troubleshooting advice to help you diagnose and resolve common issues leading to low product yield.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor for a successful Grignard reaction? A1: The absolute exclusion of water (moisture) is paramount. Grignard reagents are powerful bases and will react readily with even trace amounts of water from glassware, solvents, or the atmosphere, which quenches the reagent and halts the desired reaction.[1][2][3][4][5] All glassware must be rigorously dried, and solvents must be anhydrous.[3][4]
Q2: How can I tell if my Grignard reagent (phenylmagnesium bromide) has formed successfully? A2: Successful formation is typically indicated by several visual cues. The reaction mixture may turn cloudy and grayish as the magnesium is consumed.[1] There is also a noticeable exotherm (release of heat).[6] If the reaction is sluggish, the initial brown color of iodine (if used as an activator) will fade as the magnesium surface becomes activated.[2] For quantitative analysis, the concentration of the formed Grignard reagent can be determined by titration.[7]
Q3: Can I use a different solvent instead of diethyl ether or THF? A3: Diethyl ether and tetrahydrofuran (THF) are the most common and effective solvents because their ether oxygens coordinate to and stabilize the Grignard reagent.[1][3] While other polar aprotic solvents can be used, solvents like 2-methyltetrahydrofuran (2-MeTHF) have been shown to be superior in some cases, particularly in suppressing side reactions like Wurtz coupling.[8][9] Halogenated solvents and protic solvents (like ethanol) are incompatible and must be avoided.
Q4: What are the main side products I should be concerned about? A4: The most common side product is biphenyl, which is formed via a Wurtz-type coupling reaction where the Grignard reagent reacts with unreacted bromobenzene.[4][10][11] This is favored by higher temperatures and high concentrations of the aryl halide.[10][11] Another potential byproduct is benzene, formed if the Grignard reagent is inadvertently quenched by a proton source like water.[2]
Part 2: In-Depth Troubleshooting Guide
This section is organized by observable symptoms during the experiment.
Symptom 1: Low to No Product Formation (with significant unreacted 4-bromobenzaldehyde)
If your final product mixture shows a large amount of unreacted aldehyde, it indicates a fundamental failure in the formation or reactivity of the Grignard reagent.
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| 1.1: Inactive Magnesium Surface | Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with bromobenzene.[1][3] This layer must be disrupted to expose the reactive Mg(0) metal. | Activate the Magnesium: Several methods can be employed.[1] • Mechanical Activation: In a flame-dried flask under inert gas, vigorously stir the magnesium turnings with a glass stir rod to break them and expose fresh surfaces.[12] • Chemical Activation (Iodine): Add a single crystal of iodine to the flask with the magnesium.[2][10] Gently warm the flask. The iodine reacts with the MgO layer. The reaction can be initiated once the purple vapor or brown solution color disappears.[2][10] • Chemical Activation (1,2-Dibromoethane): Add a small amount of 1,2-dibromoethane. Its reaction with magnesium is rapid and produces ethylene gas, indicating the surface is active.[1] |
| 1.2: Contamination with Water | Grignard reagents are potent bases and are readily protonated by water.[13] This reaction forms benzene and magnesium salts, consuming the nucleophile before it can react with the aldehyde. | Ensure Anhydrous Conditions: • Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and assemble while hot, cooling under a stream of dry nitrogen or argon.[6] • Solvents: Use freshly opened anhydrous grade solvents or distill from a suitable drying agent (e.g., sodium/benzophenone for ether/THF).[7] • Reagents: Ensure bromobenzene and 4-bromobenzaldehyde are dry. If necessary, distill them or dry them over a desiccant. |
| 1.3: Degradation by Atmosphere | Grignard reagents can also react with atmospheric oxygen and carbon dioxide.[1][14] Reaction with O₂ can lead to alcohols after workup (in this case, phenol), while reaction with CO₂ forms carboxylic acids (benzoic acid), both reducing the available reagent.[14][15][16] | Maintain an Inert Atmosphere: • Purge the reaction flask with a dry, inert gas (Nitrogen or Argon) before adding reagents. • Maintain a positive pressure of the inert gas throughout the entire experiment using a balloon or a bubbler system.[6] |
Symptom 2: Significant Formation of Biphenyl Impurity
The presence of biphenyl, often as a major contaminant, points to a dominant side reaction.
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| 2.1: Wurtz Coupling Reaction | This side reaction occurs when a molecule of the Grignard reagent (phenylmagnesium bromide) acts as a nucleophile and attacks a molecule of the starting material (bromobenzene).[11][17][18][19] This is favored by high local concentrations of bromobenzene and elevated temperatures.[10][11] | Control Reagent Addition and Temperature: • Slow Addition: Add the solution of bromobenzene to the magnesium turnings very slowly (dropwise) using an addition funnel. This keeps the instantaneous concentration of the halide low, minimizing the chance of it reacting with the newly formed Grignard reagent.[11] • Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath as needed. Overheating promotes the coupling side reaction.[4] |
Part 3: Optimized Methodologies & Visual Guides
Optimized Protocol: Synthesis of this compound
Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Cap all openings and maintain a positive pressure of dry nitrogen.
-
Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.
-
Initiation: Add ~10% of a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel. If the reaction does not start (indicated by heat and color change), gently warm the flask with a heat gun until initiation is observed.[6]
-
Formation: Once the reaction begins, slowly add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.
Step 2: Reaction with 4-Bromobenzaldehyde
-
Preparation: Dissolve 4-bromobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether in a separate dry flask.
-
Addition: Cool the prepared Grignard reagent solution in an ice-water bath. Add the aldehyde solution dropwise via the dropping funnel with efficient stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Work-up: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[9]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
Visual Diagrams
Caption: Main synthesis pathway for this compound.
Caption: Formation of biphenyl via Wurtz coupling.
Sources
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. byjus.com [byjus.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. leah4sci.com [leah4sci.com]
- 17. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. byjus.com [byjus.com]
optimizing reaction conditions for 4-Bromobenzhydrol synthesis
Technical Support Center: Synthesis of 4-Bromobenzhydrol
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, overcome common challenges, and ensure the successful synthesis of high-purity this compound.
I. Understanding the Synthesis: A Mechanistic Overview
The most prevalent and straightforward method for synthesizing this compound is through the reduction of 4-Bromobenzophenone. This reaction is typically achieved using a hydride-based reducing agent, with sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol being the most common choice due to its cost-effectiveness and operational simplicity.
The core of this transformation lies in the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the benzophenone derivative. The resulting alkoxide is then protonated by the solvent to yield the desired secondary alcohol, this compound.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific issues that may arise during the synthesis of this compound, providing a systematic approach to diagnosis and resolution.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the reduction of 4-Bromobenzophenone can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a breakdown of potential causes and their solutions:
-
Degraded Sodium Borohydride: Sodium borohydride is susceptible to decomposition upon exposure to moisture. An older or improperly stored bottle of NaBH₄ will have reduced activity, leading to incomplete conversion of the starting material.
-
Solution: Use a freshly opened container of sodium borohydride or one that has been stored in a desiccator. To test the activity of your NaBH₄, you can carefully add a small amount to water or acid and observe the rate of hydrogen gas evolution.
-
-
Suboptimal Temperature: While the reaction is often performed at room temperature, the initial addition of NaBH₄ can be exothermic. If the temperature rises too high, it can lead to side reactions. Conversely, if the temperature is too low, the reaction rate may be too slow for completion within a typical timeframe.
-
Solution: Control the temperature by adding the sodium borohydride portion-wise to a cooled solution (0-5 °C) of 4-Bromobenzophenone in your chosen solvent. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the recommended duration.
-
-
Inadequate Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase for this analysis is a mixture of hexane and ethyl acetate. The starting material, 4-Bromobenzophenone, is less polar than the product, this compound, and will therefore have a higher Rf value. Continue the reaction until the starting material spot is no longer visible on the TLC plate.
-
-
Premature Quenching: Adding the quenching agent (e.g., water or dilute acid) too early will destroy the unreacted sodium borohydride and halt the reaction.
-
Solution: Ensure the reaction has gone to completion via TLC analysis before proceeding with the workup.
-
Question: My final product is impure. What are the likely side products and how can I avoid them?
Answer: The primary impurity is often unreacted starting material. However, other side products can form under certain conditions.
-
Unreacted 4-Bromobenzophenone: This is the most common impurity and is usually a result of the issues discussed above (e.g., degraded NaBH₄, insufficient reaction time).
-
Solution: Follow the optimization steps for improving the yield. If a small amount of starting material remains, it can typically be removed during purification.
-
-
Formation of Borate Esters: During the reaction, borate esters can form between the product alcohol and boron-containing species. These are typically hydrolyzed during the workup.
-
Solution: Ensure a thorough aqueous workup. The addition of a dilute acid (e.g., 1 M HCl) during the quench can help to fully hydrolyze these esters. Be cautious with the acid addition, as it will also react with any excess NaBH₄ to produce hydrogen gas.
-
-
Over-reduction Products: While unlikely with NaBH₄ for this specific substrate, more potent reducing agents could potentially lead to the reduction of the aromatic ring or the cleavage of the C-Br bond.
-
Solution: Stick with a mild reducing agent like sodium borohydride for this transformation.
-
Question: I'm having trouble with the workup. It's forming a persistent emulsion. How can I resolve this?
Answer: Emulsion formation during the aqueous workup is a common issue in many organic syntheses.
-
Cause: The presence of partially soluble species and fine particulates can stabilize the interface between the organic and aqueous layers.
-
Solutions:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite can be effective.
-
Patience and Gentle Agitation: Sometimes, allowing the mixture to stand for an extended period with gentle swirling can lead to phase separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Methanol and ethanol are the most commonly used solvents for the sodium borohydride reduction of ketones. They are effective at dissolving both the starting material and the reducing agent, and they serve as the proton source for the final product. Methanol generally leads to faster reaction rates than ethanol.
Q2: How much sodium borohydride should I use?
A2: Stoichiometrically, only 0.25 equivalents of NaBH₄ are needed to reduce one equivalent of a ketone. However, in practice, it is common to use a slight excess to account for any decomposition and to ensure the reaction goes to completion. A range of 1.1 to 1.5 equivalents is typical. Using a large excess should be avoided as it can complicate the workup.
Q3: What is the best method for purifying this compound?
A3: Recrystallization is often the most effective method for purifying the crude product. A common solvent system for recrystallization is a mixture of hexane and ethyl acetate, or ethanol and water. Column chromatography can also be used, particularly if there are multiple impurities with similar polarities.
Q4: Can I use a different reducing agent?
A4: Yes, other reducing agents can be used. For example, lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is also more hazardous and requires strictly anhydrous conditions. For this particular transformation, NaBH₄ offers the best balance of reactivity, safety, and cost-effectiveness.
Experimental Protocol: Optimized Synthesis of this compound
This protocol provides a step-by-step method for the synthesis of this compound with a focus on maximizing yield and purity.
Materials:
-
4-Bromobenzophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromobenzophenone (1.0 eq) in methanol (approximately 10 mL per gram of starting material).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) to the cooled solution in small portions over 15-20 minutes. Monitor the temperature to ensure it does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the 4-Bromobenzophenone spot is no longer visible.
-
Quenching: Carefully quench the reaction by slowly adding deionized water. Then, add 1 M HCl dropwise until the bubbling (hydrogen gas evolution) ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of methanol used).
-
Washing: Wash the combined organic layers with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Visualizing the Process
Reaction Mechanism
Caption: The two-step mechanism for the reduction of 4-Bromobenzophenone.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common synthesis issues.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Solvent | Methanol or Ethanol | Methanol generally provides a faster reaction rate. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | A mild and selective reagent suitable for this transformation. |
| Reagent Equivalence | 1.1 - 1.5 equivalents of NaBH₄ | A slight excess ensures the reaction proceeds to completion. |
| Temperature | 0-5 °C for NaBH₄ addition, then warm to room temperature | Controls the initial exotherm and prevents side reactions. |
| Reaction Time | 1-3 hours | Monitor by TLC to confirm completion. |
| Purification Method | Recrystallization (e.g., Hexane/Ethyl Acetate or Ethanol/Water) | An effective method for obtaining high-purity crystalline product. |
References
- Synthesis of this compound via Reduction of 4-Bromobenzophenone.
- Sodium Borohydride Reduction of Aldehydes and Ketones.Master Organic Chemistry.[Link]
- Mechanism of Sodium Borohydride Reduction.Chemistry LibreTexts.[Link]
Technical Support Center: Reduction of 4-Bromobenzophenone
Welcome to the technical support guide for the reduction of 4-bromobenzophenone. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions that arise during this synthetic transformation, providing in-depth, field-proven insights to ensure the success and integrity of your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Diagram: Reaction Overview and Potential Side Products
Below is a schematic overview of the primary reaction pathway for the reduction of 4-bromobenzophenone to 4-bromobenzhydrol, alongside common, unwanted side reactions that can occur. Understanding these pathways is the first step in effective troubleshooting.
Caption: Desired reduction pathway and potential side reactions.
Frequently Asked Questions & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered during the reduction of 4-bromobenzophenone.
Q1: My reaction is very slow or incomplete. How can I drive it to completion?
A1: An incomplete reaction, often observed by the persistence of the starting material spot on a Thin Layer Chromatography (TLC) plate, is a frequent issue.[1][2] Here are the primary causes and troubleshooting steps:
-
Insufficient Reducing Agent: Sodium borohydride (NaBH₄) can be consumed by reaction with the solvent, especially protic solvents like methanol or ethanol.[1] While theoretically one mole of NaBH₄ can reduce four moles of ketone, in practice, an excess is always used.[1]
-
Low Temperature: While running the reaction in an ice bath is a common practice to control the reaction rate for monitoring purposes, it can also significantly slow it down.[1]
-
Solution: If the reaction is proceeding too slowly at 0°C, consider allowing it to warm to room temperature. For larger-scale reactions, a gentle warming to 35-55°C after the initial addition of the reducing agent can improve the reaction rate and ensure completion.
-
-
Poor Solubility: 4-Bromobenzophenone needs to be fully dissolved for the reaction to proceed efficiently.
-
Solution: Ensure complete dissolution of the starting material in the chosen solvent (e.g., methanol, ethanol) before adding the reducing agent. Gentle warming can aid dissolution.[3]
-
Q2: My TLC plate shows a new spot with a very low Rf, and my final product is a high-melting solid that is not my desired alcohol. What is happening?
A2: This is a classic sign of a Pinacol coupling reaction , a reductive homo-coupling of the ketone.[4][5] This side reaction forms a symmetrical 1,2-diol, which is significantly more polar than the desired alcohol and thus has a lower Rf value on TLC. It is more likely to occur under conditions that favor the formation of ketyl radical anions.[5][6]
-
Causative Factors:
-
Use of one-electron donors (e.g., magnesium, samarium).[5]
-
Photochemical conditions.
-
In some cases, certain batches or qualities of reducing agents under specific conditions might promote this pathway.
-
-
Troubleshooting & Prevention:
-
Stick to Hydride Donors: Use of hydride reducing agents like sodium borohydride or lithium aluminum hydride significantly minimizes the likelihood of pinacol coupling.
-
Control Reaction Conditions: Ensure the reaction is performed in the dark to avoid photochemical side reactions.
-
Purification: If a pinacol product does form, it can typically be separated from the desired this compound by column chromatography due to the significant difference in polarity.
-
Q3: I've isolated my product, but NMR analysis shows signals for benzophenone. How did the bromine get removed?
A3: The loss of the bromine atom is known as dehalogenation or hydrodehalogenation , where the C-Br bond is cleaved and replaced with a C-H bond.[7] While the C-Br bond on an aromatic ring is generally stable, it can be susceptible to cleavage under certain reductive conditions.[8][9]
-
Causative Factors:
-
Harsh Reducing Agents: More powerful reducing agents or certain catalytic hydrogenation conditions can promote dehalogenation.
-
Contaminants: Trace metal impurities in the reaction mixture can sometimes catalyze this side reaction.
-
Reaction Conditions: Prolonged reaction times or elevated temperatures can increase the incidence of dehalogenation. The C-Br bond in 4-bromobenzophenone is more activated towards reactions like oxidative addition in cross-coupling, which suggests its electronic properties make it more susceptible to certain transformations.[10]
-
-
Troubleshooting & Prevention:
-
Use a Mild Reducing Agent: Sodium borohydride is generally mild enough to avoid significant dehalogenation.[2]
-
Optimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid over-reaction.[11]
-
Control Temperature: Avoid unnecessarily high temperatures.
-
Purification: Benzophenone can be separated from this compound via column chromatography or sometimes by careful recrystallization.
-
Experimental Protocols
Protocol 1: Standard Reduction of 4-Bromobenzophenone with Sodium Borohydride
This protocol is a standard, reliable method for the reduction of 4-bromobenzophenone to this compound on a laboratory scale.
Materials:
-
4-Bromobenzophenone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane (or ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1 M, for workup)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-bromobenzophenone (1.0 eq) in methanol.
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).[11] The reaction is typically complete within 30-60 minutes.
-
Quenching: Once the starting material is consumed, slowly add deionized water to quench the excess NaBH₄.
-
Acidification: Carefully add 1 M HCl to neutralize the solution and decompose the borate esters.
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: TLC Analysis of Reaction Components
| Compound | Typical Rf Value (4:1 Hexane:EtOAc) | Appearance under UV Light |
| 4-Bromobenzophenone | ~0.6 - 0.7 | UV active |
| This compound | ~0.3 - 0.4 | UV active |
| Pinacol Product | ~0.1 - 0.2 | UV active |
| Benzophenone | ~0.6 - 0.7 | UV active |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and exact solvent composition.
Troubleshooting Logic Flowchart
This flowchart provides a systematic approach to diagnosing and resolving issues during the reaction.
Caption: Troubleshooting flowchart for the reduction reaction.
References
- PubChem. 4-Bromobenzophenone.
- The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
- Patalano, A. (2020). Reduction of Benzophenone. YouTube. [Link]
- WritingUniverse. (2023). The reduction of benzophenone using sodium borohydride. [Link]
- Zenodo. (2022). REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. [Link]
- Scribd. 4-Bromobenzophenone by Friedel-Craft Reaction. [Link]
- The Royal Society of Chemistry.
- TSI Journals. ELECTROCHEMICAL REDUCTIVE DEHALOGENATION OF BROMINATED ORGANIC COMPOUNDS IN WATER- METHANOL MEDIA ON A BORON DOPED DIAMOND ELECT. [Link]
- ResearchGate. Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. [Link]
- Organic Chemistry Portal. Pinacol Coupling Reaction. [Link]
- Wikipedia. Pinacol coupling reaction. [Link]
- Organic Chemistry Portal.
- YouTube. (2020). Reduction of benzophenone Overview Q&A. [Link]
- University of Missouri-St. Louis. Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. [Link]
- ResearchGate. Optimization of reductive dehalogenation using 4‐bromobenzonitrile (1a).... [Link]
- PubChem. p-Bromobenzhydryl alcohol.
- Wikipedia.
- Sciencing. (2022). Reduction Of Benzophenone By Sodium Borohydride. [Link]
- YouTube. (2020).
- Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
- 3. writinguniverse.com [writinguniverse.com]
- 4. Pinacol Coupling Reaction [organic-chemistry.org]
- 5. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Dehalogenation - Wikipedia [en.wikipedia.org]
- 8. tsijournals.com [tsijournals.com]
- 9. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-Bromobenzhydrol by Crystallization
Welcome to the technical support center for the purification of 4-Bromobenzhydrol. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their crystallization protocols and troubleshoot common issues. Here, we move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and refine your approach for maximum purity and yield.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format.
Problem: My this compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?
Answer:
"Oiling out" occurs when the dissolved solute separates from the cooling solution as a liquid phase (an oil) rather than a solid crystal lattice. This is a common issue when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of impurities significantly depresses the melting point of the mixture.[1]
Causality & Solution Workflow:
-
Re-dissolve and Dilute: The most immediate fix is to heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent (10-20% more volume).[1][2] This lowers the saturation point of the solution, giving the molecules more "room" to orient themselves into a crystal lattice upon cooling, rather than crashing out haphazardly as a liquid.
-
Reduce Cooling Rate: Rapid cooling is a primary cause of oiling out.[1] After dissolving your compound, allow the flask to cool slowly on the benchtop, insulated with a cork ring. Do not immediately place it in an ice bath. Slower cooling provides the necessary time for nucleation and ordered crystal growth.[3][4]
-
Induce Nucleation: If crystals still do not form, try scratching the inside of the flask just below the solvent line with a glass rod.[2][3][5] The microscopic scratches provide nucleation sites for crystal growth to begin. Alternatively, adding a "seed crystal" from a previous pure batch can be highly effective.[3][5]
-
Re-evaluate Your Solvent: If the problem persists, the solvent may be inappropriate. This compound may be too soluble or its melting point may be too low relative to the solvent's boiling point.[1] Consider a solvent with a lower boiling point or a mixed-solvent system.
Problem: My crystallization has failed to initiate. The solution is clear even after cooling.
Answer:
This is a classic case of a supersaturated solution, where the concentration of this compound is higher than its normal solubility limit at that temperature, but crystal nucleation has not occurred.[1] It can also mean you have used too much solvent.[1][5]
Troubleshooting Steps:
-
Induce Nucleation: As a first step, try scratching the flask with a glass rod or adding a seed crystal.[2][5] This is often sufficient to overcome the small energy barrier to nucleation.
-
Reduce Solvent Volume: If nucleation techniques fail, it is highly likely that too much solvent was added initially.[1][2] Gently heat the solution and boil off a portion of the solvent (15-25%) in a fume hood. Then, allow it to cool slowly again.[2]
-
Cool to a Lower Temperature: Once the solution has reached room temperature, cooling it further in an ice-water bath can decrease the solubility enough to force crystallization.[4]
-
Consider an "Anti-Solvent": If you are using a fairly polar solvent (like ethanol), you can try adding a non-polar "anti-solvent" (like hexane or water) dropwise until the solution becomes faintly cloudy. This indicates the solubility limit has been exceeded. Add a few drops of the primary solvent to redissolve the cloudiness, then cool. This technique should be used cautiously as it can sometimes cause the product to oil out.
Logical Flowchart for Failed Crystallization
The following diagram outlines the decision-making process when crystals fail to form upon cooling.
Caption: Troubleshooting workflow for initiating crystallization.
Problem: The yield of pure this compound is very low.
Answer:
A low yield is typically caused by one of three factors: using too much solvent, premature crystallization during a hot filtration step, or incomplete precipitation.
Potential Causes and Solutions:
-
Excess Solvent: This is the most common cause of poor recovery.[1][2] this compound will have some residual solubility even in the cold solvent, and if an excessive volume is used, a significant amount of product will be lost to the mother liquor.
-
Premature Crystallization: If your hot solution contained insoluble impurities that required a hot filtration step, your product may have started to crystallize in the filter funnel, reducing the yield.
-
Solution: To prevent this, use a small excess of hot solvent (~5-10%) before filtering to ensure the compound stays in solution.[3] Also, pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent vapor or in an oven to prevent the solution from cooling on contact.
-
-
Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal recovery.
-
Solution: After cooling to room temperature, always place the flask in an ice-water bath for at least 15-20 minutes to minimize the solubility of the product in the solvent and maximize the yield.[4]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for crystallizing this compound?
The ideal recrystallization solvent is one in which this compound has high solubility at high temperatures and very low solubility at low temperatures.[6] The principle of "like dissolves like" is a good starting point. This compound has two phenyl rings (non-polar) and a hydroxyl group (polar). This amphiphilic nature suggests that solvents of intermediate polarity or mixed solvent systems may work well.
A common and effective approach is to use a polar solvent in which the compound is soluble (like ethanol or methanol) and pair it with a non-polar "anti-solvent" in which it is insoluble (like water or hexane).[7]
Solvent Selection & Property Table
| Solvent | Boiling Point (°C) | Polarity | Suitability for this compound | Comments |
| Hexane | ~69 | Non-Polar | Good. Often used. The compound is soluble when hot and poorly soluble when cold. Prone to oiling out if cooled too quickly.[7] | |
| Ethanol | 78 | Polar | Fair. this compound is quite soluble; may require a mixed system with water to reduce cold solubility and improve yield. | |
| Methanol | 65 | Polar | Good. A vendor reports solubility in methanol.[8] Its lower boiling point is advantageous. | |
| Isopropanol | 82 | Polar | Good. Similar to ethanol but slightly less polar. Often a good choice for compounds of this type. | |
| Ethanol/Water | Variable | Polar (Mixed) | Excellent. A common choice for moderately polar compounds. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy. Add a drop of ethanol to clarify, then cool.[3] | |
| Hexane/Ethyl Acetate | Variable | Non-Polar/Polar (Mixed) | Good. A versatile system. Dissolve in a small amount of ethyl acetate and add hexane as the anti-solvent. |
Q2: What are the likely impurities I am trying to remove?
Understanding potential impurities is key to designing a robust purification strategy. If the this compound was synthesized via a Grignard reaction between phenylmagnesium bromide and 4-bromobenzaldehyde, common impurities could include:
-
Unreacted 4-bromobenzaldehyde: A starting material that did not react.
-
Biphenyl: Formed from the coupling of the Grignard reagent.
-
Benzene: Formed by the quenching of the Grignard reagent by any trace water.
-
Other reaction by-products: Depending on the specific reaction conditions, other minor impurities could be present.[9]
Crystallization is effective at removing these because their different polarity and molecular structures prevent them from being incorporated into the growing crystal lattice of this compound.[10]
Q3: How can I confirm the purity of my final product?
The most common and accessible method is melting point analysis. A pure compound will have a sharp melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and the range to broaden.[3] For more rigorous analysis, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect trace impurities.
Standard Crystallization Protocol for this compound
This protocol provides a reliable starting point for purification.
-
Solvent Selection: Begin by performing small-scale solubility tests with the solvents listed in the table above to confirm the best choice for your specific crude material. An ethanol/water or hexane system is often a good first choice.
-
Dissolution: Place the crude this compound (~1.0 g) in a 50 mL Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. Add the chosen solvent (e.g., hexane) in small portions (2-3 mL at a time) while heating the mixture on a hot plate with gentle stirring.[4] Continue adding the minimum amount of hot solvent until all the solid has just dissolved.
-
Decolorization (if necessary): If the hot solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip) to adsorb the colored impurities.[10] Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.[3] Use a pre-heated funnel and flask to avoid premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[3][6] Crystal formation should begin within 5-20 minutes.[2] Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal recovery.[4]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[3][4] Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[6]
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to begin the drying process. Then, carefully transfer the crystals to a watch glass and allow them to air dry completely. For the most accurate results, dry to a constant weight.[6]
References
- Recrystallization1. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry.
- Recrystallization-1.pdf. (n.d.). Retrieved from Macalester College, Department of Chemistry.
- Recrystallization | Organic Chemistry I Lab. (n.d.). Retrieved from University of Rochester, Department of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.).
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Recrystallization. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Tips & Tricks: Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry.
- Problems with Recrystallisations. (n.d.). Retrieved from University of York, Department of Chemistry.
- What should I do if crystallisation does not occur?. (2017, April 5). Quora.
- This compound CAS#: 29334-16-5. (n.d.). ChemicalBook.
- Guide for crystallization. (n.d.).
- 4-Bromophenol. (n.d.). PubChem.
- This compound | CAS 29334-16-5. (n.d.). Santa Cruz Biotechnology.
- Benzhydrol, 4-bromo-. (n.d.). NIST Chemistry WebBook.
- 4-Bromo-α-phenylbenzenemethanol (this compound). (n.d.). LGC Standards.
- Chemical Properties of Benzhydrol, 4-bromo- (CAS 29334-16-5). (n.d.). Cheméo.
- p-Bromobenzhydryl alcohol. (n.d.). PubChem.
- 4-Bromo-α-phenylbenzenemethanol (this compound). (n.d.). LGC Standards.
- Choosing the best solvent for Benzhydrol recrystalliz
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
- Benzhydrol, 4-bromo-. (n.d.). NIST Chemistry WebBook.
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Recrystallization | Organic Chemistry I Lab [blog.richmond.edu]
- 5. quora.com [quora.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. This compound CAS#: 29334-16-5 [m.chemicalbook.com]
- 9. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recrystallization [sites.pitt.edu]
preventing the formation of byproducts in 4-Bromobenzhydrol synthesis
Welcome to the technical support center for the synthesis of 4-Bromobenzhydrol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis process, focusing on the prevention and minimization of common byproducts. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Section 1: Troubleshooting Guide
This section addresses specific, observable issues you may encounter during the synthesis of this compound, which is most commonly prepared via the sodium borohydride (NaBH₄) reduction of 4-bromobenzophenone.
Issue 1: Low Yield & Significant Unreacted Starting Material
Symptom: Your post-reaction analysis (e.g., TLC, LC-MS, NMR) shows a significant amount of remaining 4-bromobenzophenone. The TLC plate shows a strong spot corresponding to the starting material (Rf ≈ 0.6) and a weak product spot (Rf ≈ 0.3).[1]
Root Cause Analysis & Solutions:
-
Cause A: Insufficient Reducing Agent. Sodium borohydride (NaBH₄) is the hydride donor for the reduction.[2][3] While stoichiometrically one mole of NaBH₄ can reduce four moles of a ketone, practical applications require an excess to account for reactions with the solvent and ensure completion.[1][4]
-
Solution: Use 1.5 to 2.0 molar equivalents of hydride relative to the ketone. For example, if you start with 1 mole of 4-bromobenzophenone, use at least 0.5 moles of NaBH₄. A slight excess is often beneficial for driving the reaction to completion.
-
-
Cause B: Deactivated NaBH₄. Sodium borohydride can degrade upon exposure to moisture. If the reagent is old or has been improperly stored, its reducing power will be diminished.
-
Solution: Use a freshly opened bottle of NaBH₄ or one that has been stored in a desiccator. If you suspect degradation, a simple test is to add a small amount to a protic solvent like ethanol; vigorous bubbling (hydrogen evolution) indicates activity.
-
-
Cause C: Insufficient Reaction Time or Temperature. While the initial addition of NaBH₄ is often done at 0 °C to control the exotherm, the reaction may be sluggish at low temperatures and require warming to proceed to completion.
Issue 2: Formation of an Unknown Byproduct, Suspected Ether
Symptom: You've achieved full conversion of the starting material, but NMR or GC-MS analysis reveals a significant impurity alongside your this compound product. The byproduct's mass spectrum may correspond to the starting ketone's mass +14 Da (for methanol solvent) or +28 Da (for ethanol solvent), suggesting ether formation.
Root Cause Analysis & Solutions:
This is the most common and critical byproduct issue. The formation of a benzhydryl ether occurs via an SN1-type mechanism, which is highly promoted by acidic conditions during the reaction workup.[5][6]
Mechanism of Byproduct Formation:
-
Protonation: During an acidic workup (e.g., quenching with HCl), the hydroxyl group of the product, this compound, is protonated by the acid.[7]
-
Carbocation Formation: The protonated hydroxyl group leaves as a water molecule, a very stable leaving group. This generates a resonance-stabilized secondary benzylic carbocation.[6]
-
Nucleophilic Attack: The alcohol solvent (e.g., methanol or ethanol), present in large excess, acts as a nucleophile and attacks the carbocation, forming a protonated ether.
-
Deprotonation: A final deprotonation step yields the stable benzhydryl ether byproduct.
The following diagram illustrates the desired reaction pathway versus the acid-catalyzed side reaction.
Caption: Desired vs. Undesired Reaction Pathways.
Solutions:
-
Primary Solution: Modify the Workup. Avoid quenching the reaction with strong acids.
-
Recommended Quench: Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture at 0 °C to decompose the excess NaBH₄ and borate esters.[8]
-
pH Adjustment: If pH adjustment is necessary, use a dilute acid like 1M acetic acid and add it slowly while monitoring the pH, keeping it between 5 and 6.[9] This is often sufficient to break up borate complexes without strongly protonating the product alcohol.
-
-
Solvent Choice: While methanol and ethanol are common, using a less nucleophilic solvent like isopropanol can slightly reduce the rate of ether formation if an acidic workup is unavoidable.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reduction?
Methanol and ethanol are the most common and effective solvents. They readily dissolve both the 4-bromobenzophenone and the sodium borohydride. The reaction is generally faster in methanol than in ethanol. While NaBH₄ does react slowly with these protic solvents, this is manageable at low temperatures (0 °C to room temperature).[3]
Q2: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient method.[1][2]
-
System: Use silica gel plates.
-
Eluent: A mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v) typically provides good separation.
-
Visualization: Use a UV lamp (254 nm). The benzophenone starting material is a strong UV-active chromophore.
-
Rf Values: The less polar starting material (ketone) will have a higher Rf value (e.g., ~0.6) than the more polar product (alcohol), which will have a lower Rf value (e.g., ~0.3).[1] The reaction is complete when the spot corresponding to the starting material is absent.
Q3: Are there any inorganic byproducts I need to remove?
Yes. The reaction of NaBH₄ with the ketone and the alcohol solvent generates borate esters (e.g., sodium tetraalkoxyborate).[8] During the workup, these are hydrolyzed to boric acid and its salts. These are typically removed by performing a liquid-liquid extraction. After quenching the reaction, the product is extracted into an organic solvent (like ethyl acetate or dichloromethane), and the aqueous layer containing the boron salts is discarded.
Q4: My final product is an oil, but it should be a solid. What happened?
Pure this compound is a solid with a melting point around 68°C. If your product is an oil or a low-melting solid, it is likely impure. The most common culprits are residual solvent or the presence of the ether byproduct discussed in Issue #2.
-
Solution: First, ensure all extraction and chromatography solvents have been thoroughly removed under high vacuum. If the product remains oily, purification by column chromatography or recrystallization is necessary. A recrystallization from a solvent system like hexanes/ethyl acetate can be effective.[4]
Section 3: Recommended Protocol & Data
Optimized Protocol for High-Purity this compound
This protocol is designed to minimize byproduct formation.
Caption: High-Purity Synthesis Workflow.
Table 1: Impact of Workup Conditions on Product Purity
| Workup Reagent | Workup pH | Temperature | Typical Purity of this compound (%) | Major Byproduct Observed |
| 2M Hydrochloric Acid | < 2 | 25 °C | 70-85% | ~15-30% Benzhydryl Ether |
| 1M Acetic Acid | 5-6 | 0 °C | 95-98% | <2% Benzhydryl Ether |
| Saturated aq. NH₄Cl | ~7 | 0 °C | >99% | Not Detected |
| Deionized Water | ~7 | 0 °C | >99% | Not Detected |
Data are representative and compiled based on established chemical principles of the SN1 reaction mechanism.[6][7]
Section 4: Analytical Methods for Impurity Profiling
A robust analytical strategy is crucial for identifying and quantifying byproducts.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for separating the non-polar starting material, the polar product, and the non-polar ether byproduct. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and allows for the identification of volatile impurities and byproducts by their mass fragmentation patterns.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the final product and any isolated impurities. The methoxy group of a methyl ether byproduct, for instance, would give a characteristic singlet around 3.3-3.4 ppm in the ¹H NMR spectrum.
The adoption of these troubleshooting strategies and analytical controls will enable the consistent and high-yield synthesis of this compound, meeting the stringent purity requirements for research and drug development.[13][14][15]
References
- Sciencing. (2022, August 30). Reduction Of Benzophenone By Sodium Borohydride.
- Quesada, A. (2021). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. The Yale Undergraduate Research Journal, 2(1).
- University of Bath. Catalytic dehydrative etherification of benzylic alcohols.
- Studylib. Benzophenone Reduction Lab Report: NaBH4 & Diphenylmethanol.
- YouTube. (2020, April 21). Reduction of Benzophenone.
- Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers.
- The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
- Google Patents. Process for preparing benzhydryl ethers.
- Reddit. (2018, August 7). What are the byproducts of reduction with borohydride?
- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Reddit. (2013, June 1). REDUCTION OF ALPHA-HYDROXYKETONES WITH NABH4. HELP?
- Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- University of California, Irvine. (2023, September 7). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
- Organic Syntheses. benzohydrol.
- ResearchGate. Synthesis of symmetrical bis(benzhydryl)ethers using p....
- RSC Publishing. Analytical Methods.
- Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis.
- YouTube. (2020, March 17). Reduction/Ether Cleavage via Hydrogenation.
- Austin Publishing Group. (2021). Recent Trends in Analytical Techniques for Impurity Profiling.
- PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling.
- Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
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Technical Support Center: Optimizing 4-Bromobenzhydrol Synthesis
Answering your questions on the synthesis of 4-Bromobenzhydrol, this guide provides in-depth troubleshooting advice and detailed protocols to help you optimize your reaction outcomes. As Senior Application Scientists, we understand the nuances that differentiate a high-yield, high-purity synthesis from a suboptimal one.
This compound is a valuable intermediate in pharmaceutical research and organic synthesis. Its successful synthesis hinges on careful control of reaction conditions, whether you are employing a Grignard reaction or the reduction of a ketone. This guide is structured to address the most common challenges encountered in both synthetic routes.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific experimental problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Scenario 1: Grignard Synthesis Route
(Reaction of Phenylmagnesium Bromide with 4-Bromobenzaldehyde or 4-Bromophenylmagnesium Bromide with Benzaldehyde)
Question 1: My Grignard reaction fails to initiate. The solution remains clear, and there's no sign of an exotherm. What's wrong?
Answer: Failure to initiate is the most common hurdle in Grignard synthesis. The primary culprit is almost always the presence of trace amounts of water, which quenches the highly reactive organomagnesium species.[1] Another reason can be the passivity of the magnesium metal surface.
Causality & Solution:
-
Moisture Contamination: Grignard reagents are potent bases and will react with even atmospheric moisture. Ensure all glassware is rigorously dried (flame-dried or oven-dried overnight is standard practice) and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).[2] Solvents, particularly ethers like THF or diethyl ether, must be anhydrous.
-
Magnesium Passivation: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents reaction.
-
Mechanical Activation: Briefly crush some of the magnesium turnings with a dry glass rod inside the reaction flask to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction.[3] You will see the characteristic brown color of iodine fade as the reaction begins.
-
Thermal Activation: Gentle warming with a heat gun can sometimes provide the activation energy needed to start the reaction.[4] Be cautious, as the reaction is exothermic and can become vigorous once it starts.
-
Question 2: My reaction started, but the yield of this compound is very low, and I've isolated a significant amount of a nonpolar byproduct, biphenyl.
Answer: The formation of biphenyl is a well-known side reaction in the synthesis of phenylmagnesium bromide.[2] It arises from a coupling reaction between the Grignard reagent and unreacted bromobenzene.
Causality & Solution:
-
Reaction Conditions: This side reaction is favored by higher temperatures and high local concentrations of the aryl halide.[2]
-
Slow Addition: Add the bromobenzene solution dropwise to the magnesium suspension. This maintains a low concentration of the halide and helps control the exotherm.
-
Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, use a cooling bath to moderate the temperature.[4]
-
-
Stoichiometry: Ensure you are not using a large excess of bromobenzene relative to magnesium.
The workflow below illustrates the critical steps and potential pitfalls in the Grignard synthesis pathway.
Sources
Technical Support Center: Troubleshooting Emulsions in 4-Bromobenzhydrol Workup
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing and resolving emulsion-related issues during the aqueous workup of 4-Bromobenzhydrol. Our approach is rooted in explaining the fundamental chemical principles behind each technique, empowering you to make informed decisions in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding emulsion formation.
Q1: What is an emulsion and why does it form during my this compound workup?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed as fine droplets within the other.[1][2][3] During a typical liquid-liquid extraction, the vigorous shaking or mixing required provides the energy to create these droplets.[4][5]
The stability of the emulsion—its resistance to separating back into two distinct layers—is often caused by surfactant-like molecules that accumulate at the oil-water interface.[5][6] In the context of this compound synthesis, these stabilizers can include:
-
The Product Itself: this compound possesses both a polar alcohol group (-OH) and a large, nonpolar biphenylmethane backbone, giving it some amphiphilic character.[7][8][9][10]
-
Unreacted Starting Materials or Byproducts: Partially soluble reagents or side products can act as emulsifying agents.
-
Fine Particulates: Undissolved solids from the reaction mixture can physically stabilize the emulsion at the interface.[11]
Q2: I'm about to perform a workup. What are the best preventative measures to avoid an emulsion?
Prevention is always more efficient than treatment.[5] Before you begin your extraction, consider these steps:
-
Gentle Mixing: Instead of vigorous shaking, gently and repeatedly invert the separatory funnel.[2][5] This increases the surface area for extraction to occur without applying excessive shear force that leads to stable emulsions.
-
Solvent Consideration: Be aware that certain solvents, particularly chlorinated ones like dichloromethane (DCM), are more prone to forming emulsions.[11][12] If your protocol allows, consider alternative solvents.
-
Pre-Workup Solvent Removal: If your reaction was conducted in a water-miscible solvent like THF or DMF, evaporate the solvent under reduced pressure first. Then, redissolve the residue in your desired extraction solvent (e.g., ethyl acetate) before adding the aqueous phase.[11][13]
Q3: I have a persistent emulsion. What is the first and simplest thing I should try?
The most recommended first step is a technique known as "salting out." [4][5] Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[13][14] The principle behind this is that dissolving a high concentration of salt in the aqueous layer significantly increases its ionic strength and polarity.[4][15][16] This reduces the solubility of organic compounds in the aqueous phase and draws water out of the organic layer, disrupting the emulsion and promoting phase separation.[15][17]
Section 2: In-Depth Troubleshooting Guide: A Hierarchical Approach
When an emulsion has already formed, tackle the problem systematically. Start with the least invasive and simplest methods before escalating to more aggressive techniques.
Visualizing Emulsion Formation
Before attempting to break an emulsion, it is crucial to understand its structure. The diagram below illustrates how energy input and stabilizing agents transform two separate liquid phases into a stable emulsion.
Caption: Workflow of stable emulsion formation.
Level 1: Non-Invasive & Ionic Strength Modification
These methods should always be your first line of defense as they are gentle and unlikely to affect your target compound.
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed in a ring clamp for 15-30 minutes.[13][14][18] Sometimes, the emulsion will break on its own. Gently swirling the funnel or tapping the glass can help the dispersed droplets coalesce.[14][18]
-
Salting Out (Protocol): This is the most common and often most effective technique.[4][5]
-
Step 1: Add a volume of brine (saturated NaCl solution) equal to about 10-20% of the aqueous layer volume to your separatory funnel.
-
Step 2: Gently swirl or invert the funnel a few times (do not shake vigorously).
-
Step 3: Allow the funnel to stand and observe. The interface between the layers should become sharper as the emulsion breaks.
-
Step 4: If the emulsion persists but has lessened, you can add a small amount of solid NaCl or Na₂SO₄ and swirl again.[13][14][18] The dense salt crystals falling through the emulsion can physically disrupt it.
-
Visualizing the "Salting Out" Mechanism
The following diagram illustrates the chemical principle behind why adding brine is so effective at breaking emulsions.
Caption: Mechanism of breaking an emulsion via salting out.
Level 2: Phase, Polarity, and Physical Modification
If Level 1 techniques fail, the next step is to alter the chemical or physical properties of the system more directly.
-
pH Adjustment: Adding a few drops of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) can break an emulsion if the stabilizing agent is a pH-sensitive compound.[1][14][18] This alters the charge of acidic or basic impurities, changing their solubility and disrupting the emulsion. Proceed with caution if your target molecule is acid- or base-labile.
-
Solvent Addition:
-
Dilution: Adding more of the organic solvent you are using for the extraction can sometimes break an emulsion by lowering the overall concentration of the emulsifying agent.[13]
-
Polarity Change: Adding a small amount of a different, miscible solvent like methanol can alter the polarity of the organic phase enough to break the emulsion.[12]
-
-
Filtration through Celite® (Protocol): This is highly effective if you suspect fine solid particles are stabilizing the emulsion.[11]
-
Step 1: Prepare a filtration plug by placing a small piece of cotton or glass wool at the bottom of a Hirsch or Büchner funnel.
-
Step 2: Add a 1-2 cm layer of Celite® (diatomaceous earth) over the cotton.
-
Step 3: Wet the Celite® pad with your organic extraction solvent.
-
Step 4: Pass the entire emulsified mixture through the Celite® pad under gentle vacuum. The fine solids will be trapped by the Celite®.[11]
-
Step 5: Collect the filtrate in a clean flask. The two liquid phases should now be separate or separate easily upon standing.
-
Level 3: High-Energy & Thermal Methods
These methods are generally very effective but require specific equipment or involve temperature changes that could potentially degrade sensitive compounds.
| Method | Principle | Best For | Cautions |
| Centrifugation | Applies a strong gravitational force that compels the denser phase to separate from the less dense phase, breaking the emulsion.[1][4][5] | Stubborn, persistent emulsions, especially on a smaller scale. | Requires a centrifuge with appropriate tubes and balancing. May not be practical for large-scale workups.[4] |
| Gentle Heating | Decreases the viscosity of the liquids, which can help the dispersed droplets coalesce more easily.[1] | Highly viscous emulsions. | The product, this compound, may be heat-sensitive. Avoid excessive heating to prevent decomposition.[1] |
| Freezing | The formation of ice crystals within the aqueous phase can physically disrupt the structure of the emulsified layer.[1] | Thermally stable compounds where heating is not an option. | Requires allowing the mixture to thaw completely before separating the layers. |
| Ultrasonic Bath | High-frequency sound waves provide localized energy, causing the droplets to vibrate and coalesce.[14][18] | Small to medium scale emulsions. | Can cause localized heating. Ensure the separatory funnel is not sealed to avoid pressure buildup. |
References
- Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
- Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
- Envirochem, Inc. (n.d.).
- Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]
- LCGC International. (2023, August 1). Enhancing Extractions by Salting Out. [Link]
- AZoM. (2018, May 17).
- Spectro Scientific. (n.d.).
- Cheméo. (n.d.). Chemical Properties of Benzhydrol, 4-bromo- (CAS 29334-16-5). [Link]
- Frontier, A. (n.d.). Workup: How to Manage an Emulsion. University of Rochester, Department of Chemistry. [Link]
- Lennie, S., Hailing, P., & Bell, G. (1990). Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. Semantic Scholar. [Link]
- University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion. [Link]
- Google Patents. (n.d.). US6214236B1 - Process for breaking an emulsion.
- NIST. (n.d.). Benzhydrol, 4-bromo-. NIST Chemistry WebBook. [Link]
- Pharmaguideline. (n.d.).
- Quora. (2022, March 6). Why is the formation of emulsion in solvent extraction considered as a disadvantage?. [Link]
- Chemistry LibreTexts. (2020, August 11). 4.7: Reaction Work-Ups. [Link]
- The Soap Kitchen. (2025, November 11).
- NIST. (n.d.). Benzhydrol, 4-bromo-. NIST Chemistry WebBook. [Link]
- Reddit. (n.d.). Breaking emulsions. r/chemistry. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methods of Preparation of Emulsions | Pharmaguideline [pharmaguideline.com]
- 4. biotage.com [biotage.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. go2eti.com [go2eti.com]
- 7. Benzhydrol, 4-bromo- (CAS 29334-16-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 4-Bromo-α-phenylbenzenemethanol (this compound) [lgcstandards.com]
- 9. Benzhydrol, 4-bromo- [webbook.nist.gov]
- 10. scbt.com [scbt.com]
- 11. Workup [chem.rochester.edu]
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
Technical Support Center: 4-Bromobenzhydrol Stability & Storage
Welcome to the technical support center for 4-Bromobenzhydrol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, we address common stability issues encountered during storage and provide in-depth troubleshooting, preventative measures, and analytical protocols to ensure the integrity of your starting material and the reliability of your results.
Part 1: Troubleshooting Guide & FAQs
This section provides direct answers to common questions and issues related to the storage and stability of this compound.
Q1: I've stored my this compound for several months at room temperature, and I'm seeing unexpected results in my reaction. Could the starting material have degraded?
A1: Yes, it is possible. While this compound is generally stable under standard ambient conditions, prolonged storage, especially without proper precautions, can lead to degradation.[1] The most common degradation pathway is slow oxidation to 4-bromobenzophenone, particularly if the container is not tightly sealed. Exposure to light and elevated temperatures can accelerate this process. We recommend verifying the purity of your material before use if it has been stored for an extended period under non-ideal conditions.
Q2: My this compound has developed a yellowish tint. Is it still usable?
A2: A change in color from white/off-white to a yellowish hue is a visual indicator of potential degradation. The likely culprit is the formation of 4-bromobenzophenone, which can be colored. While a slight discoloration may not significantly impact all applications, it is a strong indication of impurity. For sensitive applications, such as in the synthesis of pharmaceutical intermediates, we strongly advise re-purifying the material or using a fresh batch. A purity check via HPLC or TLC is recommended.
Q3: I suspect my this compound is contaminated. What are the likely impurities?
A3: The most probable degradation product is 4-bromobenzophenone , formed through oxidation. Another potential, though less common, impurity under specific conditions (e.g., exposure to UV light) could be benzhydrol , resulting from debromination. If the compound has been exposed to acidic conditions, the formation of bis(4-bromobenzhydryl) ether is also a possibility.
Q4: How can I quickly check the purity of my this compound?
A4: A simple Thin Layer Chromatography (TLC) analysis can provide a rapid qualitative assessment. Spot your stored this compound alongside a fresh standard (if available) and a standard of 4-bromobenzophenone. A significant spot corresponding to 4-bromobenzophenone in your stored sample indicates oxidation. For a quantitative assessment, an HPLC method is recommended (see Part 4 for a detailed protocol).
Part 2: Root Cause Analysis - Understanding the Degradation Pathways
To effectively prevent degradation, it is crucial to understand the underlying chemical mechanisms. For this compound, the primary stability concerns are oxidation, photodegradation, and acid-catalyzed etherification.
Oxidation to 4-Bromobenzophenone
The secondary alcohol group in this compound is susceptible to oxidation, yielding the corresponding ketone, 4-bromobenzophenone. This is the most common degradation pathway under typical storage conditions.
-
Mechanism: This oxidation can be initiated by atmospheric oxygen (auto-oxidation), especially in the presence of light, heat, or trace metal impurities which can act as catalysts. The reaction involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen from the adjacent carbon.
-
Impact: The presence of 4-bromobenzophenone as an impurity can interfere with subsequent reactions where the hydroxyl group of this compound is the intended reactive site. It can lead to lower yields of the desired product and the formation of unwanted side products.
Photodegradation
Aromatic bromine compounds can be susceptible to photodegradation upon exposure to UV light.
-
Mechanism: The energy from UV light can induce the cleavage of the carbon-bromine bond, leading to the formation of a radical species. This radical can then abstract a hydrogen atom from the solvent or other molecules to form benzhydrol.
-
Impact: This pathway reduces the purity of the this compound and introduces a different alcohol into the reaction mixture, which could lead to a complex product profile.
Acid-Catalyzed Etherification
In the presence of acidic contaminants, two molecules of this compound can undergo dehydration to form bis(4-bromobenzhydryl) ether.
-
Mechanism: The hydroxyl group is protonated by the acid, forming a good leaving group (water). The resulting carbocation is then attacked by the hydroxyl group of a second molecule of this compound.
-
Impact: This reduces the available amount of the desired starting material and introduces a high-molecular-weight, less reactive impurity into the system.
Part 3: Preventive & Corrective Actions
Adhering to proper storage and handling protocols is the most effective way to maintain the stability and purity of this compound.
Recommended Storage Conditions
To minimize degradation, it is imperative to control the storage environment.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or -70°C) is recommended.[2] | Lower temperatures significantly reduce the rate of chemical degradation, including oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | This minimizes contact with atmospheric oxygen, thereby preventing oxidation. |
| Light | Store in an amber, light-resistant container.[2] | Prevents photodegradation by blocking UV light. |
| Container | Use a tightly sealed container.[2][3] | Prevents the ingress of moisture and oxygen. |
Handling Procedures
-
Dispensing: When dispensing the material, work quickly to minimize its exposure to air and light. If possible, handle in a glove box or under a blanket of inert gas.
-
Avoid Contamination: Use clean spatulas and equipment to avoid introducing impurities that could catalyze degradation. Ensure no acidic or basic residues are present in the storage container.
Diagram: Troubleshooting Workflow for Suspected Degradation
Caption: A logical workflow for troubleshooting suspected degradation of this compound.
Part 4: Experimental Protocols - Purity Assessment
For a definitive assessment of this compound purity, a stability-indicating HPLC method is recommended. This method can separate the parent compound from its primary degradation product, 4-bromobenzophenone.
Stability-Indicating HPLC Method
This method is adapted from a standard procedure for the analysis of 4-bromobenzophenone and can be used to assess the purity of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
Acetonitrile and water mixture. A typical starting point is a 60:40 (v/v) ratio of acetonitrile to water. The mobile phase may need to be optimized for your specific column and system.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Sample Preparation:
-
Prepare a stock solution of your this compound sample in acetonitrile at a concentration of approximately 1 mg/mL.
-
Prepare a standard solution of 4-bromobenzophenone in acetonitrile at a similar concentration.
-
If available, prepare a standard solution of fresh, high-purity this compound.
-
Inject a small volume (e.g., 10 µL) of each solution onto the HPLC system.
-
-
Data Analysis:
-
This compound, being more polar due to the hydroxyl group, will have a shorter retention time than the less polar 4-bromobenzophenone.
-
Compare the chromatogram of your stored sample to the standards. The presence of a peak at the retention time of 4-bromobenzophenone indicates its presence as an impurity.
-
Quantify the percentage of this compound and 4-bromobenzophenone by peak area normalization.
-
Diagram: Analytical Workflow for Purity Assessment
Caption: A streamlined workflow for the HPLC-based purity assessment of this compound.
References
- Sigma-Aldrich. (2025-10-15).
- LookChem. (n.d.). 4-bromo-N-(4-bromobenzoyl)
- Fisher Scientific. (2025-12-18).
- ChemicalBook. (2025-07-04). This compound | 611-95-0.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 29334-16-5.
- Cole-Parmer. (n.d.).
- Chemstock. (n.d.). BENZHYDROL.
- MDPI. (2022-09-16). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium.
- Sadagopa Ramanujam, V. M., Venkatasubramanian, N., & Sundaram, S. (n.d.). Chromic acid oxidation of benzhydrols-kinetics and mechanism. UTMB Research Experts.
- ChemicalBook. (2025-07-04). This compound Chemical Properties,Uses,Production.
- SIELC Technologies. (n.d.). Separation of 4-Bromobenzophenone on Newcrom R1 HPLC column.
Sources
degradation pathways of 4-Bromobenzhydrol under acidic/basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromobenzhydrol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation of this compound under acidic and basic conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your experiments.
Introduction to this compound Stability
This compound, a diarylmethanol compound, is a versatile intermediate in organic synthesis.[1][2] However, like many benzhydrol derivatives, its stability is a critical consideration, particularly in environments with varying pH. Understanding its degradation pathways is crucial for reaction optimization, impurity profiling, and ensuring the quality of resulting products. This guide is structured to address common issues encountered during the handling and reaction of this compound in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic conditions?
A1: Under acidic conditions, the degradation of this compound is primarily initiated by the protonation of the hydroxyl group, forming a good leaving group (water). This is followed by the formation of a stabilized secondary carbocation. This carbocation can then undergo several reactions, including:
-
Etherification: Reaction with an alcohol solvent (if present) to form an ether.
-
Friedel-Crafts Alkylation: The carbocation can act as an electrophile and react with other aromatic rings present in the solution, leading to oligomerization or side products.
-
Elimination: Although less common for benzhydrols, under certain conditions, elimination to form a substituted stilbene is possible.
-
Rearrangement: While less likely for this specific structure, carbocation rearrangements should not be entirely ruled out, especially under strong acid catalysis and heat.
Q2: What are the expected degradation products of this compound in a basic medium?
A2: this compound is generally more stable under basic conditions compared to acidic conditions.[2][3] The primary concern in a basic medium is oxidation, especially in the presence of an oxidizing agent or air. The benzylic alcohol can be oxidized to the corresponding ketone, 4-Bromobenzophenone.[4] Strong bases could potentially deprotonate the hydroxyl group, forming an alkoxide, which is more susceptible to oxidation.
Q3: I am observing an unexpected peak in my HPLC analysis after an acidic workup. What could it be?
A3: An unexpected peak following an acidic workup is often a degradation product. Based on the acidic degradation pathway, the most likely impurity is bis(4-bromophenyl)phenylmethane or a related ether if an alcohol solvent was used. To confirm, you can perform a forced degradation study by treating a pure sample of this compound with the acidic conditions for an extended period and analyzing the resulting mixture by LC-MS to identify the mass of the unknown peak.
Q4: My reaction involving this compound under basic conditions is showing low yield and a spot on TLC that corresponds to 4-Bromobenzophenone. What is happening?
A4: The presence of 4-Bromobenzophenone indicates that your starting material is being oxidized. This can be caused by several factors:
-
Air Oxidation: The reaction may be sensitive to atmospheric oxygen, especially at elevated temperatures.
-
Presence of Oxidizing Agents: Trace impurities in your reagents or solvents could be acting as oxidizing agents.
-
Strongly Basic Conditions: While the alkoxide is an intermediate for some desired reactions, it can also be more prone to oxidation.
Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using freshly distilled, deoxygenated solvents.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of starting material with no clear product formation in acidic media. | Formation of insoluble polymeric byproducts from Friedel-Crafts alkylation. | 1. Use a less acidic catalyst or a lower concentration of acid. 2. Run the reaction at a lower temperature. 3. Consider using a non-aromatic solvent. |
| Formation of a colored impurity during the reaction or workup. | Oxidation of this compound or subsequent products. | 1. Ensure an inert atmosphere if the reaction is sensitive to air. 2. Check for and remove any potential oxidizing impurities in reagents and solvents. 3. During workup, minimize exposure to air and light. |
| Inconsistent reaction outcomes when using different batches of this compound. | The purity of the starting material may vary. Impurities could be catalyzing degradation. | 1. Analyze the purity of each batch by HPLC or NMR before use. 2. Purify the starting material if necessary (e.g., by recrystallization). |
| Appearance of multiple new spots on TLC after quenching a basic reaction with acid. | Acid-catalyzed degradation of the product or remaining starting material during the workup. | 1. Neutralize the reaction mixture carefully with a milder acid (e.g., saturated ammonium chloride solution). 2. Keep the temperature low during the workup. 3. Extract the product quickly after neutralization. |
Degradation Pathway Diagrams
The following diagrams illustrate the proposed degradation pathways for this compound under acidic and basic conditions.
Caption: Acid-catalyzed degradation of this compound.
Sources
Technical Support Center: Challenges in Scaling Up 4-Bromobenzhydrol Synthesis
Welcome to the Technical Support Center for the synthesis of 4-bromobenzhydrol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical transformation. As a key intermediate in the synthesis of various pharmaceutical compounds, the robust and efficient production of this compound is of paramount importance. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring a successful and scalable synthesis.
Overview of Synthetic Strategies
The synthesis of this compound is primarily achieved through two main routes:
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the addition of a phenylmagnesium bromide to 4-bromobenzaldehyde.
-
Reduction of 4-Bromobenzophenone: This method involves the reduction of the ketone functionality of 4-bromobenzophenone to the corresponding secondary alcohol.
Both methods present unique challenges, particularly when transitioning from bench-scale to pilot or industrial-scale production. This guide will dissect these challenges and provide practical, field-proven solutions.
Troubleshooting Guide: From milligrams to kilograms
This section is structured in a question-and-answer format to directly address specific issues that may arise during the scale-up of this compound synthesis.
Grignard Reaction Route
Question 1: My Grignard reaction is difficult to initiate, especially at a larger scale. What are the common causes and how can I reliably start the reaction?
Answer: Difficulty in initiating a Grignard reaction is a common hurdle. The primary culprit is often the passivation of the magnesium metal surface by a layer of magnesium oxide.[1] On a larger scale, the surface-area-to-volume ratio decreases, which can exacerbate this issue.
Causality and Solutions:
-
Magnesium Activation: The protective oxide layer on the magnesium turnings prevents the reaction with the aryl halide.[1]
-
Mechanical Activation: On a small scale, crushing the magnesium turnings can expose a fresh surface. For larger batches, consider using a ball mill to grind the magnesium under an inert atmosphere before use.
-
Chemical Activation: The use of activating agents is crucial for reliable initiation.
-
Iodine: A small crystal of iodine can be added to the reaction mixture. The iodine reacts with the magnesium surface, exposing fresh metal.
-
1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added. It reacts with magnesium to form ethylene gas and magnesium bromide, effectively cleaning the surface.
-
-
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic source.[1][2]
-
Glassware and Reagents: All glassware must be rigorously dried, and all solvents and reagents must be anhydrous. On a larger scale, this means ensuring that your reactor is properly dried and that solvents are passed through drying columns or freshly distilled.
-
Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.[3][4]
-
Experimental Workflow for Grignard Initiation:
Caption: Troubleshooting workflow for Grignard reaction initiation.
Question 2: I am observing a significant amount of biphenyl as a byproduct in my Grignard reaction. How can I minimize its formation during scale-up?
Answer: The formation of biphenyl is a known side reaction in the preparation of phenylmagnesium bromide. It arises from the coupling of the Grignard reagent with unreacted bromobenzene. This can be more problematic at larger scales due to localized high concentrations and temperature gradients.
Causality and Solutions:
-
Reaction Conditions:
-
Temperature Control: The formation of the Grignard reagent is exothermic. Poor heat dissipation on a larger scale can lead to localized "hot spots" where the coupling reaction is accelerated. Employing a reactor with efficient cooling and agitation is critical.[5]
-
Addition Rate: A slow, controlled addition of the bromobenzene to the magnesium suspension helps to maintain a low concentration of the halide and minimize the coupling reaction.[5]
-
-
Solvent Choice: While diethyl ether is a common solvent, its low boiling point can make temperature control challenging on a large scale. Consider using a higher-boiling solvent like tetrahydrofuran (THF) or a mixture of solvents to allow for better temperature management.
Table 1: Solvent Properties for Grignard Reactions
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| Diethyl Ether | 34.6 | 4.3 | Volatile, can be difficult to control exotherm. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Higher boiling point, better for temperature control. |
Reduction of 4-Bromobenzophenone Route
Question 3: My reduction of 4-bromobenzophenone with sodium borohydride is violently exothermic and difficult to control at a larger scale. What are the best practices for managing this?
Answer: The reduction of ketones with sodium borohydride is indeed a highly exothermic process.[3] The rapid addition of the reducing agent, especially in concentrated solutions, can lead to a runaway reaction.
Causality and Solutions:
-
Heat Generation: The reaction of sodium borohydride with the carbonyl group and the protic solvent (like methanol or ethanol) generates a significant amount of heat.[3]
-
Slow, Portion-wise Addition: Add the sodium borohydride in small portions over an extended period. This allows for better heat dissipation and control over the reaction rate.[3]
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) using an efficient cooling bath or a jacketed reactor.[3]
-
Dilution: Increasing the solvent volume can help to absorb and dissipate the heat generated more effectively.[3]
-
Reverse Addition: Consider adding the solution of 4-bromobenzophenone to a suspension of sodium borohydride in the solvent. This can sometimes provide better control.
-
Question 4: The yield of my reduction is lower than expected, and the reaction seems to stall. What are the potential causes?
Answer: A sluggish or incomplete reaction can be frustrating. Several factors can contribute to this issue.
Causality and Solutions:
-
Reagent Quality: Sodium borohydride can degrade upon exposure to moisture.[3]
-
Use Fresh Reagent: Ensure the sodium borohydride is of high quality and has been stored in a dry environment.[3]
-
-
Reaction Temperature: While low temperatures are necessary for initial control, excessively low temperatures can significantly slow down the reaction rate.[3]
-
Optimize Temperature: After the initial exothermic phase is controlled, consider allowing the reaction to warm to room temperature to ensure completion.[3]
-
-
Insufficient Mixing: In larger reactors, inefficient stirring can lead to poor contact between the reactants.[3]
-
Improve Agitation: Use an appropriate stirrer and agitation speed to ensure a homogeneous reaction mixture.[3]
-
Experimental Protocol: Controlled Reduction of 4-Bromobenzophenone
-
Setup: In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-bromobenzophenone in methanol.
-
Cooling: Cool the solution to 0-5 °C using a circulating chiller.
-
Reagent Addition: Slowly add sodium borohydride in small portions over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]
-
Warming: Once the exotherm subsides, allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until completion.
-
Quenching: Carefully quench the reaction by the slow addition of a weak acid (e.g., acetic acid) at 0-5 °C to neutralize any remaining sodium borohydride and hydrolyze the borate esters.[3]
-
Workup: Proceed with the extraction and purification of the this compound.
Purification and Scale-Up Challenges
Question 5: I'm struggling with the purification of this compound at a larger scale. What are the best practices for crystallization?
Answer: Scaling up purification can be challenging, with issues like "oiling out" or the formation of fine crystals that are difficult to filter.[3]
Causality and Solutions:
-
Crystallization Issues:
-
Solvent Selection: The choice of recrystallization solvent is critical. A solvent system consisting of a good solvent (e.g., dichloromethane, ethyl acetate) and an anti-solvent (e.g., hexane, heptane) can promote the formation of well-defined crystals.[3]
-
Controlled Cooling: Slow and controlled cooling is crucial for obtaining larger crystals that are easier to filter. Rapid cooling often leads to the formation of fine powders or oils.
-
-
Solvent Removal: Evaporating large volumes of solvent can be time-consuming and energy-intensive.[3]
-
Efficient Evaporation: Use a rotary evaporator for lab-scale and a wiped-film evaporator or similar technology for pilot-scale to efficiently remove solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is the importance of starting material purity when scaling up the synthesis of this compound?
A1: The purity of your starting materials (4-bromobenzaldehyde for the Grignard route or 4-bromobenzophenone for the reduction route) is critical. Impurities can lead to side reactions, lower yields, and complicate the purification of the final product. For example, any acidic impurities in the 4-bromobenzaldehyde will quench the Grignard reagent. It is advisable to verify the purity of your starting materials by techniques like NMR or GC-MS before commencing a large-scale reaction.
Q2: Are there any specific safety concerns I should be aware of when scaling up the synthesis of this compound?
A2: Yes, scaling up introduces several safety considerations.
-
Grignard Reaction: The initiation of the Grignard reaction can be unpredictable and highly exothermic. The use of ether as a solvent also presents a fire hazard. Ensure adequate cooling capacity and work in a well-ventilated area, away from ignition sources.
-
Sodium Borohydride Reduction: As discussed, this reaction is highly exothermic. Additionally, the reaction of sodium borohydride with protic solvents generates hydrogen gas, which is flammable.[3] The reaction should be conducted in a well-ventilated fume hood, and an inert atmosphere can help to prevent the accumulation of a flammable hydrogen-air mixture.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves.[3]
Q3: How can I effectively monitor the progress of my large-scale reaction?
A3: In-process monitoring is crucial for a successful scale-up.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting material and the appearance of the product.[6]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can also detect the formation of byproducts.
-
Gas Chromatography (GC): Useful for monitoring the consumption of volatile starting materials.
By carefully considering these troubleshooting points and frequently asked questions, you can navigate the challenges of scaling up the synthesis of this compound and achieve a robust, efficient, and safe process.
References
- Casey, C. P. (n.d.). Grignard Reaction.
- IvyPanda. (2025, August 1). Reduction of Benzophenone to Benzhydrol: Yield, Spectrometry and Green Synthesis.
- Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents.
- Random Experiments. (2015, September 2). Preparation of benzhydrol (Grignard reaction). YouTube.
- Zenodo. (2022, July 6). REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE.
Sources
optimizing solvent systems for 4-Bromobenzhydrol chromatography
Welcome to the technical support center for the chromatographic purification of 4-Bromobenzhydrol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this key synthetic intermediate. Here, we move beyond generic protocols to provide in-depth, mechanism-driven troubleshooting and optimization strategies in a practical question-and-answer format.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental properties of this compound and common impurities, which are critical for developing a successful purification strategy.
Q1: What are the key chemical properties of this compound that influence its chromatographic behavior?
A1: Understanding the molecule's structure is the first step to predicting its behavior on a stationary phase. This compound is a moderately polar compound. Its key features are:
-
Polar "Head": A secondary alcohol (-OH) group that can participate in hydrogen bonding. This is the primary site of interaction with polar stationary phases like silica gel.
-
Non-polar "Body": Two bulky phenyl rings, one of which is substituted with a bromine atom. These aromatic systems contribute significant non-polar character and can engage in π-π stacking interactions.
The molecule's overall polarity is a balance between these features. The topological polar surface area (TPSA), a computed value representing the surface area of polar atoms, is 20.2 Ų.[1] This value confirms its moderate polarity, suggesting it will not be highly mobile in non-polar solvents but will elute readily with moderately polar mobile phases.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁BrO | [2] |
| Molecular Weight | 263.13 g/mol | [3] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Appearance | White to light yellow powder/crystal | [4] |
Q2: What are the most common impurities I need to separate from this compound?
A2: The most common impurity is typically the unreacted starting material from its synthesis. The most frequent laboratory synthesis involves the reduction of 4-Bromobenzophenone.
-
4-Bromobenzophenone (Starting Material): This ketone is less polar than the alcohol product. Its TPSA is 17.1 Ų, lower than that of this compound, due to the absence of the hydrogen-bond-donating hydroxyl group.[5] On a normal-phase TLC plate, it will exhibit a higher Retention Factor (Rf) than the product.
-
Benzhydrol (Potential Impurity): If the starting benzophenone was not brominated, you might have some benzhydrol. It is slightly less polar than this compound and will run very close to it on TLC.
-
Side-Products: Depending on the reaction conditions, other impurities like symmetrical ethers (bis(4-bromophenyl)methyl ether) could form, which are significantly less polar.
Separating the product from the less polar 4-Bromobenzophenone is the most common chromatographic challenge.
Section 2: Solvent System Selection & Optimization
A logical, stepwise approach to solvent selection is crucial. The goal is to find a system that provides good separation (selectivity) and an optimal retention factor (Rf) for efficient column chromatography.
Q3: How do I systematically select and optimize a starting solvent system for this compound?
A3: The process should always begin with Thin-Layer Chromatography (TLC) analysis. An ideal solvent system for column chromatography will give the target compound an Rf between 0.2 and 0.4 on the corresponding TLC plate.[6] This range ensures the compound spends enough time interacting with the stationary phase for effective separation without requiring excessive solvent volumes for elution.
Experimental Protocol: Systematic TLC Solvent Screening
-
Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Select Initial Solvents: Based on the moderate polarity of this compound, a Hexane/Ethyl Acetate system is an excellent starting point.[7] Prepare three to four small beakers with different ratios (e.g., 9:1, 4:1, 7:3 Hexane:EtOAc).
-
Spot the TLC Plate: Using a capillary tube, spot the dissolved crude mixture onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plates in the prepared chambers, ensuring the solvent level is below the spots. Cover the chambers to allow for vapor saturation, which ensures reproducible results.[8]
-
Visualize: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The aromatic rings of both the product and starting material will be UV-active.
-
Analyze and Iterate:
-
If all spots remain at the baseline (Rf ≈ 0), the solvent system is not polar enough. Increase the proportion of ethyl acetate.
-
If all spots are at the solvent front (Rf ≈ 1), the system is too polar. Decrease the proportion of ethyl acetate.
-
Aim for the this compound spot to be at an Rf of ~0.3. Observe the separation (ΔRf) between it and the main impurity (likely 4-bromobenzophenone, the higher spot).
-
-
Confirm Identity: If you have standards of the starting material and product, co-spot them on the TLC plate with the crude mixture to confirm the identity of each spot.
Workflow for Solvent System Optimization
Caption: A systematic workflow for optimizing a two-solvent system using TLC.
Q4: I'm not getting good separation between my product and an impurity, even after optimizing the polarity. What should I do?
A4: If adjusting the polarity (the "strength" of the solvent system) does not improve separation, the issue lies with selectivity. Different solvents interact with your compound and the stationary phase in different ways (e.g., dipole-dipole, hydrogen bonding). You need to change the nature of the solvent system, not just its strength.
Strategy: Change Solvent Selectivity
Instead of Hexane/Ethyl Acetate, try a system from a different solvent family. A good alternative for aromatic compounds like this compound is to replace Hexane with Toluene or to use a Dichloromethane/Ether system.
-
Toluene/Ethyl Acetate: Toluene can engage in π-π stacking interactions with the aromatic rings of your compounds.[9] This can alter their relative affinity for the mobile phase versus the stationary phase, often dramatically improving the separation of aromatic isomers or compounds with similar polarity.
-
Dichloromethane/Methanol: This is a more polar system, generally used for more polar compounds.[7] However, a very low percentage of methanol (e.g., 0.5-2%) in dichloromethane can provide unique selectivity for compounds with hydrogen-bonding capabilities. Caution: Using more than 10% methanol in dichloromethane can risk dissolving the silica gel stationary phase.[7]
Section 3: Troubleshooting Common Chromatography Problems
Q5: My this compound is streaking or "tailing" on the TLC plate and column. What causes this and how can I fix it?
A5: Peak tailing is a common problem, especially for compounds with functional groups that can interact strongly with the stationary phase.
-
Probable Cause: The hydroxyl group of this compound is interacting with acidic silanol groups (Si-OH) on the surface of the silica gel. This is a strong, sometimes irreversible, interaction that causes a portion of the sample to lag behind the main band, resulting in a "tail".
-
Solution 1: Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of triethylamine (TEA) or ammonia to your mobile phase (typically 0.1-1%).[7][10] This weak base will preferentially bind to the acidic silanol sites, allowing your compound to elute symmetrically. Always re-run a TLC with the new, modified solvent system to see how the Rf values are affected before running a column.
-
Solution 2: Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol.[10]
Q6: The separation looked great on my TLC plate, but when I ran the column, all my fractions were mixed. Why did this happen?
A6: This is a frustrating but common issue. The transition from a 2D separation (TLC) to a 3D separation (column) introduces several variables.
-
Probable Cause 1: Column Overloading. You may have loaded too much crude material onto the column. When the stationary phase is saturated, the sample bands broaden significantly, leading to overlap and poor separation. A general rule of thumb for a difficult separation is to load no more than 1g of crude material per 100g of silica gel.
-
Probable Cause 2: Improper Sample Loading. If the sample is dissolved in too much solvent, or a solvent that is much stronger than the mobile phase, it will not load onto the column in a tight, narrow band.[11] This initial band broadening cannot be fixed during elution.
-
Solution: Dry Loading. If your compound is poorly soluble in the mobile phase, dissolve it in a strong solvent (like dichloromethane), add a small amount of silica gel to the solution, and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.[11] This powder can then be carefully added to the top of the packed column, ensuring a very tight starting band.
-
-
Probable Cause 3: Differences in Silica. The silica gel on a TLC plate may have a different particle size or activity level than the bulk silica used for the column, leading to slight changes in retention.
Troubleshooting Logic for Poor Separation
Caption: A decision tree for troubleshooting poor column chromatography separation.
Q7: My compound seems to be decomposing on the column. What can I do?
A7: If this compound is sensitive to acid, the inherent acidity of silica gel can cause degradation over the time it takes to run a column.
-
Probable Cause: Acid-catalyzed degradation on the silica surface. This can manifest as new, unexpected spots appearing in later fractions.
-
Solution 1: Deactivate the Silica. Before loading your sample, flush the packed column with your chosen mobile phase containing 1-2% triethylamine.[10] Then, equilibrate the column with the regular mobile phase (without TEA) before loading your sample. This neutralizes the silica.
-
Solution 2: Use a Faster Method. Use flash chromatography with positive air pressure to decrease the residence time of your compound on the column.
-
Solution 3: Change Stationary Phase. Switch to a neutral stationary phase like alumina.[12] Be aware that alumina has different selectivity than silica, so you will need to re-optimize your solvent system with TLC on alumina plates.
By systematically addressing the principles of polarity, selectivity, and potential interactions between the analyte and the stationary phase, you can overcome the common challenges associated with the purification of this compound and consistently obtain high-purity material.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98221, p-Bromobenzhydryl alcohol.
- Cheméo (2024). Chemical Properties of Benzhydrol, 4-bromo- (CAS 29334-16-5).
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7030, 4-Bromobenzophenone.
- Reddit r/Chempros (2023). Resources on 3+ component chromatography solvent systems?
- National Institute of Standards and Technology (2024). Benzhydrol, 4-bromo- in NIST Chemistry WebBook.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Biotage. (2023). How to Optimize TLC to Enhance Purification by Flash Chromatography.
- Organic Syntheses. (n.d.). Benzohydrol. Coll. Vol. 1, p.90 (1941); Vol. 3, p.23 (1923).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Reddit r/chemhelp (2015). why is 4-bromobenzaldehyde non-polar?
- University of York, Department of Chemistry. (n.d.). Determining a solvent system.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Google Patents. (2016). CN105399712A - Preparation method of 4-bromo phthalic anhydride.
- Chemistry For Everyone. (2024). How To Choose Solvent System For Column Chromatography?
- National Institute of Standards and Technology. (n.d.). Benzhydrol, 4-bromo-.
- Waters Blog. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- HPLC Troubleshooting Guide. (n.d.).
- Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?
- National Institute of Standards and Technology. (n.d.). Benzhydrol, 4-bromo-.
Sources
- 1. p-Bromobenzhydryl alcohol | C13H11BrO | CID 98221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzhydrol, 4-bromo- [webbook.nist.gov]
- 3. Benzhydrol, 4-bromo- (CAS 29334-16-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound | 29334-16-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 4-Bromobenzophenone | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Bromobenzhydrol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Bromobenzhydrol. By understanding the underlying causes and implementing systematic troubleshooting, you can achieve symmetrical, high-quality chromatographic peaks essential for accurate quantification and robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where the peak is asymmetrical, with the latter half being broader than the front half.[1] An ideal chromatographic peak has a symmetrical, Gaussian shape. A tailing factor (Tf) greater than 1.2 often indicates significant tailing.[1] This phenomenon can compromise resolution, quantification accuracy, and the overall reliability of the analytical method.[2]
Q2: Why is my this compound peak tailing?
A2: While this compound is a neutral compound and generally less susceptible to the severe tailing seen with basic compounds, peak asymmetry can still occur.[2] The most probable causes involve secondary interactions with the stationary phase, issues with the mobile phase, column degradation, or problems related to the sample solvent and HPLC system hardware.
Q3: Are all peaks in my chromatogram tailing, or just the this compound peak?
A3: This is a critical diagnostic question. If all peaks are tailing, it often points to a physical or system-wide issue, such as a void at the column inlet, a blocked frit, or excessive extra-column volume.[1][3] If only the this compound peak (or a few specific peaks) is tailing, the cause is more likely chemical in nature, related to specific interactions between the analyte and the stationary phase or mobile phase.[4]
Q4: Can the sample solvent cause peak tailing for this compound?
A4: Yes. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing or fronting.[5][6] This is particularly noticeable for early eluting peaks in gradient chromatography.[6] The analyte band can get distorted as it enters the column, leading to poor peak shape.[7]
In-Depth Troubleshooting Guide
A systematic approach is crucial for efficiently diagnosing and resolving peak tailing. This guide is structured to help you logically investigate potential causes, from the most common and easily solvable to more complex issues.
Step 1: Initial Assessment & Quick Checks
Before making significant changes to your method, perform these initial checks:
-
Review Historical Data: Has this issue appeared suddenly, or has it been a persistent problem? Check your system suitability records to identify any trends.
-
Isolate the Problem: As mentioned in the FAQs, determine if all peaks or only specific peaks are tailing.
-
Guard Column: If you are using a guard column, replace it. A contaminated or worn-out guard column can be a source of peak tailing.[8]
Step 2: The Troubleshooting Workflow
The following workflow provides a structured approach to pinpointing the root cause of peak tailing for this compound.
Caption: Secondary interaction of this compound with an active silanol site.
Category 2: Mobile Phase & pH
The mobile phase composition plays a critical role in controlling peak shape.
Mobile Phase pH
For ionizable compounds, operating near the pKa can cause peak tailing. While this compound is not ionizable, the pH of the mobile phase can influence the ionization state of the stationary phase.
-
Causality: At a mobile phase pH above approximately 3.5, surface silanol groups on the silica packing become increasingly deprotonated and negatively charged. [9]These ionized silanols can then interact more strongly with analytes. [10][11]* Verification:
-
Check the pH of the aqueous portion of your mobile phase.
-
-
Resolution Protocol:
-
Lower the pH: Adjusting the mobile phase to a lower pH (e.g., pH 2.5-3.0) using an appropriate buffer (like phosphate or formate) will suppress the ionization of silanol groups, thereby minimizing secondary interactions and improving peak shape. [12][13] 2. Buffer Concentration: Ensure adequate buffer concentration (typically >20 mM) to control the pH effectively, especially when the sample is dissolved in a diluent of a different pH. [12]
Buffer System Useful pH Range Volatility (for MS) Notes Phosphate 2.1 - 3.1, 6.2 - 8.2 No Excellent buffering capacity. Can precipitate in high concentrations of acetonitrile. Formate 2.8 - 4.8 Yes Good choice for LC-MS applications. | Acetate | 3.8 - 5.8 | Yes | Commonly used for LC-MS. |
-
Category 3: Sample & Solvent Effects
The way the sample is prepared and introduced into the system can have a profound impact on peak shape.
Sample Solvent Strength
Injecting a sample dissolved in a solvent that is stronger than the mobile phase is a common cause of peak distortion. [14]
-
Causality: If the sample solvent has a higher elution strength than the mobile phase, the portion of the analyte in this strong solvent plug travels faster down the column than the portion that has mixed with the weaker mobile phase. [7]This differential migration leads to band broadening and distorted peaks. [6]* Verification:
-
Compare the composition of your sample diluent to your mobile phase. For reversed-phase HPLC, a diluent with a higher percentage of organic solvent than the mobile phase is considered "stronger."
-
-
Resolution Protocol:
-
Reconstitute in Mobile Phase: The ideal approach is to dissolve the sample in the initial mobile phase. 2. Use a Weaker Solvent: If solubility is an issue, use the weakest solvent possible that will still fully dissolve the this compound. It's better to have a slightly larger injection volume of a sample in a weak solvent than a small volume in a strong solvent. [5] 3. Reduce Injection Volume: If changing the solvent is not feasible, reducing the injection volume can minimize the distortion effect. [15]
-
Sample Overload
Injecting too much sample mass onto the column can lead to peak fronting or tailing.
-
Causality: Mass overload saturates the stationary phase at the site of injection, leading to a non-linear relationship between the concentration of the analyte and its retention, which distorts the peak shape. [8]* Verification:
-
Dilute the sample by a factor of 10 and re-inject it. If the peak shape improves significantly, mass overload was the likely cause. [4]* Resolution Protocol:
-
Reduce Sample Concentration: Dilute the sample to a concentration that is within the linear dynamic range of the column and detector.
-
Increase Column Capacity: Use a column with a larger internal diameter or a stationary phase with a higher carbon load.
-
Category 4: System (Hardware) Effects
Sometimes the problem lies not with the chemistry but with the physical setup of the HPLC system.
Extra-Column Volume
Extra-column volume (or dead volume) refers to all the volume within the HPLC system outside of the column itself that the sample passes through, including tubing, fittings, and the detector flow cell. [16]
-
Causality: Excessive extra-column volume causes the compact sample band eluting from the column to spread out before it reaches the detector. [17]This "extra-column band broadening" leads to wider and often more tailing peaks. [16]This effect is more pronounced for early eluting, narrow peaks. [8]* Verification:
-
Inspect all tubing and fittings between the injector and the detector. Look for any unnecessary lengths of tubing or fittings that are not properly seated.
-
-
Resolution Protocol:
-
Minimize Tubing Length: Use the shortest possible length of narrow internal diameter (e.g., 0.005") tubing to connect the system components. [18][19] 2. Ensure Proper Connections: Make sure all fittings are correctly tightened and that the tubing is fully seated within the port to avoid creating small voids. [15] 3. Optimize Flow Cell: Use a detector flow cell with a volume appropriate for the scale of your chromatography.
-
References
- How to Reduce Peak Tailing in HPLC? - Phenomenex. URL
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. - LCGC. URL
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. URL
- Peak Tailing in HPLC. - Element Lab Solutions. URL
- HPLC Troubleshooting Guide.
- Effects of Sample Solvents on Peak Shape. - Shimadzu. URL
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. - LCGC. URL
- Real Solutions to Improve Your HPLC Peak Resolution. - Thermo Fisher Scientific. URL
- Tips and Tricks of HPLC System Troubleshooting. - Agilent. URL
- What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. URL
- Extracolumn Effects.
- How to fix asymmetrical chrom
- T[15]roubleshooting HPLC- Tailing Peaks. - Restek. URL
- HPLC Tech Tip: Peak Tailing of Basic Analytes. - Phenomenex. URL
- Troubleshooting Peak Shape Problems in HPLC.
- Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chrom
- Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions | Request PDF.
- Implications of Extra-column Effects for Targeted or Untargeted Microflow LC-MS. - ACS Measurement Science Au. URL
- Addressing peak tailing in HPLC analysis of phenolic compounds. - Benchchem. URL
- What is "silanol activity" when a column is described as having low or high silanol activity?
- HPLC Troubleshooting Mini Guide - Peak Issues. - Phenomenex. URL
- ACE News - HPLC. - MAC-MOD Analytical. URL
- The Effect of Sample Diluent on Peak Shape. - MAC-MOD Analytical. URL
- HPLC - Troubleshooting Tailing. - YouTube. URL
- Abnormal Peak Shapes. - Shimadzu. URL
- Important Notices for Daily Use of HPLC: 2.
- HPLC Troubleshooting Guide. - SCION Instruments. URL
- Water-Immiscible Solvents as Sample Diluents in Reversed-Phase HPLC—You Must Be Joking!
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Technical Support Center: Resolving Co-eluting Impurities in 4-Bromobenzhydrol GC Analysis
Answering as a Senior Application Scientist.
Welcome to the technical support center for the gas chromatography (GC) analysis of 4-Bromobenzhydrol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical challenges, with a specific focus on co-eluting impurities. As your partner in the lab, we aim to provide not just solutions, but a deeper understanding of the chromatographic principles behind them.
The analysis of this compound, a key intermediate in pharmaceutical synthesis, presents unique challenges. Its polarity, thermal lability, and the presence of structurally similar impurities demand a robust and well-optimized GC method. This guide provides a systematic approach to identifying and resolving these issues.
Section 1: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing a logical workflow from diagnosis to resolution.
Q1: My this compound peak has a shoulder or is not baseline-resolved from an adjacent peak. How do I fix this?
A1: Initial Diagnosis & Strategy
Co-elution is a common issue where two or more compounds exit the GC column at the same time, resulting in a single, distorted, or overlapping peak.[1] The first step is to diagnose the problem correctly and then systematically adjust chromatographic parameters based on the fundamental resolution equation.
Step 1: Confirm Co-elution
Before adjusting your method, confirm that you are dealing with co-elution and not another issue like column degradation or sample matrix effects.
-
Visual Inspection : A "shoulder" on the peak is a strong indicator of a closely eluting impurity. This is distinct from "tailing," which is a gradual, exponential decline of the peak signal often caused by active sites.[2]
-
Detector-Assisted Purity Analysis : If you are using a mass spectrometer (MS) or diode array detector (DAD), you can assess peak purity. For an MS detector, the mass spectrum should be consistent across the entire peak. A changing spectrum indicates the presence of more than one compound.[1][2]
Step 2: Systematic Troubleshooting Workflow
The resolution between two peaks is governed by three factors: column efficiency (N), retention/capacity factor (k'), and selectivity (α). Our strategy will be to address these factors in a logical sequence.
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Step 3: Implement Solutions
-
Manipulating Retention (Capacity Factor, k') : If your peaks are eluting very early (low k'), they are not spending enough time in the stationary phase to be separated effectively.[1]
-
Action : Lower the initial oven temperature or reduce the ramp rate. This increases the compound's interaction with the stationary phase, improving the chances of separation.
-
Example : If your initial temperature is 150°C, try starting at 120°C and holding for 1-2 minutes before starting the ramp.
-
-
Improving Column Efficiency (N) : Broad peaks have a wider base, increasing the likelihood of overlap. Efficiency is a measure of the column's ability to produce narrow peaks.
-
Action : Poor efficiency can result from an incorrect carrier gas flow rate, leaks, or a contaminated column.[3][4]
-
Verify the optimal linear velocity for your carrier gas (e.g., ~35-40 cm/s for Helium).
-
Check for leaks at the injector and detector fittings.
-
Perform column maintenance: Clip 10-15 cm from the front of the column to remove non-volatile residues that degrade performance.[3]
-
-
-
Changing Selectivity (α) : If peaks are sharp and well-retained but still co-elute, the column's stationary phase cannot differentiate between the analytes. This requires changing the chemical interactions.
-
Action A: Change the Stationary Phase : The most common starting column is a non-polar 5% phenyl-polysiloxane phase. If this fails, moving to a stationary phase with a different chemistry can alter the elution order.
-
Recommendation : Switch to a mid-polarity column, such as one with a 50% phenyl-polysiloxane stationary phase. The increased phenyl content enhances pi-pi interactions, which can be highly effective for separating aromatic compounds like this compound and its impurities.
-
-
Action B: Derivatize the Sample : Derivatization chemically modifies the analyte to change its properties.[5] this compound has a polar hydroxyl (-OH) group that can be problematic. Converting this to a non-polar trimethylsilyl (TMS) ether via silylation dramatically improves its chromatographic behavior.[6][7] This not only reduces tailing but also alters the molecule's volatility and interaction with the stationary phase, often resolving co-elution.[8]
-
Q2: I'm observing significant peak tailing for this compound, which is merging with a nearby impurity. What is the cause and solution?
A2: Addressing Peak Tailing
Peak tailing for polar compounds like this compound is typically caused by unwanted interactions between the analyte's active hydrogen (in the -OH group) and active sites within the GC system.[8] These sites can be found on the inlet liner, column contamination, or the column matrix itself.
Solutions (in order of implementation):
-
Use a Deactivated Inlet Liner : The liner is the first surface your sample touches. Always use a high-quality, deactivated liner to minimize surface activity.[9] Tapered liners can also help focus the sample onto the column, improving peak shape.
-
Perform Injector Maintenance : The septum and inlet seals can degrade and become active sites. Regularly replace the septum and gold-plated seal, especially when you notice a decline in performance.[3]
-
Derivatize the Sample : This is the most robust solution. By masking the polar -OH group through silylation, you eliminate the primary cause of the unwanted interactions.[5][7] This will produce a sharp, symmetrical peak that is much easier to resolve from impurities.
Caption: Silylation masks the polar hydroxyl group to improve peak shape.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the likely co-eluting impurities in a this compound sample?
The identity of impurities is highly dependent on the synthetic route. For a typical Grignard synthesis (reacting 4-bromobenzaldehyde with phenylmagnesium bromide), potential impurities include:
-
Starting Materials : Unreacted 4-bromobenzaldehyde.
-
Side-Products : Benzophenone (from oxidation of the product), biphenyl (from the coupling of the Grignard reagent), and benzhydrol (from reaction with any proton source).
-
Degradation Products : this compound can be thermally unstable and may degrade in a hot GC inlet, potentially forming benzophenone.[10][11]
Q2: What is the best starting GC column for this compound analysis?
A general-purpose, low-bleed, mid-polarity column is an excellent starting point.
-
Recommendation : A column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, ZB-5ms).
-
Dimensions : 30 m length x 0.25 mm ID x 0.25 µm film thickness.
-
Rationale : This phase provides good resolving power for a wide range of compounds. If co-elution with structurally similar aromatic compounds persists, consider increasing the phenyl content (e.g., a 50% phenyl phase) to leverage different selectivity.
Q3: When should I consider derivatization for my analysis?
Consider derivatization when you observe:
-
Persistent Peak Tailing : If using a deactivated liner and a healthy column still produces tailing peaks.
-
Unresolved Co-elution : When changes to the temperature program and carrier gas flow fail to separate the peaks of interest. Derivatization alters selectivity, which is a powerful tool for resolving difficult separations.[6][8]
-
Suspected On-Column Degradation : If you suspect the analyte is degrading at high temperatures, a more volatile and stable TMS-ether derivative can often be chromatographed at a lower temperature.
Q4: Could the "impurity" actually be an enantiomer of this compound?
Yes, this is an excellent and often overlooked possibility. This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images (enantiomers).
-
On a Standard (Achiral) Column : Enantiomers have identical physical properties and will co-elute perfectly, appearing as a single, sharp peak.[12][13]
-
For Separation : To separate enantiomers, you must use a chiral stationary phase .[14] Cyclodextrin-based columns (e.g., Rt-βDEXse) are commonly used for this purpose in GC.[12] If your synthesis is not stereospecific and you need to quantify the enantiomeric excess (e.e.), chiral GC is required.
Section 3: Data & Protocols
Table 1: Example GC Method Parameters (Optimization for Co-elution)
| Parameter | Initial Method (Poor Resolution) | Optimized Method (Baseline Resolution) | Rationale for Change |
| Column | ZB-5ms (5% Phenyl), 30m x 0.25mm x 0.25µm | ZB-50 (50% Phenyl), 30m x 0.25mm x 0.25µm | Increased phenyl content to alter selectivity (α) for aromatic compounds. |
| Inlet Temp | 280°C | 250°C | Lowered temperature to reduce potential on-column degradation. |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Helium, 38 cm/s (Constant Velocity) | Optimized for best column efficiency (N). |
| Oven Program | 150°C hold 1 min, then 20°C/min to 300°C | 120°C hold 2 min, then 10°C/min to 280°C | Lower initial temp and slower ramp increases retention (k') and improves separation. |
| Sample Prep | Dilute and Inject | Derivatization with BSTFA + 1% TMCS | Silylation masks the polar -OH group, improving peak shape and altering selectivity. |
Protocol 1: Silylation of this compound for GC Analysis
This protocol describes a standard procedure for creating trimethylsilyl (TMS) derivatives to improve chromatographic performance.
Materials:
-
This compound sample
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst.
-
GC vials with inserts and PTFE-lined caps.
-
Heating block or oven.
Procedure:
-
Sample Preparation : Prepare a solution of your this compound sample in the anhydrous solvent at a concentration of approximately 1 mg/mL.
-
Aliquot : Transfer 100 µL of this solution into a clean GC vial.
-
Add Reagent : Add 100 µL of the BSTFA + 1% TMCS reagent to the vial. The reagent should be in excess to ensure a complete reaction.
-
Cap & Mix : Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Heat : Place the vial in a heating block or oven set to 70°C for 30 minutes. This accelerates the derivatization reaction.
-
Cool : Remove the vial and allow it to cool to room temperature.
-
Analyze : The sample is now ready for injection into the GC system. The resulting TMS-ether of this compound will be more volatile and less polar.
Safety Note: Silylating reagents are moisture-sensitive and corrosive. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE).
References
- Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
- Polite, L. (2021). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]
- Chromatography Forum. (2014). Peak Fronting (Co elution) Troubleshooting. [Link]
- Ohio Valley Specialty. (n.d.).
- Phenomenex. (n.d.).
- IntechOpen. (2012).
- Restek. (n.d.).
- Phenomenex. (n.d.). GC Troubleshooting Guide. [Link]
- SciSpace. (2012).
- Chromatography Online. (2021). Detangling the Complex Web of GC × GC Method Development to Support New Users. [Link]
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
- Shen, B., et al. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.
- Agilent Technologies. (n.d.). GC Method Development. [Link]
- Technology Networks. (2023).
- PubMed. (2020). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. [Link]
- PubMed. (2002). Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS. [Link]
- ResearchGate. (2002). Hydrogen Abstraction and Decomposition of Bromopicrin and Other Trihalogenated Disinfection Byproducts by GC/MS. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
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- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. scispace.com [scispace.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. agilent.com [agilent.com]
- 10. Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gcms.cz [gcms.cz]
- 13. scitechnol.com [scitechnol.com]
- 14. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantification of 4-Bromobenzhydrol: HPLC Method Validation and Alternative Approaches
In the landscape of pharmaceutical development and chemical synthesis, the rigorous quantification of intermediates is not merely a procedural step but a cornerstone of quality control and process optimization. 4-Bromobenzhydrol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands precise and accurate analytical methods to ensure the purity and consistency of the final product. This guide provides an in-depth validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, alongside a comparative analysis of alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Thin-Layer Chromatography with Densitometry (TLC-Densitometry). The experimental protocols and supporting data presented herein are designed to empower researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical strategy for their specific needs.
The Central Role of HPLC in Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the analysis of non-volatile and thermally labile compounds, a category to which this compound belongs.[1] Its high resolution, sensitivity, and quantitative accuracy make it the workhorse of the pharmaceutical industry for purity assessment and quantification.[2] The fundamental principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1]
This guide will first detail a validated Reverse-Phase HPLC (RP-HPLC) method, chosen for its suitability for moderately polar compounds like this compound. The causality behind each experimental choice will be elucidated, followed by a comprehensive validation according to the stringent guidelines of the International Council for Harmonisation (ICH) Q2(R1).[3][4][5]
A Validated RP-HPLC Method for this compound Quantification
The development of a robust HPLC method hinges on the careful selection of chromatographic parameters to achieve optimal separation and detection of the analyte. For this compound (C₁₃H₁₁BrO, MW: 263.13 g/mol )[6][7][8][9], a C18 stationary phase is selected due to its hydrophobic nature, which provides excellent retention and separation of aromatic compounds. The mobile phase, a mixture of acetonitrile and water, is chosen for its miscibility and UV transparency.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 225 nm
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.
-
Method Validation: An Adherence to ICH Q2(R1) Guidelines
The suitability of an analytical method for its intended purpose is demonstrated through a rigorous validation process.[3][5][10] The following parameters were assessed for the proposed HPLC method.
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. This was demonstrated by injecting a blank (mobile phase), a placebo (a mixture of all potential formulation components except this compound), and a spiked sample. The chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's specificity.
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. A seven-point calibration curve was constructed by plotting the peak area against the concentration of this compound.
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | r² ≥ 0.999 |
| Regression Equation | y = 45872x + 1254 | - |
Table 1: Linearity data for the HPLC quantification of this compound.
Accuracy was determined by performing recovery studies on a placebo spiked with known amounts of this compound at three concentration levels (80%, 100%, and 120% of the target concentration).
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.3 | 100.6% |
| 120% | 60.0 | 59.5 | 99.2% |
| Mean ± SD | 99.77 ± 0.72 |
Table 2: Accuracy results for the HPLC quantification of this compound.
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a 50 µg/mL standard solution were performed on the same day and on three different days.
| Precision Level | % RSD | Acceptance Criteria |
| Repeatability | 0.85% | % RSD ≤ 2.0% |
| Intermediate Precision | 1.25% | % RSD ≤ 2.0% |
Table 3: Precision results for the HPLC quantification of this compound.
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.75 |
Table 4: LOD and LOQ for the HPLC quantification of this compound.
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% acetonitrile). The system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.
Workflow for HPLC Method Validation
Caption: Workflow for the development and validation of the HPLC method.
Comparative Analysis of Alternative Quantification Methods
While HPLC is the gold standard, other analytical techniques can be employed for the quantification of this compound, each with its own set of advantages and limitations.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4][11] this compound, with a boiling point that allows for volatilization without significant degradation, is amenable to GC-MS analysis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-350 m/z
-
-
High Specificity: The mass spectrometer provides structural information, leading to highly specific identification and quantification.
-
Excellent Sensitivity: GC-MS can achieve very low limits of detection.
-
Thermal Lability: Although this compound is generally stable, some degradation can occur at elevated temperatures in the injector or column, potentially affecting accuracy.
-
Sample Derivatization: For less volatile or more polar compounds, derivatization may be necessary, adding a step to the sample preparation process.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of compounds with a chromophore. This compound exhibits significant UV absorbance due to its aromatic rings.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: Acetonitrile
-
Analytical Wavelength (λmax): 225 nm
-
Procedure: Prepare a series of standard solutions of this compound in acetonitrile and measure their absorbance at 225 nm. Construct a calibration curve of absorbance versus concentration. Dissolve the sample in acetonitrile and measure its absorbance to determine the concentration.
-
Simplicity and Speed: The method is straightforward and provides rapid results.
-
Low Cost: The instrumentation and operational costs are significantly lower than chromatographic techniques.
-
Lack of Specificity: Any impurity or excipient that absorbs at the analytical wavelength will interfere with the quantification, leading to inaccurate results. This method is generally not suitable for the analysis of complex mixtures.
Thin-Layer Chromatography with Densitometry (TLC-Densitometry)
TLC is a planar chromatographic technique that can be used for quantitative analysis when coupled with a densitometer.[12][13]
-
Stationary Phase: TLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: Toluene:Ethyl Acetate (8:2, v/v)
-
Sample Application: Apply standard and sample solutions as bands using an automated applicator.
-
Development: Develop the plate in a saturated chromatographic chamber.
-
Detection: After drying the plate, scan the bands using a densitometer at 225 nm.
-
Quantification: Correlate the peak area of the sample to the calibration curve generated from the standards.
-
High Throughput: Multiple samples can be analyzed simultaneously on a single plate.
-
Low Solvent Consumption: TLC requires significantly less solvent compared to HPLC.
-
Lower Resolution and Sensitivity: Compared to HPLC and GC-MS, TLC-densitometry generally has lower separation efficiency and higher limits of detection.
-
Manual Intervention: The technique can be more labor-intensive and prone to manual errors if not fully automated.
Comparative Summary of Analytical Techniques
The choice of an analytical method is a critical decision that should be based on the specific requirements of the analysis. The following table provides a comparative overview of the techniques discussed.
| Parameter | HPLC | GC-MS | UV-Vis Spectrophotometry | TLC-Densitometry |
| Specificity | High | Very High | Low | Moderate |
| Sensitivity (LOQ) | ~0.75 µg/mL | < 0.1 µg/mL | > 1 µg/mL | ~ 1 µg/mL |
| Precision (% RSD) | < 2% | < 5% | < 2% | < 5% |
| Analysis Time | 10-15 min per sample | 15-20 min per sample | < 5 min per sample | ~ 1 hour for multiple samples |
| Cost | Moderate to High | High | Low | Low to Moderate |
| Key Advantage | Robustness and versatility | Unambiguous identification | Simplicity and speed | High throughput and low cost |
| Key Limitation | Higher cost and solvent consumption | Potential for thermal degradation | Lack of specificity | Lower resolution and sensitivity |
Table 5: A comparative guide to analytical techniques for the quantification of this compound.
Decision-Making Framework for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
For the routine, accurate, and precise quantification of this compound in a drug development and quality control setting, the validated RP-HPLC method presented in this guide is the recommended choice. Its high specificity, accuracy, and robustness ensure reliable results that are compliant with regulatory expectations. However, the selection of an analytical technique is not a one-size-fits-all decision. For applications where absolute structural confirmation is paramount, GC-MS is a superior alternative. In scenarios where cost and speed are the primary drivers and the sample matrix is simple, UV-Vis spectrophotometry can be a viable option. For high-throughput screening or situations with limited resources, TLC-densitometry offers a practical compromise.
Ultimately, a thorough understanding of the strengths and weaknesses of each technique, as outlined in this guide, will enable the analytical scientist to make an informed decision that best aligns with the specific analytical challenges and objectives at hand.
References
- International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. [Link]
- Lab Manager. (2025, August 22).
- Celebration of Scholarship. GCMS VS HPLC. [Link]
- ICH. Quality Guidelines. [Link]
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
- AD PHARMACHEM.
- Abraham Entertainment. (2025, October 22).
- NIST. Benzhydrol, 4-bromo-. [Link]
- PubChem. p-Bromobenzhydryl alcohol. [Link]
- ResearchGate. (2025, December 9). Quantitative Thin Layer Chromatography Analysis by Photodensitometry. [Link]
- Miszczak, M. (2011). An Application of Thin Layer Chromatography Combined with Optical Densitometry to Quantitative Analysis of Diphenylamine and Its.
- AKJournals.
- SIELC Technologies. Separation of 4-(p-Bromophenyl)-4'-chlorobenzophenone on Newcrom R1 HPLC column. [Link]
- NIST. Benzhydrol, 4-bromo-. [Link]
- NIST. Benzhydrol, 4-bromo-. [Link]
- IOSR Journal of Applied Chemistry. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
- MDPI. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
Sources
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- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. spectrabase.com [spectrabase.com]
- 7. p-Bromobenzhydryl alcohol | C13H11BrO | CID 98221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Benzhydrol, 4-bromo- [webbook.nist.gov]
- 10. Benzhydrol, 4-bromo- [webbook.nist.gov]
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- 13. akjournals.com [akjournals.com]
A Senior Application Scientist's Guide to the Synthesis of 4-Bromobenzhydrol: A Comparative Analysis of Synthetic Routes
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Bromobenzhydrol, a versatile building block in the synthesis of numerous pharmaceutical agents and materials, is a prime example. The strategic placement of the bromine atom allows for further functionalization via cross-coupling reactions, while the secondary alcohol moiety provides a handle for a variety of chemical transformations.
This in-depth technical guide provides a comparative analysis of the two primary synthetic routes to this compound: the reduction of 4-bromobenzophenone and the Grignard reaction. We will delve into the mechanistic underpinnings of each pathway, provide detailed, field-proven experimental protocols, and present a quantitative comparison to aid in the selection of the most appropriate method for your specific research and development needs.
At a Glance: Comparing the Synthetic Pathways
| Parameter | Route 1: Reduction of 4-Bromobenzophenone | Route 2: Grignard Reaction |
| Starting Materials | 4-Bromobenzophenone, Sodium Borohydride | 4-Bromobenzaldehyde and Phenylmagnesium Bromide OR Benzaldehyde and 4-Bromophenylmagnesium Bromide |
| Key Transformation | Ketone to Secondary Alcohol | Aldehyde to Secondary Alcohol |
| Typical Yield | High (>90%) | Good to High (70-90%) |
| Reaction Conditions | Mild, room temperature or gentle heating | Requires anhydrous conditions, can be exothermic |
| Key Advantages | High yield, simple procedure, readily available starting material | Direct C-C bond formation, versatile |
| Key Disadvantages | Requires synthesis of the ketone precursor | Highly sensitive to moisture, potential for side reactions (e.g., Wurtz coupling) |
| Ideal For | Large-scale synthesis, high-purity product | Rapid synthesis from aldehyde precursors, combinatorial chemistry applications |
Route 1: Reduction of 4-Bromobenzophenone
This is arguably the most straightforward and high-yielding approach to this compound, provided the starting ketone, 4-bromobenzophenone, is readily available. The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis, and sodium borohydride (NaBH₄) is a mild, selective, and convenient reducing agent for this purpose.[1][2]
Mechanistic Insight: The "Why" Behind the Reduction
The reduction of the carbonyl group in 4-bromobenzophenone by sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[2] The reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate to yield the final alcohol product.
Caption: Mechanism of Ketone Reduction by Sodium Borohydride.
Experimental Protocol: Reduction of 4-Bromobenzophenone
This protocol is adapted from established procedures for the reduction of benzophenone and is optimized for the synthesis of this compound.[1][3]
Materials:
-
4-Bromobenzophenone
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
Toluene or Diethyl Ether
-
Dilute Acetic Acid or Hydrochloric Acid
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and reflux condenser, dissolve 10.0 g (38.3 mmol) of 4-bromobenzophenone in 150 mL of methanol.
-
Preparation of Reducing Agent: In a separate beaker, prepare a solution of 1.60 g (42.3 mmol) of sodium borohydride in 20 mL of cold water. Note: Preparing the NaBH₄ solution in a slightly basic aqueous solution (e.g., with a pellet of NaOH) can increase its stability.[1]
-
Reduction: Cool the methanolic solution of 4-bromobenzophenone to 0-5 °C using an ice bath. Slowly add the sodium borohydride solution dropwise from the addition funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate).[2] The starting material (4-bromobenzophenone) will have a higher Rf value than the product (this compound).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of 1 M hydrochloric acid or dilute acetic acid to neutralize the excess sodium borohydride and decompose the borate esters. Caution: Hydrogen gas will be evolved.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 100 mL of toluene or diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer with an additional 50 mL of the organic solvent.
-
Washing and Drying: Combine the organic extracts and wash with 50 mL of deionized water, followed by 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate or ethanol/water to afford a white crystalline solid. A typical yield for this reaction is in the range of 90-95%.[1]
Route 2: Grignard Reaction
The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds and offers a direct route to this compound from commercially available aldehydes.[4][5] There are two viable Grignard approaches:
-
Path A: Reaction of phenylmagnesium bromide with 4-bromobenzaldehyde.
-
Path B: Reaction of 4-bromophenylmagnesium bromide with benzaldehyde.
Both pathways are effective, and the choice often depends on the availability and cost of the starting materials.
Mechanistic Insight: The Essence of the Grignard Reaction
The Grignard reaction involves the nucleophilic attack of the highly polarized carbon-magnesium bond of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[5] This forms a magnesium alkoxide intermediate, which is then protonated during an acidic work-up to yield the secondary alcohol.
Caption: General Mechanism of the Grignard Reaction with an Aldehyde.
Experimental Protocol: Grignard Synthesis of this compound (Path A)
This protocol describes the synthesis of this compound from 4-bromobenzaldehyde and phenylmagnesium bromide.[4][5]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
Iodine crystal (as an initiator)
-
4-Bromobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask with a magnetic stirrer, an addition funnel, and a reflux condenser topped with a drying tube. All glassware must be rigorously dried in an oven and assembled while hot to prevent moisture contamination.
-
Grignard Reagent Formation: Place 1.0 g (41.1 mmol) of magnesium turnings in the flask. Add a small crystal of iodine. In the addition funnel, place a solution of 4.4 mL (42.0 mmol) of bromobenzene in 20 mL of anhydrous diethyl ether.
-
Initiation: Add a small portion (about 2-3 mL) of the bromobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming with a heat gun. The disappearance of the iodine color and the appearance of a cloudy, grayish solution indicates the start of the reaction.
-
Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. In a separate flask, dissolve 7.4 g (40.0 mmol) of 4-bromobenzaldehyde in 30 mL of anhydrous diethyl ether. Add this solution dropwise to the Grignard reagent via the addition funnel, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution or 1 M HCl. This will protonate the alkoxide and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two 30 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound. A typical yield for this reaction is in the range of 70-85%.
Product Characterization
Independent of the synthetic route chosen, the identity and purity of the final product, this compound, must be confirmed through analytical techniques.
-
Melting Point: 63-65 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.20 (m, 9H, Ar-H), 5.75 (s, 1H, CH-OH), 2.20 (br s, 1H, OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 143.2, 142.5, 131.6, 128.7, 128.1, 127.9, 126.7, 121.5, 75.8 (CH-OH).
-
IR (KBr, cm⁻¹): 3350-3200 (br, O-H stretch), 3060, 3030 (Ar C-H stretch), 1590, 1490 (Ar C=C stretch), 1070 (C-O stretch), 1010 (C-Br stretch).[2][6][7]
-
Mass Spectrometry (EI): m/z 264/262 (M⁺), 183, 165, 105, 77.[8][9][10]
Safety Considerations
| Reagent | Hazards |
| 4-Bromobenzophenone | Irritant.[11] |
| Sodium Borohydride | Flammable solid, corrosive, reacts with water to produce flammable hydrogen gas. |
| Methanol | Flammable, toxic. |
| Diethyl Ether/THF | Extremely flammable, peroxide former. |
| Bromobenzene | Flammable, irritant, toxic. |
| Magnesium Turnings | Flammable solid. |
| 4-Bromobenzaldehyde | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[12] |
| Hydrochloric Acid | Corrosive, causes severe skin burns and eye damage. |
Conclusion and Recommendations
Both the reduction of 4-bromobenzophenone and the Grignard reaction are viable and effective methods for the synthesis of this compound.
-
For large-scale synthesis where high purity and yield are critical, the reduction of 4-bromobenzophenone with sodium borohydride is the recommended route. The procedure is straightforward, the reaction conditions are mild, and the isolation of the product is generally uncomplicated. The primary consideration for this route is the availability and cost of the starting ketone.
-
The Grignard reaction offers a more convergent and flexible approach, allowing for the synthesis of this compound from readily available aldehydes. This route is particularly advantageous for creating a library of analogues by varying the Grignard reagent or the aldehyde. However, the stringent requirement for anhydrous conditions and the potential for side reactions necessitate careful experimental technique.
Ultimately, the choice of synthetic route will be dictated by the specific needs of the project, including scale, available resources, and the desired purity of the final product. This guide provides the necessary data and protocols to make an informed decision and successfully synthesize this compound for your research endeavors.
References
- NIST. Benzhydrol, 4-bromo-. [Link]
- NIST. Benzhydrol, 4-bromo-. [Link]
- Zenodo. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. [Link]
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
- Chem 353. NaBH4 expt. [Link]
- Sciencemadness.org. Reduction of Benzophenone. [Link]
- WritingUniverse. the reduction of benzophenone using sodium borohydride. [Link]
- SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]
- NIST. Benzhydrol, 4-bromo-. [Link]
- Bartleby.com. Synthesis Of Grignard Reagent And Benzaldehyde. [Link]
- Oregon State University. Experimental Chemistry II. [Link]
- Scribd. 4-Bromobenzophenone by Friedel-Craft Reaction. [Link]
- Friedel-Crafts Acetyl
- NIST. Benzhydrol, 4-bromo-. [Link]
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- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. Benzhydrol, 4-bromo- [webbook.nist.gov]
- 7. Benzhydrol, 4-bromo- [webbook.nist.gov]
- 8. Benzhydrol, 4-bromo- [webbook.nist.gov]
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- 10. Benzhydrol, 4-bromo- [webbook.nist.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reduction of 4-Bromobenzophenone: NaBH₄ vs. LiAlH₄
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the reduction of ketones to secondary alcohols is a cornerstone transformation. The choice of reducing agent is critical, directly influencing reaction yield, selectivity, and safety. This guide provides an in-depth technical comparison of two common hydride reagents, sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), for the reduction of 4-bromobenzophenone to (4-bromophenyl)(phenyl)methanol. By examining the mechanistic nuances, experimental protocols, and performance metrics of each reagent, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
Mechanistic Underpinnings: A Tale of Two Hydrides
The reduction of a ketone by either NaBH₄ or LiAlH₄ proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. However, the subtle differences in the reagents' structures and the nature of the metal-hydrogen bond lead to significant disparities in their reactivity and selectivity.
Sodium Borohydride (NaBH₄): The Gentle Giant
Sodium borohydride is a comparatively mild reducing agent.[1] The boron-hydrogen bond is less polar than the aluminum-hydrogen bond in LiAlH₄, rendering the hydride less nucleophilic.[2] Consequently, NaBH₄ is highly selective for the reduction of aldehydes and ketones.[3] The reaction is typically carried out in protic solvents like methanol or ethanol, which also serve to protonate the resulting alkoxide intermediate.[4]
Lithium Aluminum Hydride (LiAlH₄): The Powerhouse
Conversely, lithium aluminum hydride is a significantly more potent reducing agent.[2] The greater polarity of the Al-H bond makes the hydride ion more available for nucleophilic attack.[2] This heightened reactivity allows LiAlH₄ to reduce a broader spectrum of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones.[5] However, this power comes at the cost of selectivity and requires more stringent reaction conditions, such as the use of anhydrous aprotic solvents (e.g., diethyl ether, THF) to prevent violent reactions with protic sources.[4]
Head-to-Head Comparison: NaBH₄ vs. LiAlH₄ for 4-Bromobenzophenone Reduction
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Yield | High (for benzophenone, yields of 81-95% are reported)[6][7][8] | Expected to be high, but potential for side reactions |
| Chemoselectivity | High: Selectively reduces the ketone in the presence of the aryl bromide.[3] | Lower: Potential for reduction of the C-Br bond as a side reaction.[9] |
| Reaction Conditions | Protic solvents (methanol, ethanol), ambient temperature.[4] | Anhydrous aprotic solvents (diethyl ether, THF), often requires cooling.[4] |
| Work-up | Simple aqueous quench. | Cautious, multi-step aqueous quench to manage exothermic reaction. |
| Safety | Relatively safe to handle. | Pyrophoric, reacts violently with water. Requires careful handling under inert atmosphere. |
| Cost | Generally less expensive. | More expensive. |
Yield Comparison: An Analysis of Performance
For the reduction of benzophenone, sodium borohydride consistently provides high yields, with reported values in the range of 81% to 95% for the crude product.[6][7][8] After recrystallization, typical yields are around 60-70%.[10] Given the mild nature of NaBH₄, it is not expected to reduce the aryl bromide, making it the preferred reagent for achieving a high yield of the desired (4-bromophenyl)(phenyl)methanol with high chemoselectivity.
While lithium aluminum hydride is a powerful reducing agent for ketones, its application to 4-bromobenzophenone introduces a potential side reaction: the reduction of the carbon-bromine bond.[9] Although the reduction of the ketone is generally faster than that of an aryl halide, the aggressive nature of LiAlH₄ could lead to the formation of diphenylmethanol as a byproduct, thereby lowering the yield of the desired brominated alcohol. The extent of this side reaction would likely depend on the specific reaction conditions, such as temperature and reaction time.
Experimental Protocols
Protocol 1: Reduction of 4-Bromobenzophenone with Sodium Borohydride
This protocol is adapted from established procedures for the reduction of benzophenone.[6]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 4-bromobenzophenone (1 equivalent) in methanol.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add cold water to quench the reaction, followed by the addition of dilute hydrochloric acid to neutralize the mixture.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sciencemadness.org [sciencemadness.org]
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- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. reddit.com [reddit.com]
- 10. rsc.org [rsc.org]
A Comparative Guide to Nucleophilic Substitution: 4-Bromobenzhydrol vs. 4-Chlorobenzhydrol
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, the strategic selection of starting materials is paramount. The benzhydryl moiety is a common structural motif, and its derivatives, such as 4-bromobenzhydrol and 4-chlorobenzhydrol, serve as versatile precursors for introducing this bulky, lipophilic group. The efficacy of these precursors in nucleophilic substitution reactions is critically dependent on the nature of the halogen substituent, which acts as the leaving group. This guide provides an in-depth technical comparison of the reactivity of this compound and 4-chlorobenzhydrol in nucleophilic substitution reactions, supported by mechanistic principles and analogous experimental data.
The Mechanistic Landscape: A Predominance of the SN1 Pathway
Secondary benzylic systems, such as those derived from 4-halobenzhydrols, readily undergo nucleophilic substitution. The reaction mechanism is largely dictated by the stability of the carbocation intermediate that is formed upon departure of the leaving group. The benzhydryl carbocation is significantly stabilized by resonance, with the positive charge delocalized across both phenyl rings. This pronounced stability strongly favors a unimolecular nucleophilic substitution (SN1) pathway, especially in polar protic solvents.
The SN1 mechanism is a two-step process:
-
Rate-Determining Step: The slow, unimolecular dissociation of the C-X (carbon-halogen) bond to form a planar benzhydryl carbocation and a halide anion. The energy barrier of this step is the primary determinant of the overall reaction rate.[1][2][3]
-
Fast Step: The rapid attack of a nucleophile on the carbocation intermediate from either face, leading to the formation of the substitution product. If the starting material is chiral, this typically results in a racemic or near-racemic mixture of products.
Core Principles of Reactivity: The Leaving Group's Role
In an SN1 reaction, the bond to the leaving group is broken in the rate-determining step.[1][2][3] Consequently, the facility with which the leaving group departs is a critical factor governing the reaction rate. A "good" leaving group is one that can stabilize the negative charge it acquires upon dissociation. The key determinants of leaving group ability are:
-
Basicity: Weaker bases are better leaving groups. A weak base is less likely to re-form a covalent bond with the carbocation.
-
Polarizability: Larger, more polarizable atoms can better distribute the negative charge, increasing their stability as an anion.
-
Bond Strength: A weaker C-X bond will be broken more easily, leading to a lower activation energy for the rate-determining step.
When comparing bromide and chloride as leaving groups, bromide is consistently superior. The bromide ion is less basic and more polarizable than the chloride ion. Furthermore, the carbon-bromine bond is weaker than the carbon-chlorine bond. These factors collectively contribute to a lower activation energy for the formation of the carbocation intermediate when bromide is the leaving group.
| Property | Chloride (Cl⁻) | Bromide (Br⁻) | Implication for Reactivity |
| Ionic Radius | 181 pm | 196 pm | Larger size of Br⁻ allows for better charge dispersal. |
| pKa of Conjugate Acid (HX) | ~ -7 | ~ -9 | HBr is a stronger acid than HCl, making Br⁻ a weaker base and thus a better leaving group. |
| C-X Bond Dissociation Energy (in CH₃X) | ~351 kJ/mol | ~293 kJ/mol | The weaker C-Br bond requires less energy to break. |
Comparative Reactivity: this compound vs. 4-Chlorobenzhydrol
Based on the fundamental principles outlined above, This compound is expected to be significantly more reactive than 4-chlorobenzhydrol in nucleophilic substitution reactions proceeding via an SN1 mechanism. The rate of solvolysis, a common method for studying SN1 reactions where the solvent acts as the nucleophile, will be faster for the bromo-derivative.
The logical flow for this enhanced reactivity is illustrated below:
Caption: Workflow for comparative kinetic analysis.
Conclusion and Recommendations for the Synthetic Chemist
For nucleophilic substitution reactions involving the benzhydryl scaffold, This compound is the superior choice over 4-chlorobenzhydrol when higher reactivity is desired. The inherent properties of the bromide ion as a better leaving group will translate to faster reaction times, potentially milder reaction conditions, and in some cases, higher yields. This is particularly relevant for reactions with weakly nucleophilic partners or when trying to minimize reaction times to avoid side reactions.
While 4-chlorobenzhydrol is a viable substrate, it will generally require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a Lewis acid catalyst) to achieve comparable conversion to its bromo- counterpart. The choice between the two reagents will ultimately depend on a balance of factors including desired reactivity, cost, and availability. However, from a purely kinetic standpoint, the bromo- derivative offers a distinct advantage.
References
- Burley, R. E. M. A Kinetic Study of the Solvolysis of Some Diphenylmethyl Chlorides.
- Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (n.d.).
- Koh, H. J., Kang, S. J., & Kim, C. J. "Correlation of the Rates of Solvolyses of Benzhydryl Halides Using an Extended Grunwald-Winstein Equation." Bulletin of the Korean Chemical Society, 30(2), 378-380 (2009).
- Mayr, H., et al. "Kinetics of the solvolyses of benzhydryl derivatives: basis for the construction of a comprehensive nucleofugality scale." Journal of the American Chemical Society, 125(46), 14126-14132 (2003).
- SN1 Reaction Rate and Mechanism - Unimolecular Nucleophilic Substitution Part 1. (2013, August 19). [Video]. YouTube.
- Conductimetric determination of reaction rates: the solvolysis of benzhydryl chloride. Durham University (2013).
- The SN1 Reaction Mechanism. Master Organic Chemistry. (2025, July 3).
- 11.5: Characteristics of the SN1 Reaction. Chemistry LibreTexts. (2024, September 30).
- 7.2 SN1 Reactions | Organic Chemistry. (2020, November 4). [Video]. YouTube.
- 11.4: The SN1 Reaction. Chemistry LibreTexts. (2024, March 20).
Sources
A Comparative Guide to Catalyst Selection for Suzuki Coupling with 4-Bromobenzhydrol
For researchers and professionals in drug development, the construction of carbon-carbon bonds is a foundational pillar of molecular synthesis. Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands as a titan due to its operational simplicity, broad functional group tolerance, and the relatively benign nature of its boronic acid reagents.[1][2][3] This guide provides an in-depth comparative analysis of catalyst systems for a specific, yet broadly relevant transformation: the Suzuki coupling of 4-Bromobenzhydrol. The resulting biphenyl-substituted methanol scaffolds are privileged structures in medicinal chemistry and materials science, making the optimization of their synthesis a critical endeavor.[4][5]
This document moves beyond a simple recitation of protocols. It delves into the causality behind catalyst selection, offering a framework for rational design and troubleshooting in your own laboratory settings.
The Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is paramount to intelligent catalyst selection. The Suzuki coupling proceeds through a well-established catalytic cycle involving a Palladium(0) active species. The cycle consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][6]
-
Oxidative Addition: The rate-limiting step for many substrates, where the Pd(0) catalyst inserts into the carbon-halogen bond (in our case, the C-Br bond of this compound). The efficiency of this step is highly dependent on the electron density and steric profile of the catalyst.[7]
-
Transmetalation: The organic moiety from the activated boronic acid (the boronate) is transferred to the Palladium(II) center, displacing the halide. This step requires a base to activate the boronic acid.[8][9]
-
Reductive Elimination: The two organic partners on the Palladium(II) center couple to form the new C-C bond, regenerating the active Pd(0) catalyst to continue the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Players: Components of the Modern Catalytic System
A successful Suzuki coupling is an orchestrated interplay between the palladium source, the ligand, the base, and the solvent. For a substrate like this compound, which presents moderate steric hindrance around the reaction center, the choice of ligand is especially critical.
-
Palladium Precursor: While the active catalyst is Pd(0), more stable and air-tolerant Pd(II) salts like Pd(OAc)₂ and PdCl₂ are often used as "pre-catalysts". These are reduced in situ to Pd(0). Classic, pre-formed Pd(0) sources like Pd(PPh₃)₄ are also widely used.
-
Ligands: The ligand is the lynchpin. It stabilizes the palladium center, modulates its reactivity, and influences the outcome of the reaction. The evolution from simple triarylphosphines to bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) has revolutionized the field, enabling the coupling of previously unreactive or challenging substrates.[10][11] Bulky, electron-rich ligands accelerate the oxidative addition step, which is often the bottleneck for sterically hindered substrates.[10][12]
A Comparative Analysis of Catalyst Systems
We will compare four representative catalyst systems, evaluating their performance for the coupling of this compound with phenylboronic acid. The data presented is a synthesis of established principles and reported results for structurally similar, sterically demanding aryl bromides.[13][14]
| Catalyst System | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Causality Behind Performance |
| A: Classic | Pd(PPh₃)₄ (3) | (Integrated) | K₂CO₃ | Toluene/H₂O | 100 | 12-16 | 65-75 | PPh₃ offers moderate activity but can be slow with hindered substrates. Higher temperatures and longer times are often needed. |
| B: Buchwald Ligand | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | 1,4-Dioxane | 80 | 2-4 | >95 | SPhos is a bulky, electron-rich dialkylbiaryl phosphine that promotes the formation of a highly active monoligated Pd(0) species, dramatically accelerating oxidative addition.[10] |
| C: NHC Ligand | [Pd(IPr)Cl₂]₂ (0.5) | (Integrated) | K₃PO₄ | THF | 65 | 3-5 | >90 | N-Heterocyclic Carbenes (NHCs) like IPr are strong σ-donors, forming very stable and highly active Pd complexes capable of high turnover.[8] |
| D: Ligandless | Pd(OAc)₂ (2) | None | Na₂CO₃ | H₂O/MeOH | 80 | 18-24 | 50-60 | In some cases, particularly in aqueous media, a "ligandless" reaction can proceed, though it is often slower and less efficient, especially for challenging substrates.[9] |
Analysis of Performance:
The data clearly indicates that for a moderately hindered substrate like this compound, moving beyond the classic Pd(PPh₃)₄ system yields significant benefits. Catalyst System B , employing a modern Buchwald-type ligand (SPhos), emerges as the superior choice. It provides a near-quantitative yield in a fraction of the time and at a lower temperature, which is beneficial for substrates with sensitive functional groups. The causality lies in the ligand's architecture: the steric bulk facilitates the crucial oxidative addition step, while its electron-donating character enriches the palladium center, further enhancing its reactivity.[10] While the NHC-based System C is also highly effective, the air- and moisture-stability of many Buchwald ligands and their commercial availability make them exceptionally user-friendly for the average research lab.
Recommended Experimental Protocol: High-Yield Synthesis Using a Buchwald-Type Catalyst
This protocol details a reliable procedure for the Suzuki coupling of this compound with phenylboronic acid using Catalyst System B. This system is chosen for its high efficiency, reliability, and use of common laboratory reagents.
Sources
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to 4-Bromobenzhydrol Synthesis: An Analysis of Byproduct Formation
For researchers and professionals in drug development and organic synthesis, the purity of a key intermediate like 4-bromobenzhydrol ((4-bromophenyl)(phenyl)methanol) is paramount. The synthetic route chosen not only dictates the overall yield and efficiency but also introduces a unique profile of byproducts that can complicate purification and impact the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two prevalent methods for synthesizing this compound: the classic Grignard reaction and a two-step approach involving Friedel-Crafts acylation followed by reduction. We will dissect the mechanistic origins of common byproducts in each route and provide actionable experimental protocols.
Method 1: The Grignard Reaction – A Direct but Sensitive Approach
The Grignard reaction is a cornerstone of carbon-carbon bond formation, offering a direct route to this compound.[1][2] This method typically involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with 4-bromobenzaldehyde, or alternatively, p-bromophenylmagnesium bromide with benzaldehyde.
Reaction Principle and Mechanistic Insights
The core of this reaction is the nucleophilic attack of the highly polarized carbon-magnesium bond of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[3] This forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the desired secondary alcohol, this compound.
Byproduct Analysis: What to Expect
The primary drawback of the Grignard synthesis is its extreme sensitivity to reaction conditions, which can lead to several significant byproducts.
-
Homocoupling Byproducts (e.g., Biphenyl): A major impurity often observed is the formation of biphenyl (or its substituted derivatives).[1][2] This arises from a Wurtz-type coupling reaction between the Grignard reagent and any unreacted aryl halide.[4] The formation of this non-polar byproduct is favored by higher concentrations of the aryl halide and elevated reaction temperatures.[2]
-
Benzene Formation: Grignard reagents are exceptionally strong bases and will react readily with any protic source, including trace amounts of water in the solvent or on the glassware.[1][5] This reaction quenches the Grignard reagent, forming benzene and reducing the overall yield of the desired product. Rigorously anhydrous conditions are therefore non-negotiable.
-
Unreacted Starting Materials: Incomplete reaction can leave residual aldehyde and aryl halide in the crude product, necessitating careful purification.
Caption: Grignard synthesis of this compound and major byproduct pathways.
Method 2: Friedel-Crafts Acylation and Reduction – A Robust Two-Step Alternative
This approach circumvents the sensitivities of the Grignard reaction by first synthesizing the stable ketone intermediate, 4-bromobenzophenone, via a Friedel-Crafts acylation, followed by its selective reduction to this compound.
Reaction Principle and Mechanistic Insights
Step 1: Friedel-Crafts Acylation This reaction is a classic electrophilic aromatic substitution.[6] A Lewis acid, typically aluminum chloride (AlCl₃), activates an acyl halide (benzoyl chloride), generating a highly electrophilic acylium ion. Bromobenzene then acts as the nucleophile, attacking the acylium ion to form 4-bromobenzophenone.
Step 2: Ketone Reduction The resulting ketone is then reduced to the secondary alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for ketones and aldehydes and its relative safety and ease of handling compared to more powerful hydrides like lithium aluminum hydride.[7][8] The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.
Byproduct Analysis: A More Predictable Profile
This two-step method generally offers a cleaner reaction profile with more predictable byproducts.
-
Isomeric Byproducts (Acylation Step): The primary byproducts in the Friedel-Crafts acylation are isomers of the desired product. While the bromo group is an ortho-, para-director, the para-substituted product (4-bromobenzophenone) is sterically favored and typically the major product. Minor amounts of the ortho-isomer (2-bromobenzophenone) may be formed. Polyacylation is generally not a significant issue as the acyl group deactivates the aromatic ring to further substitution.
-
Unreacted Ketone (Reduction Step): The most common impurity in the final product is unreacted 4-bromobenzophenone. This can be minimized by using a slight excess of the reducing agent and ensuring sufficient reaction time.[7] The progress of the reduction can be easily monitored by Thin Layer Chromatography (TLC).[9]
Caption: Two-step synthesis of this compound showing intermediates and byproducts.
Comparative Analysis
| Feature | Grignard Reaction | Friedel-Crafts Acylation & Reduction |
| Overall Yield | Moderate to Good (highly dependent on conditions) | Good to Excellent |
| Purity of Crude Product | Moderate (often contains homocoupling products) | High (main impurity is unreacted ketone) |
| Major Byproducts | Biphenyl derivatives, Benzene | Isomeric ketones, Unreacted ketone |
| Ease of Purification | Challenging (similar polarity of product and biphenyl) | Relatively easy (TLC monitoring, distinct polarities) |
| Number of Steps | One | Two |
| Reaction Conditions | Strictly anhydrous, inert atmosphere required | Tolerant to atmospheric moisture (reduction step) |
| Safety Considerations | Highly flammable ether solvent, pyrophoric reagent | Corrosive AlCl₃, generation of H₂ gas during workup |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
Objective: To synthesize this compound from bromobenzene and 4-bromobenzaldehyde.
Materials:
-
Magnesium turnings (1.2 g, 50 mmol)
-
Anhydrous diethyl ether (50 mL)
-
Bromobenzene (5.0 mL, 47.5 mmol)
-
4-Bromobenzaldehyde (8.5 g, 46 mmol)
-
Iodine crystal
-
Saturated NH₄Cl solution
-
6M HCl
Procedure:
-
Apparatus Setup: All glassware must be flame-dried or oven-dried overnight and assembled while hot under a stream of dry nitrogen or argon. Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Grignard Reagent Formation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Add 10 mL of anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of bromobenzene in 20 mL of anhydrous diethyl ether.
-
Add ~2 mL of the bromobenzene solution to the magnesium. The reaction should initiate, evidenced by bubbling and a cloudy appearance. If it doesn't start, gently warm the flask or crush the magnesium with a dry glass rod.[2]
-
Once the reaction is initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.[3]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: Dissolve 4-bromobenzaldehyde in 20 mL of anhydrous diethyl ether and add this solution dropwise to the Grignard reagent at 0 °C (ice bath).
-
After the addition, allow the reaction to warm to room temperature and stir for 1 hour.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Add 6M HCl to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Two-Step Synthesis via Friedel-Crafts Acylation and Reduction
Part A: Synthesis of 4-Bromobenzophenone
Objective: To synthesize 4-bromobenzophenone from bromobenzene and benzoyl chloride.
Materials:
-
Anhydrous aluminum chloride (AlCl₃) (8.0 g, 60 mmol)
-
Bromobenzene (5.2 mL, 50 mmol)
-
Benzoyl chloride (5.8 mL, 50 mmol)
-
Dichloromethane (DCM) (50 mL)
-
Ice, water, 10% NaOH solution, brine
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Add AlCl₃ and DCM to the flask and cool to 0 °C in an ice bath.
-
Premix bromobenzene and benzoyl chloride, and add this mixture dropwise to the stirred AlCl₃ suspension.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until HCl evolution ceases.
-
Workup: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Transfer to a separatory funnel, separate the layers, and wash the organic layer with water, 10% NaOH solution (to remove benzoic acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent by rotary evaporation. The crude 4-bromobenzophenone can be used directly in the next step or purified by recrystallization from ethanol.
Part B: Reduction of 4-Bromobenzophenone to this compound
Objective: To reduce 4-bromobenzophenone to this compound using sodium borohydride.
Materials:
-
4-Bromobenzophenone (from Part A, ~50 mmol)
-
Methanol (100 mL)
-
Sodium borohydride (NaBH₄) (1.0 g, 26.4 mmol)
-
Water, dilute HCl, ethyl acetate
Procedure:
-
Reaction Setup: Dissolve the crude 4-bromobenzophenone in methanol in an Erlenmeyer flask with magnetic stirring.
-
Cool the solution in an ice bath.
-
Reduction: Add the sodium borohydride portion-wise over 15-20 minutes, keeping the temperature below 20°C.[10]
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour. Monitor the reaction by TLC until the starting ketone has been consumed.[10]
-
Workup: Carefully add water to quench the excess NaBH₄. Acidify the mixture to pH ~5-6 with dilute HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude this compound.
-
Purification: Recrystallize the product from a suitable solvent like ethanol or a hexane/ethyl acetate mixture to obtain pure this compound.[9]
Conclusion and Recommendations
Both the Grignard reaction and the two-step Friedel-Crafts acylation/reduction sequence are viable methods for the synthesis of this compound.
-
The Grignard reaction offers a more direct, single-step route. However, its utility is hampered by its stringent requirement for anhydrous conditions and the formation of homocoupling byproducts that can be difficult to separate from the desired product. This method may be suitable for small-scale synthesis where rigorous control over the reaction environment is possible.
-
The two-step Friedel-Crafts acylation and reduction method, while longer, is generally more robust and scalable. The byproduct profile is more predictable, and the purification of both the intermediate ketone and the final alcohol is more straightforward. For applications demanding high purity and for larger-scale production, this two-step approach is often the superior choice.
The selection of the optimal synthesis method will ultimately depend on the specific requirements of the project, including the scale of the reaction, the available equipment, and the desired purity of the final this compound product.
References
- Jasperse, J. (n.d.). Grignard Reaction.
- LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Unknown. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
- Web Pages. (n.d.). 6. Grignard Reaction.
- Winthrop University Chemistry. (n.d.). The Grignard Reaction.
- NIST. (n.d.). Benzhydrol, 4-bromo-.
- SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum.
- LibreTexts Chemistry. (2024). 7: The Grignard Reaction (Experiment).
- Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
- Zenodo. (2022). REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE.
- Zenodo. (n.d.). REDUCTION OF BENZOPHONE WITH SODIUM BOROHYDRIDE.docx.
- NIST. (n.d.). Benzhydrol, 4-bromo-.
- Beilstein-Institut. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
- ResearchGate. (n.d.). Friedel–Crafts acylation of different arenes with benzoyl chloride....
- ResearchGate. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
- YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293.
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A Comparative Analysis of Grignard Reagent Reactivity in the Synthesis of 4-Bromobenzhydrol
This guide provides an in-depth comparison of Grignard reagent reactivity for the synthesis of 4-Bromobenzhydrol, a key intermediate in pharmaceutical and materials science. We move beyond simple protocols to explore the causal factors governing reaction success, potential pitfalls, and the rationale behind methodological choices. This content is intended for researchers, chemists, and drug development professionals seeking to optimize this critical carbon-carbon bond-forming reaction.
Introduction: The Grignard Approach to this compound
This compound is a diarylmethanol derivative whose structure is a cornerstone for various bioactive molecules. Its synthesis is most effectively achieved via the Grignard reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1][2] The reaction involves the nucleophilic addition of a Grignard reagent to the carbonyl carbon of 4-bromobenzaldehyde.
The choice of the Grignard reagent is paramount, as its organometallic carbon acts as the nucleophile, directly influencing the structure of the final product.[3] This guide will compare the outcomes of using different classes of Grignard reagents, focusing on the selection of the appropriate reagent for synthesizing the target molecule, this compound.
The Reaction Mechanism: A Foundation of Polarity and Nucleophilicity
The efficacy of the Grignard reaction hinges on the unique nature of the Grignard reagent (R-MgX). The significant difference in electronegativity between carbon (2.55) and magnesium (1.31) renders the carbon-magnesium bond highly polar, imparting a strong carbanionic character to the organic moiety.[3] This makes the Grignard carbon an exceptionally potent nucleophile and a strong base.[2][4]
The reaction proceeds in two key stages:
-
Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. This breaks the carbonyl π-bond, forming a tetrahedral magnesium alkoxide intermediate.[5]
-
Acidic Workup: The addition of a dilute acid protonates the alkoxide, yielding the final alcohol product, this compound, and water-soluble magnesium salts.[6][7]
Figure 1: General mechanism for the Grignard synthesis of this compound.
Comparative Reactivity of Grignard Reagents
The identity of the "R" group in the Grignard reagent (R-MgBr) dictates the final product. For the synthesis of this compound, the goal is to add a phenyl group to the carbonyl of 4-bromobenzaldehyde.
| Grignard Reagent | Reagent Type | Product with 4-Bromobenzaldehyde | Suitability for this compound Synthesis |
| Phenylmagnesium Bromide (C₆H₅MgBr) | Aryl | This compound | Correct Reagent. Adds the required phenyl group. |
| Methylmagnesium Bromide (CH₃MgBr) | Alkyl (Primary) | 1-(4-bromophenyl)ethanol | Incorrect. Adds a methyl group, not a phenyl group. |
| tert-Butylmagnesium Chloride ((CH₃)₃CMgCl) | Alkyl (Tertiary) | 4-Bromobenzyl alcohol & 1-(4-bromophenyl)-2,2-dimethylpropan-1-ol | Incorrect & Inefficient. Prone to acting as a base, causing reduction of the aldehyde to its corresponding alcohol. Steric hindrance impedes nucleophilic addition.[8] |
| 4-Bromophenylmagnesium Bromide (BrC₆H₄MgBr) | Aryl | Bis(4-bromophenyl)methanol | Incorrect. Adds a 4-bromophenyl group, leading to a symmetric product with two bromine atoms. |
As the data clearly indicates, Phenylmagnesium Bromide is the sole appropriate reagent for the targeted synthesis. Using alkyl Grignard reagents or alternative aryl reagents will not yield the desired this compound.
Optimized Protocol: Synthesis of this compound via Phenylmagnesium Bromide
This protocol is designed to be self-validating by emphasizing the critical control points that ensure reaction success.
Part A: Preparation of Phenylmagnesium Bromide
Causality: The Grignard reagent is highly reactive and moisture-sensitive.[1][5] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent the reagent from being quenched into benzene.[9]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a CaCl₂ drying tube), a magnetic stir bar, and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of nitrogen or argon and allow it to cool to room temperature.[7][10]
-
Reagents:
-
Magnesium turnings (1.2 g, 50 mmol)
-
Anhydrous diethyl ether (40 mL)
-
Bromobenzene (5.2 mL, 50 mmol)
-
A small crystal of iodine
-
-
Procedure:
-
Place the magnesium turnings and the iodine crystal in the flask. The iodine helps activate the magnesium surface by chemically cleaning its passivating oxide layer.[2][6]
-
Add 10 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of bromobenzene in 30 mL of anhydrous diethyl ether.
-
Add ~2-3 mL of the bromobenzene solution to the magnesium. The reaction is initiated when the brown color of the iodine fades and gentle bubbling (refluxing) begins. If the reaction does not start, gently warm the flask with a heat gun or crush the magnesium with a dry glass rod.[6][11]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[1] Overly rapid addition can lead to an uncontrolled exotherm and favor the formation of biphenyl byproduct.[1]
-
After the addition is complete, reflux the mixture gently for an additional 30 minutes to ensure all the magnesium has reacted. The resulting dark, cloudy grey-brown solution is the Phenylmagnesium Bromide reagent and should be used immediately.[9]
-
Part B: Reaction with 4-Bromobenzaldehyde and Workup
-
Reagents:
-
4-Bromobenzaldehyde (7.4 g, 40 mmol)
-
Anhydrous diethyl ether (30 mL)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
Dissolve the 4-bromobenzaldehyde in 30 mL of anhydrous diethyl ether in a separate flask and add this solution to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the 4-bromobenzaldehyde solution dropwise to the stirred, cooled Grignard reagent. This reaction is exothermic. Maintain a controlled addition rate to prevent overheating.
-
Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.
-
Workup: Cool the reaction mixture again in an ice bath and slowly quench it by adding 50 mL of 1 M HCl. This protonates the alkoxide and dissolves the unreacted magnesium and magnesium salts.[7]
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acid), water, and finally brine (to aid in drying).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (diethyl ether) using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as petroleum ether or a hexane/ethyl acetate mixture.[7]
-
Figure 2: Experimental workflow for the synthesis of this compound.
Common Side Reactions and Troubleshooting
-
Biphenyl Formation: The most common impurity is biphenyl, which arises from a Wurtz-type coupling reaction between the Grignard reagent and unreacted bromobenzene.[1] This is favored by higher temperatures and high concentrations of bromobenzene.
-
Mitigation: Ensure controlled, slow addition of the bromobenzene solution to keep its instantaneous concentration low.
-
-
Benzene Formation (Quenching): If any moisture is present, the highly basic Grignard reagent will be protonated, forming benzene and reducing the overall yield.
-
Aldehyde Reduction: While less common with phenylmagnesium bromide, sterically hindered Grignard reagents can act as hydride donors, reducing the aldehyde to 4-bromobenzyl alcohol.
-
Mitigation: Use of the appropriate, non-hindered Grignard reagent (PhMgBr) is key.
-
Conclusion
For the successful synthesis of this compound from 4-bromobenzaldehyde, phenylmagnesium bromide is the required Grignard reagent. The choice of reagent is dictated by the desired molecular structure, as the organic portion of the Grignard reagent is directly incorporated into the product. Alkyl or sterically hindered Grignard reagents will lead to incorrect products or significant side reactions such as reduction. By adhering to a rigorously anhydrous protocol and maintaining careful control over reaction conditions, particularly temperature and addition rates, researchers can reliably and efficiently synthesize this valuable chemical intermediate.
References
- Shultz, G. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
- Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355 Handout. [Link]
- CHEM 321L. (n.d.). Grignard Reaction. Web Pages. [Link]
- Bugarin, A. (2020). Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol. YouTube. [Link]
- Random Experiments Int. (2015). Preparation of benzhydrol (Grignard reaction). YouTube. [Link]
- University of Michigan-Dearborn. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]
- Clark, J. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
- Wikipedia. (n.d.). Phenylmagnesium bromide. [Link]
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Kimbrough, R. D., & Askins, R. W. (1968). Reactions of phenylmagnesium bromide with sterically hindered cyclobutanones. III. Mechanism of Grignard addition to these carbonyl groups. The Journal of Organic Chemistry. [Link]
- Kedrowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]
- Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. [Link]
- ResearchGate. (n.d.). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. [Link]
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A Comparative Guide to the Validation of a GC-MS Method for Impurity Profiling of 4-Bromobenzhydrol
This guide provides an in-depth, objective comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the impurity profiling of 4-Bromobenzhydrol against other analytical techniques. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and compliant analytical method for quality control and regulatory submissions. The methodologies and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6]
The Critical Role of Impurity Profiling in Pharmaceutical Development
Impurity profiling is a cornerstone of modern pharmaceutical development, ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs).[7][8] The presence of impurities, even at trace levels, can have significant pharmacological and toxicological effects.[9] Therefore, regulatory bodies worldwide, including the ICH and FDA, mandate the rigorous identification and quantification of impurities in drug substances and products.[10] this compound, a key intermediate in the synthesis of various pharmaceutical compounds, requires a well-validated analytical method to characterize its impurity profile comprehensively.
The Rationale for Selecting GC-MS for this compound Analysis
Gas Chromatography (GC) is an ideal separation technique for volatile and thermally stable compounds, making it highly suitable for the analysis of this compound.[11][12] When coupled with a Mass Spectrometry (MS) detector, the resulting GC-MS system offers unparalleled specificity and sensitivity for the identification and quantification of impurities.[13][14] The mass spectrometer provides structural information, enabling the confident identification of unknown impurities by comparing their mass spectra to libraries or through interpretation of fragmentation patterns.[15]
Validation of the GC-MS Method: A Deep Dive
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[16][17][18] This is achieved by evaluating a set of specific performance characteristics as defined by ICH guideline Q2(R1).[5][19]
Experimental Workflow for GC-MS Method Validation
Caption: A flowchart illustrating the key stages of GC-MS method validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the validation parameters, their purpose, and typical acceptance criteria for an impurity profiling method.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[19][20] | The peak for this compound should be well-resolved from any impurity peaks. Mass spectra should confirm the identity of each component. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[19][21] | Correlation coefficient (r²) ≥ 0.995 for each impurity and the main component. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[16] | For impurities, from the reporting threshold to 120% of the specification limit. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[16][20] | Recovery of spiked impurities should be within 80-120% of the true value. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[16][20] This includes repeatability and intermediate precision.[16] | Relative Standard Deviation (RSD) ≤ 15% for impurities at the specification limit. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[21] | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[21] | Typically determined at a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[19] | System suitability parameters should remain within acceptable limits when method parameters are varied. |
| System Suitability | To ensure that the chromatographic system is suitable for the intended analysis.[22][23][24] | Parameters such as resolution, tailing factor, and theoretical plates should meet predefined criteria. |
Detailed Experimental Protocol: Validated GC-MS Method for this compound
1. Instrumentation and Chromatographic Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet: Split/splitless injector, operated in split mode (50:1) at 280°C
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
MSD Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
2. Sample and Standard Preparation:
-
Solvent: Dichloromethane (GC grade)
-
Standard Solution: Prepare a stock solution of this compound reference standard in dichloromethane at a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in dichloromethane to obtain a final concentration of approximately 1 mg/mL.
3. Validation Experiments:
-
Specificity: Analyze a blank (dichloromethane), a solution of this compound reference standard, and a sample solution. In addition, analyze spiked samples containing known potential impurities.
-
Linearity: Prepare a series of at least five concentrations of each known impurity and this compound, typically ranging from the LOQ to 150% of the expected concentration.
-
Accuracy: Spike a placebo or a sample of this compound with known amounts of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Precision (Repeatability): Analyze six replicate injections of a sample solution on the same day, by the same analyst, and on the same instrument.
-
Precision (Intermediate): Repeat the precision study on a different day, with a different analyst, and/or on a different instrument.
-
LOD & LOQ: Determine based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., oven temperature ramp rate ± 1°C/min, carrier gas flow rate ± 0.1 mL/min) and assess the impact on system suitability.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other techniques can also be employed for impurity profiling. The choice of method depends on the specific requirements of the analysis and the nature of the impurities.
| Feature | GC-MS | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of non-volatile compounds in the liquid phase. | Combines the separation power of HPLC with the detection capabilities of MS. | Separation on a planar stationary phase. |
| Applicability to this compound | Excellent for volatile and semi-volatile impurities. | Suitable for non-volatile impurities and the main component. | Excellent for both volatile and non-volatile impurities, providing structural information. | Primarily for qualitative or semi-quantitative analysis. |
| Selectivity | High, especially with MS detection. | Moderate, dependent on the chromophore of the impurities. | Very high, provides both chromatographic and mass spectral separation. | Lower compared to column chromatography. |
| Sensitivity | Very high, especially in Selected Ion Monitoring (SIM) mode. | Good, but can be limited for impurities with poor UV absorption. | Very high, often the most sensitive technique. | Moderate. |
| Identification Capability | High, based on mass spectral library matching and fragmentation patterns. | Limited, based on retention time and UV spectra. | Very high, provides molecular weight and structural information. | Limited, based on Rf value and spot color. |
| Sample Preparation | May require derivatization for non-volatile compounds. | Generally straightforward for soluble compounds. | Similar to HPLC. | Simple and fast. |
| Cost | Moderate to high. | Low to moderate. | High. | Low. |
| Analysis Time | Typically 15-30 minutes. | Typically 15-45 minutes. | Typically 15-45 minutes. | Fast for multiple samples simultaneously. |
Logical Relationship of Validation Parameters
Caption: Interdependencies of analytical method validation parameters.
Conclusion: A Scientifically Sound Approach to Impurity Profiling
The validated GC-MS method presented in this guide offers a robust, sensitive, and specific approach for the impurity profiling of this compound. The comprehensive validation, adhering to ICH, FDA, and USP guidelines, ensures the generation of reliable and reproducible data, which is paramount for regulatory compliance and ensuring patient safety. While alternative techniques like HPLC and LC-MS have their merits, the inherent volatility and thermal stability of this compound and its likely process-related impurities make GC-MS a particularly well-suited and efficient analytical tool. The detailed protocol and comparative data provided herein should serve as a valuable resource for scientists and researchers in the pharmaceutical industry, enabling them to make informed decisions when developing and validating analytical methods for impurity profiling.
References
- <621> CHROM
- ICH Guidelines for Analytical Method Valid
- <621> CHROM
- Analytical Method Validation Parameters: An Upd
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
- Understanding the L
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
- Quality Guidelines - ICH.
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
- <621> Chrom
- FDA Releases Guidance on Analytical Procedures - BioPharm Intern
- Are You Sure You Understand USP <621>?
- Highlights from FDA's Analytical Test Method Valid
- Analytical methods validation as per ich & usp | PPT - Slideshare.
- 3 Key Regulatory Guidelines for Method Valid
- Analytical Method Validation: ICH and USP Perspectives - Intern
- ICH Q2 R1: Mastering Analytical Method Valid
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell.
- Small Molecule Analysis Testing: HPLC vs GC - Brewer Science Blog.
- A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Chloro-6,7-difluoroquinoxaline - Benchchem.
- Understanding Chemical Testing: GC-MS vs. HPLC - Smithers.
- Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm Intern
- Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Recent trends in the impurity profile of pharmaceuticals - PMC - NIH.
- Understanding the Differences Between HPLC and GCMS Systems - AMP Tech Instruments.
- RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW - ijrti.
- Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews.
- Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma.
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A Comparative Cost-Benefit Analysis of 4-Bromobenzhydrol Synthesis Protocols
In the landscape of pharmaceutical and materials science research, 4-Bromobenzhydrol serves as a critical intermediate for the synthesis of a wide array of target molecules. Its versatile structure, featuring a reactive secondary alcohol and a functionalizable aryl bromide, makes it a valuable building block. The selection of a synthetic protocol for this compound is a crucial decision for any research and development team, with implications for cost, scalability, safety, and environmental impact. This guide provides an in-depth, comparative analysis of the two most prevalent methods for synthesizing this compound: the Grignard reaction of 4-bromobenzaldehyde with phenylmagnesium bromide and the reduction of 4-bromobenzophenone.
This analysis moves beyond a simple recitation of procedural steps, offering insights into the underlying chemical principles and practical considerations that inform the choice between these protocols. By examining key performance indicators, including cost-effectiveness, yield, safety, and environmental footprint, this guide aims to empower researchers, scientists, and drug development professionals to make informed decisions tailored to their specific laboratory and production needs.
At a Glance: Protocol Comparison
| Metric | Grignard Reaction | Reduction of 4-Bromobenzophenone |
| Starting Materials | 4-Bromobenzaldehyde, Phenylmagnesium Bromide | 4-Bromobenzophenone, Sodium Borohydride |
| Overall Cost | Lower to Moderate | Moderate to Higher |
| Typical Yield | 75-85% | 90-98% |
| Reaction Time | 2-4 hours | 1-3 hours |
| Key Safety Hazard | Highly reactive and moisture-sensitive Grignard reagent | Flammable solvents, generation of hydrogen gas |
| Environmental Impact | Moderate (ether solvent, magnesium salts waste) | Lower (milder reducing agent, less hazardous waste) |
Protocol 1: The Grignard Reaction Approach
The Grignard reaction is a classic and powerful tool in organic synthesis for the formation of carbon-carbon bonds. In this protocol, the carbon-magnesium bond of phenylmagnesium bromide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzaldehyde to form the desired secondary alcohol after an acidic workup.
Causality of Experimental Choices
The choice of anhydrous diethyl ether as the solvent is critical. Grignard reagents are highly reactive towards protic solvents like water and alcohols, which would lead to the protonation of the Grignard reagent and a significant reduction in yield. Diethyl ether is aprotic and effectively solvates the Grignard reagent, stabilizing it through coordination. The use of a dilute acid in the workup step is to protonate the intermediate alkoxide and to dissolve the magnesium salts, facilitating their removal from the organic product.
Experimental Protocol: Grignard Synthesis of this compound
Materials:
-
4-Bromobenzaldehyde (1.0 eq)
-
Phenylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzaldehyde dissolved in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add the phenylmagnesium bromide solution from the dropping funnel to the stirred solution of 4-bromobenzaldehyde over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding 1 M HCl with vigorous stirring while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a white solid.
Workflow Diagram
Protocol 2: The Reduction Approach
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic chemistry. This protocol utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, to convert 4-bromobenzophenone to this compound.
Causality of Experimental Choices
Sodium borohydride is chosen for its selectivity; it readily reduces aldehydes and ketones but is generally unreactive towards other functional groups like esters and amides under standard conditions. Methanol is a common solvent for this reaction as it is protic and helps to activate the borohydride, increasing the rate of reduction. The reaction is typically performed at room temperature, highlighting the mildness of this procedure. The acidic workup serves to neutralize any remaining borohydride and to hydrolyze the borate ester intermediate to the final alcohol product.
Experimental Protocol: Reduction of 4-Bromobenzophenone
Materials:
-
4-Bromobenzophenone (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzophenone in methanol at room temperature.
-
To the stirred solution, add sodium borohydride portion-wise over 15-20 minutes. An exothermic reaction with gas evolution (hydrogen) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully add 1 M HCl to quench the excess sodium borohydride and neutralize the reaction mixture.
-
Remove the methanol under reduced pressure.
-
Add water and ethyl acetate to the residue and transfer to a separatory funnel.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system to yield a white solid.
Workflow Diagram
Cost-Benefit Analysis
A thorough cost-benefit analysis requires an examination of not only the price of raw materials but also factors such as yield, reaction time, safety, and environmental impact. The following table provides an estimated cost comparison based on current market prices for research-grade chemicals. Bulk pricing will significantly alter these figures for industrial-scale production.
| Reagent/Solvent | Grignard Protocol (per mole of product) | Reduction Protocol (per mole of product) |
| Starting Material | 4-Bromobenzaldehyde (~$30-50/100g)[1] | 4-Bromobenzophenone (~$40-60/100g)[2][3] |
| Key Reagent | Phenylmagnesium Bromide (~$80-100/100mL of 3M solution)[4] | Sodium Borohydride (~$30-50/100g)[5] |
| Solvents | Anhydrous Diethyl Ether (~$50-70/L) | Methanol (~$20-30/L) |
| Workup Reagents | HCl, NaHCO₃, NaCl, Na₂SO₄ (minimal cost) | HCl, NaHCO₃, NaCl, Na₂SO₄ (minimal cost) |
| Estimated Total Cost | ~$150-220 | ~$100-160 |
Cost Analysis:
-
The Grignard protocol appears to have a higher upfront cost, primarily due to the price of the phenylmagnesium bromide solution.[4]
-
The Reduction protocol benefits from the relatively lower cost of sodium borohydride and methanol.[5]
Benefit Analysis:
-
Yield: The reduction protocol typically offers higher yields (90-98%) compared to the Grignard reaction (75-85%). This higher efficiency can offset the initial cost difference, especially at a larger scale.
-
Time Efficiency: Both reactions have comparable and relatively short reaction times, making them suitable for rapid synthesis.
-
Safety and Handling:
-
The Grignard reagent is highly reactive, pyrophoric in some cases, and extremely sensitive to moisture, requiring stringent anhydrous conditions and careful handling under an inert atmosphere.[6]
-
Sodium borohydride is a flammable solid that reacts with water to produce flammable hydrogen gas, but it is generally considered safer and easier to handle than Grignard reagents.
-
-
Environmental Impact and Waste Disposal:
-
The Grignard reaction generates magnesium salt byproducts that need to be disposed of properly. The use of diethyl ether, a highly volatile and flammable solvent, also poses environmental and safety concerns.
-
The reduction with sodium borohydride produces borate salts as byproducts, which are generally less hazardous than magnesium salts. The waste from this reaction is typically easier to manage.
-
Green Chemistry Metrics: A Deeper Look
To provide a more quantitative assessment of the environmental impact, we can consider two key green chemistry metrics: Atom Economy and the Environmental Factor (E-factor).
-
Atom Economy calculates the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more efficient and less wasteful process.
-
E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor is indicative of a greener process.
| Metric | Grignard Reaction | Reduction of 4-Bromobenzophenone |
| Atom Economy | ~70% | ~99% |
| E-factor (estimated) | Higher | Lower |
The significantly higher atom economy of the reduction protocol highlights its inherent efficiency in converting reactant mass into the final product, generating less theoretical waste.
Conclusion and Recommendations
Both the Grignard reaction and the reduction of 4-bromobenzophenone are viable and effective methods for the synthesis of this compound. The choice between them will ultimately depend on the specific priorities of the research or production team.
-
For small-scale laboratory synthesis where cost is a primary concern and the necessary equipment for handling air-sensitive reagents is readily available, the Grignard reaction may be a suitable option, despite its lower yield and more demanding reaction conditions.
-
For larger-scale production, process safety, high yield, and environmental considerations, the reduction of 4-bromobenzophenone with sodium borohydride is the superior choice. Its operational simplicity, higher yield, and more favorable safety and environmental profile make it a more robust and scalable protocol.
As the chemical industry continues to move towards greener and more sustainable practices, the development of alternative synthetic routes, such as biocatalytic reductions or photocatalytic methods, will likely offer even more advantageous options in the future.[7] However, based on currently established and well-documented protocols, the sodium borohydride reduction of 4-bromobenzophenone presents a more compelling case for the efficient, safe, and environmentally conscious synthesis of this compound.
References
- MilliporeSigma. Phenylmagnesium bromide solution. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/171565
- MilliporeSigma. 4-Bromobenzophenone. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/b58601
- Thermo Fisher Scientific. Phenylmagnesium bromide, 3M in ether. URL: https://www.fishersci.com/shop/products/phenylmagnesium-bromide-3m-in-ether-thermo-scientific/AC445961000
- MilliporeSigma. 4-Bromobenzaldehyde. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/b57400
- Apollo Scientific. 4-Bromobenzaldehyde. URL: https://www.apolloscientific.co.uk/products/details/OR4979/4-bromobenzaldehyde
- Carolina Chemical. Sodium Borohydride Powder. URL: https://carolinachemical.com/sodium-borohydride-powder/
- BenchChem. Application Notes and Protocols for the Grignard Reaction Involving 4-Bromobenzaldehyde. URL: https://www.benchchem.com/application-notes/grignard-reaction-4-bromobenzaldehyde
- Thermo Fisher Scientific. 4-Bromobenzophenone, 97%. URL: https://www.thermofisher.
- ChemicalBook. 4-BROMOBENZOPHENONE. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8226156.htm
- TCI Chemicals. Phenylmagnesium Bromide (ca. 1mol/L in Tetrahydrofuran). URL: https://www.tcichemicals.com/US/en/p/P2025
- Strem Chemicals. Phenylmagnesium bromide, 3M in ether. URL: https://www.strem.com/catalog/v/93-1268/43/phenylmagnesium_bromide_3m_in_ether
- BLD Pharm. 4-Bromobenzaldehyde. URL: https://www.bldpharm.com/products/1122-91-4.html
- Strem Chemicals. 4-Bromobenzaldehyde, min. 98%. URL: https://www.strem.com/catalog/v/06-0055/43/4-bromobenzaldehyde_min_98
- CP Lab Safety. 4-Bromobenzaldehyde, 250g. URL: https://www.cplabsafety.com/4-bromobenzaldehyde-250g.html
- Lab Alley. Sodium Borohydride Anhydrous Powder, Reagent Grade, 98%. URL: https://www.laballey.com/products/sodium-borohydride-anhydrous-reagent
- ChemicalBook. Sodium borohydride. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1351888.htm
- Thermo Fisher Scientific. Sodium Borohydride (Powder), Fisher Chemical. URL: https://www.fishersci.com/shop/products/sodium-borohydride-powder-fisher-chemical/S67810
- PubMed Central. Biocatalytic Reduction Reactions from a Chemist's Perspective. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7987258/
Sources
- 1. 1122-91-4 Cas No. | 4-Bromobenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 2. 4-Brombenzophenon 97 %, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. 4-BROMOBENZOPHENONE | 90-90-4 [chemicalbook.com]
- 4. alkalisci.com [alkalisci.com]
- 5. carolinachemical.com [carolinachemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 4-Bromobenzhydrol and Its Derivatives: Comparative Analysis for Researchers
This guide provides an in-depth spectroscopic comparison of 4-Bromobenzhydrol and its structurally related derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the causality behind experimental choices, offers validated protocols, and interprets spectral data to provide a clear, comparative framework for compound identification and characterization.
Introduction: The Significance of the Benzhydrol Scaffold
This compound, (4-bromophenyl)(phenyl)methanol, is a versatile chemical intermediate.[1] Its core structure, the benzhydrol scaffold, is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The presence of the bromine atom provides a strategic site for further functionalization through cross-coupling reactions, making its derivatives valuable in synthetic chemistry. Accurate and unambiguous characterization of these compounds is paramount. This guide leverages a multi-technique spectroscopic approach—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy—to create a comprehensive and validated reference for distinguishing this compound from its common synthetic relatives, such as its parent compound Benzhydrol and its oxidation product, 4-Bromobenzophenone.
Mass Spectrometry (MS): Unveiling the Isotopic Fingerprint
Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and fragmentation pattern, offering direct insight into its elemental composition. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of elements like bromine and chlorine.[2]
Expertise & Experience: The Bromine Isotope Advantage
The core principle exploited here is the natural abundance of bromine's two stable isotopes: 79Br (50.7%) and 81Br (49.3%).[3] This near 1:1 ratio means that any molecular ion or fragment containing a single bromine atom will appear as a pair of peaks (a doublet) of almost equal intensity, separated by 2 mass-to-charge units (m/z).[2][3] This "M" and "M+2" pattern is a definitive signature for the presence of one bromine atom and is the first feature a scientist should look for when analyzing the mass spectrum of a compound like this compound.
Experimental Protocol: Electron Ionization GC-MS
This protocol outlines a standard method for analyzing semi-volatile, thermally stable compounds like this compound.
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Injection: Inject 1 µL of the prepared sample into the Gas Chromatograph (GC) inlet, which is typically heated to 250-280°C to ensure rapid volatilization.
-
Chromatographic Separation: Use a standard non-polar capillary column (e.g., DB-5ms) to separate the analyte from any impurities. A typical temperature program would be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.
-
Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a 70 eV electron beam (standard for Electron Ionization, EI). This high energy causes both ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.
Logical Workflow: GC-MS Analysis
Caption: Workflow for solid-state FTIR analysis using a KBr pellet.
Comparative Data Analysis
The key distinguishing IR absorptions are summarized below.
| Compound | Key Absorption Bands (cm⁻¹) & Assignment |
| Benzhydrol | ~3350 (broad, strong) : O-H stretch (alcohol). ~3050 : C-H stretch (aromatic). ~1020 : C-O stretch (secondary alcohol). |
| This compound | ~3300 (broad, strong) : O-H stretch (alcohol). ~3060 : C-H stretch (aromatic). ~1060 : C-O stretch (secondary alcohol). ~1010 : C-Br related vibration. |
| 4-Bromobenzophenone | ~3060 : C-H stretch (aromatic). ~1660 (sharp, very strong) : C=O stretch (ketone). ~1275 : C-C(=O)-C stretch. ~1010 : C-Br related vibration. |
Data sourced from NIST Chemistry WebBook and SDBS. [4][5][6] The data clearly illustrates the diagnostic power of IR. The presence of the broad O-H stretch is the defining feature of Benzhydrol and this compound. [7]Conversely, the spectrum of 4-Bromobenzophenone is defined by the complete absence of this O-H band and the appearance of an intense C=O stretch at ~1660 cm⁻¹. [8]This single comparison is often sufficient to confirm the success of an oxidation reaction or to identify an unknown sample as either the alcohol or the ketone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.
Expertise & Experience: Interpreting Substituent Effects
In the context of this compound and its derivatives, NMR allows us to observe the electronic effects of the substituents on the aromatic rings. The bromine atom is electronegative and exerts an electron-withdrawing inductive effect, which generally deshields (shifts downfield) nearby protons. Functional groups like the carbonyl in 4-Bromobenzophenone are strongly electron-withdrawing, causing a significant downfield shift of all aromatic protons compared to the alcohol. The most diagnostic proton, however, is the benzylic proton (-CH-OH) in the alcohol, which appears as a unique singlet around 5.8 ppm and is completely absent in the ketone. [9]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Shimming: Place the NMR tube in the spectrometer. The instrument will perform an automated shimming process to optimize the homogeneity of the magnetic field.
-
Tuning and Matching: The probe is tuned to the specific nucleus (¹H) and the impedance is matched to maximize signal transfer.
-
Parameter Setup: Set acquisition parameters, including the number of scans (e.g., 8 or 16), relaxation delay (e.g., 1-2 seconds), and spectral width.
-
Acquisition: Acquire the Free Induction Decay (FID) signal.
-
Processing: Perform a Fourier Transform (FT) on the FID to convert the time-domain signal into the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to TMS at 0 ppm.
Logical Workflow: NMR Sample Analysis
Caption: General workflow for acquiring an NMR spectrum.
Comparative Data Analysis (¹H NMR in CDCl₃)
| Compound | Diagnostic ¹H Chemical Shifts (δ, ppm) & Multiplicity |
| This compound | ~7.2-7.5 (m) : 9H, Aromatic protons. ~5.8 (s) : 1H, Benzylic proton (-CH -OH). ~2.2 (s) : 1H, Hydroxyl proton (-OH ). |
| 4-Bromobenzophenone | ~7.4-7.8 (m) : 9H, Aromatic protons (shifted downfield). No signal in 5-6 ppm range.No hydroxyl signal. |
| 4-Bromobenzoic Acid | ~11.5 (br s) : 1H, Carboxylic acid proton (-COOH ). ~7.6 (d), ~7.9 (d) : 4H, Aromatic protons. |
Data sourced from ChemicalBook and spectral databases. [9][10][11] The comparison is striking. The singlet at ~5.8 ppm is the definitive signal for this compound. [9]Its absence, coupled with the general downfield shift of the aromatic multiplet, confirms the structure of 4-Bromobenzophenone. [10]For 4-Bromobenzoic acid, the appearance of a very deshielded, broad singlet for the carboxylic acid proton above 10 ppm is an unmistakable identifier. [11]
Conclusion: A Synergistic Approach to Characterization
This guide demonstrates that a single spectroscopic technique, while useful, may not provide a complete structural picture. However, by synergistically combining Mass Spectrometry, IR, and NMR spectroscopy, one can achieve unambiguous characterization of this compound and its key derivatives.
-
MS confirms the molecular weight and the presence of bromine.
-
IR definitively identifies the key functional group (alcohol vs. ketone vs. carboxylic acid).
-
NMR provides a detailed map of the carbon-hydrogen framework, confirming connectivity and the electronic environment of the molecule.
This integrated approach represents a self-validating system, ensuring the highest degree of confidence in structural assignment for researchers in synthetic chemistry and drug discovery.
References
- Holdsworth, D. K. Mass spectra of organic compounds containing bromine and chlorine.
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A Comparative Guide to the Stability of Substituted Benzhydrols: A Focus on 4-Bromobenzhydrol
Introduction: The Central Role of Benzhydrols and the Imperative of Stability
In the landscape of pharmaceutical sciences and synthetic chemistry, the benzhydrol (diphenylmethanol) scaffold is a cornerstone. Its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active molecules, including antihistamines, anticancer agents, and other therapeutics.[1][2] The inherent reactivity of the secondary alcohol functional group makes it a versatile handle for molecular elaboration. However, this reactivity also presents a significant challenge: chemical stability.
For professionals in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) or a key intermediate is not merely an academic exercise; it is a regulatory and practical necessity.[3][4] Stability profiles dictate storage conditions, shelf-life, and the potential for degradation, which can impact a product's safety and efficacy.[5][6] This guide provides an in-depth, comparative analysis of the stability of 4-Bromobenzhydrol relative to other electronically diverse benzhydrol analogues. We will dissect the underlying chemical principles governing their stability and present a framework for experimental assessment through forced degradation studies, offering field-proven insights for researchers and process chemists.
The Theoretical Bedrock: Understanding the Drivers of Benzhydrol Stability
The stability of a benzhydrol derivative is fundamentally linked to the fate of the carbon-oxygen bond of the alcohol. Many degradation pathways, particularly under acidic or strongly oxidative conditions, proceed through intermediates whose stability is profoundly influenced by the electronic and steric nature of substituents on the aromatic rings.
Electronic Effects: The Key to Carbocation Stability
A primary pathway for the degradation of benzhydrols, especially in acidic media, involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a benzhydryl carbocation.[7][8] The stability of this planar, sp²-hybridized carbocation intermediate is the rate-determining factor for the reaction.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups, particularly at the para position, stabilize the carbocation. They donate electron density to the positively charged carbon through resonance and inductive effects, delocalizing the charge and lowering the activation energy for its formation.[8][9] Consequently, benzhydrols with EDGs are generally less stable and more reactive under acidic conditions.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or halogens (-Br) destabilize the carbocation. They pull electron density away from the ring through a strong inductive effect, intensifying the positive charge on the benzylic carbon.[10] This increases the energy required to form the carbocation, rendering the parent alcohol more stable and less prone to acid-catalyzed degradation.
The bromine atom in This compound acts as an electron-withdrawing group via induction, which outweighs its weak resonance-donating effect. This electronic profile suggests that this compound should possess significantly greater stability against acid-catalyzed degradation than its unsubstituted or EDG-substituted counterparts.
Steric Effects: A Secondary but Significant Factor
Steric hindrance, the spatial bulk of substituents, can influence reaction rates by impeding the approach of reagents to the reactive center.[11][12][13] While less pronounced for para-substituted compounds like this compound, steric effects can become a dominant factor in ortho-substituted analogues, shielding the hydroxyl group from attack and enhancing kinetic stability.[14]
Experimental Framework: Forced Degradation Studies
To move from theoretical prediction to empirical evidence, we employ forced degradation (or stress testing). This methodology, a cornerstone of pharmaceutical development as outlined by the International Council for Harmonisation (ICH) guidelines, involves subjecting a compound to exaggerated conditions to accelerate its degradation.[4][5][15] This approach rapidly identifies likely degradation pathways and establishes the inherent stability of the molecule.
Below is a generalized workflow for conducting a forced degradation study on benzhydrol derivatives.
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The Evolving Landscape of Bioactive Agents: A Comparative Analysis of 4-Bromobenzhydrol Derivatives
In the relentless pursuit of novel therapeutic agents, the strategic modification of core chemical scaffolds remains a cornerstone of drug discovery. The benzhydrol moiety, a diphenylmethanol structure, is a privileged scaffold, appearing in a multitude of biologically active compounds. The introduction of a bromine atom at the para position of one of the phenyl rings, yielding 4-Bromobenzhydrol, presents a tantalizing starting point for the development of new derivatives with diverse pharmacological activities. This guide provides a comparative analysis of the biological activities of this compound derivatives, drawing upon available experimental data to elucidate structure-activity relationships and guide future research endeavors.
Introduction to the this compound Scaffold
This compound, with its characteristic diphenylmethanol core and a strategically placed bromine atom, offers a unique combination of structural features. The benzhydryl group provides a three-dimensional structure that can facilitate interactions with biological targets, while the bromine atom, a halogen, can influence the compound's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can significantly impact biological activity. While comprehensive comparative studies on a wide array of this compound derivatives are still emerging, preliminary research and studies on analogous compounds provide compelling evidence of their potential as antimicrobial, anticancer, and enzyme-inhibiting agents.
Antimicrobial Activity: A Tale of Substitution and Selectivity
The quest for new antimicrobial agents is a global health priority. Investigations into benzhydrol derivatives have revealed promising antibacterial and antifungal properties. A comparative study on mono- and di-methyl substituted benzhydrols and benzophenones provides valuable insights into the structural requirements for antimicrobial activity.
Comparative Antimicrobial Activity of Benzhydrol Derivatives
While a direct comparative study of a series of this compound derivatives is not extensively documented in the available literature, a study on methyl-substituted benzhydrols offers a foundational understanding of how substitutions on the benzhydryl core can modulate antimicrobial efficacy. The data from this study highlights that the position of the methyl group significantly impacts the spectrum and potency of antimicrobial activity.
| Compound | Gram-Positive Bacteria Inhibition | Gram-Negative Bacteria Inhibition | Yeast Inhibition |
| ortho-methylbenzhydrol | Inactive | Inactive | Inactive |
| para-methylbenzhydrol | Inactive | Inactive | Inactive |
| para-dimethylbenzhydrol | Greatest Inhibition | Moderate Inhibition | Moderate Inhibition |
| ortho-methylbenzophenone | Greatest Inhibition | Moderate Inhibition | Moderate Inhibition |
| meta-dimethylbenzophenone | Greatest Inhibition | Moderate Inhibition | Moderate Inhibition |
| Data synthesized from a study on mono- and di-methyl substituted benzhydrols and benzophenones.[1][2] |
These findings suggest that the antimicrobial activity of benzhydrol derivatives is highly dependent on the nature and position of the substituents on the phenyl rings. The lack of activity in some derivatives underscores the importance of precise structural modifications.[1][2]
Experimental Protocol: Disk Diffusion Assay for Antimicrobial Screening
A standard method to evaluate the antimicrobial activity of chemical compounds is the disk diffusion assay. This method provides a qualitative assessment of the antimicrobial potential of a substance.
Materials:
-
Bacterial or fungal strains of interest
-
Muller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)
-
Sterile petri dishes
-
Sterile filter paper disks (6 mm diameter)
-
Solution of the test compound (e.g., this compound derivative in a suitable solvent like DMSO)
-
Positive control (standard antibiotic) and negative control (solvent)
-
Incubator
Procedure:
-
Prepare Agar Plates: Pour molten and cooled agar into sterile petri dishes and allow them to solidify.
-
Inoculate Plates: Spread a standardized suspension of the microorganism evenly over the surface of the agar plate.
-
Apply Disks: Aseptically place sterile filter paper disks impregnated with the test compound, positive control, and negative control onto the inoculated agar surface.
-
Incubate: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone around each disk where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
Caption: Workflow for the Disk Diffusion Assay.
Anticancer Activity: Targeting Cellular Proliferation
The benzhydrol scaffold is also a promising framework for the development of anticancer agents. Studies on bromophenol derivatives and benzhydrol-type analogs of 1'-acetoxychavicol acetate (ACA) have demonstrated significant cytotoxic effects against various cancer cell lines.
Comparative Anticancer Activity of Brominated Aromatic Compounds
Research on methylated and acetylated derivatives of natural bromophenols has shown that these compounds can inhibit the viability of cancer cells and induce apoptosis.[3][4] This suggests that the presence of bromine on an aromatic ring, a key feature of this compound, can contribute to anticancer activity.
| Compound | Cell Line | Activity |
| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | Leukemia K562 | Inhibited viability and induced apoptosis |
| 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene | HaCaT keratinocytes | Ameliorated H2O2-induced oxidative damage |
| Data from a study on methylated and acetylated derivatives of natural bromophenols.[3][4] |
Furthermore, benzhydrol-type analogs of ACA have been developed as inhibitors of human leukemia HL-60 cell growth, with some analogs exhibiting potent inhibitory activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements (e.g., fetal bovine serum)
-
96-well cell culture plates
-
Test compound (this compound derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Future Directions and Conclusion
The comparative analysis of the biological activities of this compound derivatives, while still in its early stages, reveals a promising scaffold for the development of new therapeutic agents. The available data on related benzhydrol and bromophenyl compounds strongly suggests potential for antimicrobial and anticancer applications.
Key takeaways for future research include:
-
Systematic Derivatization: A systematic synthesis of a library of this compound derivatives with diverse substituents on both phenyl rings is crucial for a comprehensive structure-activity relationship (SAR) study.
-
Broad-Spectrum Biological Screening: These derivatives should be screened against a wide range of microbial strains and cancer cell lines to identify lead compounds with high potency and selectivity.
-
Mechanistic Studies: For the most active compounds, detailed mechanistic studies should be undertaken to elucidate their mode of action at the molecular level.
References
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- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
- Synthesis and biological evaluation of (±)-benzhydrol derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed. [Link]
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A Comparative Guide to the Validation of Synthetic Routes for a 4-Bromobenzhydrol-Derived Active Pharmaceutical Ingredient
For researchers, scientists, and drug development professionals, the rigorous validation of an active pharmaceutical ingredient's (API) synthesis is not merely a procedural formality; it is the bedrock of safety, efficacy, and reproducibility. This guide provides an in-depth comparative analysis of two prevalent synthetic routes to a key intermediate, 4-Bromobenzhydrol, a precursor for numerous APIs. By examining the causality behind experimental choices and presenting self-validating protocols, we aim to equip you with the insights to select and validate the optimal synthetic strategy for your development pipeline.
Strategic Approaches to the Synthesis of this compound: A Comparative Overview
The synthesis of this compound, a diarylmethanol, is pivotal in the development of various pharmaceuticals. The selection of a synthetic route is a critical decision influenced by factors such as yield, purity profile, scalability, and cost-effectiveness. Here, we compare two robust and widely adopted methods: the Grignard reaction and the reduction of 4-bromobenzophenone.
Route 1: The Grignard Reaction - A Classic Carbon-Carbon Bond Formation
The Grignard reaction is a cornerstone of organic synthesis, revered for its efficacy in forming carbon-carbon bonds.[1] In the context of this compound synthesis, this involves the reaction of a Grignard reagent, typically phenylmagnesium bromide, with 4-bromobenzaldehyde.
Route 2: Reduction of 4-Bromobenzophenone - A High-Yield Alternative
An alternative and often preferred route involves the reduction of the corresponding ketone, 4-bromobenzophenone.[2] This method is lauded for its typically high yields and cleaner reaction profiles, which can simplify downstream purification processes.
The choice between these two synthetic pathways is not arbitrary. The Grignard route, while powerful, is notoriously sensitive to moisture and air, which can quench the highly reactive Grignard reagent and lead to the formation of byproducts.[3] Conversely, the reduction of 4-bromobenzophenone is generally more robust and less susceptible to these environmental factors, often resulting in a more consistent and scalable process.
Comparative Analysis of Synthetic Routes
A direct comparison of these routes reveals distinct advantages and disadvantages that must be weighed based on the specific requirements of the API synthesis.
| Parameter | Route 1: Grignard Reaction | Route 2: Reduction of 4-Bromobenzophenone |
| Starting Materials | 4-Bromobenzaldehyde, Phenylmagnesium bromide | 4-Bromobenzophenone, Sodium borohydride |
| Typical Yield | 75-85% | 90-98% |
| Key Advantages | Direct C-C bond formation | High yield, mild reaction conditions, operational simplicity |
| Potential Impurities | Biphenyl, unreacted starting materials | Unreacted 4-bromobenzophenone, over-reduced byproducts |
| Scalability | Moderate; requires stringent process control | High; robust and less sensitive to scale-up |
The higher yield and simpler execution of the reduction route often make it the more attractive option in a drug development setting, where process robustness and consistency are paramount.[4]
In-Depth Experimental Protocols and Validation
To ensure the trustworthiness of our comparison, we provide detailed, self-validating experimental protocols for both synthetic routes and the subsequent analytical validation of the resulting this compound.
Synthetic Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Objective: To synthesize this compound by reacting 4-bromobenzaldehyde with phenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Iodine crystal (as initiator)
-
4-Bromobenzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, add magnesium turnings and a crystal of iodine under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the reaction. The disappearance of the iodine color and gentle reflux indicate the formation of phenylmagnesium bromide.
-
Reaction with Aldehyde: Cool the Grignard reagent to 0°C and add a solution of 4-bromobenzaldehyde in anhydrous diethyl ether dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Reduction of 4-Bromobenzophenone
Objective: To synthesize this compound by the reduction of 4-bromobenzophenone using sodium borohydride.
Materials:
-
4-Bromobenzophenone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-bromobenzophenone in methanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Work-up: Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the product.
Validation of the Synthesized this compound API Intermediate
The validation of the synthesized this compound is conducted in accordance with the International Council for Harmonisation (ICH) Q7 guidelines, which outline the Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients.[5][6][7][8] This involves a battery of analytical tests to confirm the identity, purity, and impurity profile of the compound.
HPLC is the workhorse for assessing the purity of APIs and quantifying any related substances.[9][10][11] A validated reverse-phase HPLC (RP-HPLC) method is crucial for this purpose.
HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation: The HPLC method must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines to ensure reliable results.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the synthesized this compound.[13][14]
Expected ¹H NMR (400 MHz, CDCl₃) Peaks:
-
δ 7.20-7.50 (m, 9H, Ar-H)
-
δ 5.80 (s, 1H, CH-OH)
-
δ 2.20 (br s, 1H, OH)
Expected ¹³C NMR (100 MHz, CDCl₃) Peaks:
-
δ 142.8, 141.5 (Ar-C)
-
δ 131.6, 128.7, 128.2, 127.9, 126.5 (Ar-CH)
-
δ 121.5 (Ar-C-Br)
-
δ 75.8 (CH-OH)
Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[15][16][17]
Expected Mass Spectrum (Electron Ionization):
-
Molecular ion peaks at m/z 262/264 (due to ⁷⁹Br and ⁸¹Br isotopes).
-
Key fragment ions at m/z 183 ([M-Br]⁺) and 105 ([C₆H₅CO]⁺).
Visualizing the Synthetic and Validation Workflows
To provide a clear and logical representation of the processes described, the following diagrams illustrate the synthetic pathways and the analytical validation workflow.
Caption: Comparative workflow of the two primary synthetic routes to this compound.
Caption: Workflow for the analytical validation of the synthesized this compound.
Conclusion and Recommendations
Based on the comparative analysis, the reduction of 4-bromobenzophenone (Route 2) emerges as the more robust and higher-yielding synthetic strategy for producing this compound. Its operational simplicity and amenability to scale-up make it a superior choice for a drug development program where process consistency and control are paramount.
Regardless of the synthetic route chosen, a comprehensive validation of the final API intermediate is non-negotiable. The implementation of validated HPLC, NMR, and MS methods, in accordance with ICH guidelines, ensures the identity, purity, and quality of the this compound, thereby providing a solid foundation for the subsequent stages of API synthesis and drug product formulation. This rigorous, data-driven approach to synthesis and validation is fundamental to ensuring the safety and efficacy of the final pharmaceutical product.
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- bepls. (2022). Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC. bepls. [Link]
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- International Journal of Pharmaceutical Sciences and Research. (2017). CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. IJPSR. [Link]
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A Comparative Guide to the Cross-Validation of 4-Bromobenzhydrol Analysis: HPLC vs. GC
In the landscape of pharmaceutical development and quality control, the robust and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. 4-Bromobenzhydrol, a key intermediate in the synthesis of various pharmaceutical compounds, requires precise analytical characterization to ensure the quality and safety of the final product. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a cross-validation of their analytical results, all grounded in the principles of scientific integrity and regulatory expectations.
The Analytical Challenge: this compound
This compound ((4-bromophenyl)(phenyl)methanol) is a white crystalline solid with a molecular weight of 263.13 g/mol .[1][2] Its structure, featuring a hydroxyl group and a brominated aromatic ring, dictates its physicochemical properties and, consequently, the most suitable analytical approaches. The polarity imparted by the hydroxyl group and its thermal stability are key considerations in method development. The objective is to select and validate an analytical procedure that is not only accurate and precise but also practical for routine use in a regulated laboratory environment.
Theoretical Framework: Choosing the Right Tool for the Job
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful separation techniques, but they operate on fundamentally different principles.[3][4] The choice between them is primarily dictated by the analyte's volatility and thermal stability.[5][6]
High-Performance Liquid Chromatography (HPLC): HPLC is a separation technique that uses a liquid mobile phase to carry a sample through a column packed with a solid stationary phase.[7][8] The separation is based on the differential partitioning of the analyte between the two phases. For a moderately polar and non-volatile compound like this compound, HPLC is an intuitive first choice. It operates at or near ambient temperatures, mitigating the risk of thermal degradation.[6]
Gas Chromatography (GC): GC, on the other hand, employs a gaseous mobile phase (carrier gas) to transport the sample through the column.[9][10] This necessitates that the analyte be volatile and thermally stable enough to be vaporized in the heated injection port without decomposition.[11] Direct analysis of alcohols like this compound by GC can be challenging due to their polarity, which can lead to poor peak shape and low sensitivity. Therefore, a chemical modification step known as derivatization is often required to convert the polar hydroxyl group into a less polar, more volatile derivative.[12][13]
Experimental Protocols
The following protocols are presented as robust starting points for the analysis of this compound, grounded in established analytical practices.
HPLC Method for this compound
This protocol outlines a reversed-phase HPLC (RP-HPLC) method, which is well-suited for moderately polar compounds.
Workflow Diagram:
Caption: HPLC analytical workflow for this compound.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (60:40 v/v). Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution to a target concentration of 1 mg/mL of this compound using the same diluent as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: UV at 225 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
GC Method for this compound with Derivatization
This protocol requires a derivatization step to improve the volatility and chromatographic behavior of this compound. Silylation, a common derivatization technique for alcohols, is employed here.[12]
Workflow Diagram:
Caption: GC analytical workflow with derivatization for this compound.
Step-by-Step Protocol:
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Pyridine to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution to a target concentration of 1 mg/mL of this compound using Pyridine.
-
Derivatization:
-
Transfer 100 µL of the standard or sample solution into a GC vial.
-
Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 60 °C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Split ratio 20:1)
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Detector: Flame Ionization Detector (FID) at 300 °C
-
-
Analysis: Inject the derivatized standard and sample solutions into the GC system and record the chromatograms.
Cross-Validation Results: A Head-to-Head Comparison
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[14][15] The following tables summarize the expected performance characteristics for the HPLC and GC methods, based on the principles outlined in the ICH Q2(R1) and USP <1225> guidelines.[16][17][18][19]
Table 1: System Suitability
| Parameter | HPLC | GC-FID | Acceptance Criteria |
| Tailing Factor | ≤ 1.5 | ≤ 1.5 | T ≤ 2.0 |
| Theoretical Plates | > 2000 | > 50000 | N > 2000 |
| % RSD of 6 Injections | < 1.0% | < 1.5% | ≤ 2.0% |
Table 2: Method Validation Parameters
| Parameter | HPLC | GC-FID | ICH Q2(R1) Recommendations |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.99 |
| Range | 80-120% of nominal | 80-120% of nominal | 80-120% for assay |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Close to 100% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | Typically ≤ 2% |
| - Intermediate Precision | ≤ 1.5% | ≤ 2.0% | Typically ≤ 2% |
| Limit of Detection (LOD) | Lower | Higher | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Lower | Higher | Signal-to-Noise ratio of 10:1 |
| Specificity | High (UV spectrum) | High (Retention time) | No interference at the analyte retention time |
Discussion: A Scientist's Perspective
The cross-validation data reveals the distinct advantages and disadvantages of each technique for the analysis of this compound.
-
HPLC: This method is straightforward, robust, and does not require sample derivatization, which simplifies the workflow and reduces potential sources of error. The ambient operating temperature ensures the integrity of the analyte.[6] HPLC is generally the preferred method for routine quality control of non-volatile APIs and intermediates.[5] The sensitivity (LOD/LOQ) is typically excellent with UV detection due to the chromophores present in the this compound molecule.
-
GC-FID: While requiring an additional derivatization step, GC offers exceptional separation efficiency, resulting in very sharp peaks and high theoretical plate counts.[20] The primary challenge lies in the derivatization step, which must be consistent and complete to ensure accuracy and precision. Incomplete derivatization can lead to variability in the results. However, for certain applications, such as the analysis of volatile impurities alongside the main component, GC can be invaluable.[4]
Conclusion and Recommendations
Both HPLC and GC are capable of providing accurate and precise results for the quantification of this compound, provided the methods are properly validated according to regulatory guidelines.[16][21]
For routine quality control, HPLC is the recommended technique due to its simpler sample preparation, direct analysis capabilities, and excellent performance characteristics for a non-volatile compound like this compound.
GC with derivatization serves as an excellent orthogonal technique. Cross-validation using GC can provide a high degree of confidence in the primary HPLC method by demonstrating that the same results can be obtained through a fundamentally different separation mechanism.[22][23] This is particularly valuable during method development, for troubleshooting out-of-specification results, or when a comprehensive impurity profile is required.
Ultimately, the choice of analytical methodology should be guided by the specific application, the available instrumentation, and a thorough risk assessment, all within the framework of a robust quality system.[24][25]
References
- Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Lab Manager Magazine.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- WebofPharma. GC vs.
- Veeprho. Difference between HPLC and GC Technique. (2020-10-22).
- ICH. Quality Guidelines.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Sigma-Aldrich.
- Agilent.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17).
- Pharmaguideline. Difference between GC and HPLC Techniques. (2018-05-27).
- Chemistry LibreTexts.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024-04-24).
- ChemicalBook. This compound. (2025-07-04).
- Schimmelmann Research.
- Cheméo. Chemical Properties of Benzhydrol, 4-bromo- (CAS 29334-16-5).
- Microbe Notes. Gas Chromatography: Principle, Parts, Steps, Procedure, Uses. (2024-05-06).
- USP. Validation, Verification, and Transfer of Analytical Procedures (On-Demand).
- uspbpep.com.
- GL Sciences. Alcohols-Glycols | Products.
- International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. (2025-08-08).
- PubMed.
- Santa Cruz Biotechnology. This compound.
- Pharmaguideline. Principle of HPLC | HPLC System Working Explained. (2025-04-04).
- Pharmaguideline. Principle and Working of Gas Chromatography | GC Principle Explained. (2025-04-17).
- Teledyne Labs.
- Phenomenex.
- USP-NF. <1220> ANALYTICAL PROCEDURE LIFE CYCLE.
- NIST WebBook. Benzhydrol, 4-bromo-.
- Microbe Notes. HPLC: Principle, Parts, Types, Uses, Diagram. (2024-05-24).
- NIST WebBook. Benzhydrol, 4-bromo-.
- LGC Standards. 4-Bromo-α-phenylbenzenemethanol (this compound).
- ResearchGate. Figure S25. HPLC traces of this compound, 4 (blue) and the crude product 1.
- European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. (2022-03-31).
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Safety Operating Guide
Navigating the Disposal of 4-Bromobenzhydrol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Bromobenzhydrol (CAS 29334-16-5), a halogenated organic compound. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and minimizing environmental impact.
Immediate Safety Considerations: Understanding the Hazards
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation, Category 2A (H319): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation, Category 3 (H335): May cause respiratory irritation.[1]
These classifications underscore the importance of proper handling and the use of appropriate Personal Protective Equipment (PPE) at all times.
Table 1: Key Safety Information for this compound
| Property | Information | Source |
| CAS Number | 29334-16-5 | [1][2] |
| Molecular Formula | C₁₃H₁₁BrO | [1][2] |
| GHS Hazard Statements | H315, H319, H335 | [1][2] |
| GHS Pictograms | Irritant | [2] |
| Signal Word | Warning | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, including during disposal preparation, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a respirator may be necessary.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation is the foundation of safe and compliant chemical waste disposal. As a brominated hydrocarbon, this compound waste falls into the category of halogenated organic waste .
-
Action: Collect all waste containing this compound in a designated, leak-proof container. This includes unused product, contaminated labware (e.g., filter paper, weighing boats), and any materials used for spill cleanup.
-
Rationale: Keeping halogenated waste separate from other waste streams prevents potentially dangerous reactions and ensures it is sent to the appropriate treatment facility.
Step 2: Containerization and Labeling
-
Action: Use a container that is chemically compatible with halogenated organic compounds. The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste " and the full chemical name: "This compound ". Also, include the approximate concentration and quantity of the waste.
Step 3: Accumulation and Storage
-
Action: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from sources of ignition, and out of the way of normal laboratory traffic.
-
Regulatory Note: Be aware of and comply with your institution's and local regulations regarding the maximum volume of hazardous waste that can be stored in a satellite accumulation area and the maximum time it can be stored before being moved to a central accumulation facility.
Step 4: Arranging for Disposal
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.
-
Causality: Licensed hazardous waste disposal companies have the expertise and facilities to handle and treat chemical waste in an environmentally sound and legally compliant manner. The recommended method for the disposal of halogenated organic compounds is typically high-temperature incineration at a permitted facility.[1]
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is crucial to mitigate risks.
For Small Spills:
-
Alert personnel in the immediate area.
-
Ensure adequate ventilation and eliminate all ignition sources.
-
Don the appropriate PPE as described above.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully scoop up the absorbed material and place it in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
For Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS department or emergency response team.
-
If there is a fire or significant risk of fire, activate the nearest fire alarm and call emergency services.
-
Do not attempt to clean up a large spill yourself.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Experimental Protocol Leading to Waste Generation: A Representative Example
The following is a generalized protocol for a reaction that might use this compound, leading to the generation of waste that must be disposed of according to the procedures outlined above.
Caption: A typical experimental workflow generating this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, upholding the principles of safety, compliance, and environmental responsibility.
References
- PubChem. 4-Bromobenzohydrazide.
- PubChem. 4-Bromobenzaldehyde.
- Angene Chemical. Safety Data Sheet for (4-Bromophenyl)(phenyl)methanol. [Link]
- INDOFINE Chemical Company, Inc. Safety Data Sheet for (+/-)-4-BROMOBENZHYDROL. [Link]
- PubChem. p-Bromobenzhydryl alcohol.
- LookChem. 4-bromo-N-(4-bromobenzoyl)
- Kent State University. Cleaning up a spill. Compliance and Risk Management. [Link]
- American Chemical Society. Guide for Chemical Spill Response. [Link]
- The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]
- Clarkson University. Chemical Spill Procedures. [Link]
Sources
Navigating the Safe Handling of 4-Bromobenzhydrol: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 4-Bromobenzhydrol, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), as well as detailed operational and disposal plans. Our goal is to empower you with the knowledge to work safely and efficiently, building a foundation of trust through value-added information that extends beyond the product itself.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is classified with the following hazards:
-
Harmful if swallowed (H302) [1]
-
May cause an allergic skin reaction (H317) [1]
-
Causes serious eye irritation (H319) or serious eye damage (H318) [1][2][3]
These classifications necessitate a stringent adherence to proper PPE protocols to prevent accidental exposure.
Core Defense: Selecting the Right Personal Protective Equipment
The selection of appropriate PPE is the first line of defense against the hazards posed by this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially when there is a risk of splashes.[4] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. For direct handling or potential for significant contact, double-gloving is advised. Gloves must be changed immediately if contaminated.[3][4] |
| Body | Chemical-Resistant Laboratory Coat | A long-sleeved lab coat is mandatory and should be fully buttoned. Ensure the material is appropriate for handling irritants. |
| Respiratory | NIOSH-Approved Respirator | Use a respirator if there is a risk of inhaling dust, especially when handling the solid form outside of a fume hood.[3][5] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation and Weighing:
-
Work Area Preparation : Always handle this compound within a certified chemical fume hood to mitigate inhalation risks.[6] Ensure the work surface is clean and uncluttered.
-
PPE Donning : Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing : When weighing the solid compound, use a disposable weigh boat. Handle the container and spatula with care to avoid generating dust.
In-Process Handling:
-
Dissolution : If preparing a solution, add the this compound powder slowly to the solvent to prevent splashing.
-
Transfers : Use appropriate glassware and techniques to transfer solutions, minimizing the risk of spills.
-
Container Management : Keep all containers with this compound tightly sealed when not in use.[6]
Post-Handling and Decontamination:
-
Surface Decontamination : After completing your work, decontaminate all surfaces within the fume hood that may have come into contact with the compound.
-
PPE Removal : Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last and dispose of them in the designated hazardous waste container.
-
Hand Washing : Immediately wash your hands thoroughly with soap and water after removing your gloves.
Decision Pathway for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Spill Management and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Spill : For a small spill, use an inert absorbent material to contain it. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact : Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal: A Critical Final Step
Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility to protect the environment and public health.
Waste Segregation:
-
Solid Waste : All solid waste contaminated with this compound, such as used gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic compounds.[4]
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.
Disposal Procedure:
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office.[4] Never dispose of this chemical down the drain or in the regular trash. Ensure all waste containers are properly labeled with the chemical name and associated hazards.
By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues when working with this compound.
References
- Personal protective equipment for handling 4-Bromo-3-iodophenol - Benchchem. (URL: )
- 4-bromo-N-(4-bromobenzoyl)
- SAFETY D
- SAFETY D
- SAFETY D
- BENZHYDROL - Chemstock. (URL: )
- p-Bromobenzhydryl alcohol | C13H11BrO | CID 98221 - PubChem - NIH. (URL: )
- This compound | CAS 29334-16-5 | SCBT - Santa Cruz Biotechnology. (URL: )
- MSDS of Benzhydrol - Capot Chemical. (URL: )
- Material Safety Data Sheet - Benzhydrol, 99% - Cole-Parmer. (URL: )
- SAFETY D
- 5 Types of PPE for Hazardous Chemicals | Hazm
- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024-08-27). (URL: )
- Personal Protective Equipment (PPE) - CHEMM. (URL: )
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25). (URL: )
- This compound | 611-95-0 - ChemicalBook. (2025-07-04). (URL: )
- 4-Bromo-α-phenylbenzenemethanol (this compound) - LGC Standards. (URL: )
- 4-BROMOBENZOPHENONE - Safety Data Sheet - ChemicalBook. (2025-07-05). (URL: )
- Chemical Properties of Benzhydrol, 4-bromo- (CAS 29334-16-5) - Cheméo. (URL: )
- Proper Disposal of 4-Bromobenzonitrile: A Comprehensive Guide for Labor
- Personal Protective Equipment | US EPA. (2025-09-12). (URL: )
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
